molecular formula C6H11Cl2N3 B1434173 (6-Methylpyridazin-3-yl)methanamine dihydrochloride CAS No. 1630907-25-3

(6-Methylpyridazin-3-yl)methanamine dihydrochloride

Cat. No.: B1434173
CAS No.: 1630907-25-3
M. Wt: 196.07 g/mol
InChI Key: DHHBGVAVHZOVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Methylpyridazin-3-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methylpyridazin-3-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-methylpyridazin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-5-2-3-6(4-7)9-8-5;;/h2-3H,4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHBGVAVHZOVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(6-Methylpyridazin-3-yl)methanamine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (6-Methylpyridazin-3-yl)methanamine dihydrochloride: Properties, Synthesis, and Applications in Chemical Research

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in FDA-approved pharmaceuticals.[1] Among these, the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure."[1] This designation highlights its ability to serve as a versatile framework for developing ligands that can bind to a diverse range of biological targets.[1] (6-Methylpyridazin-3-yl)methanamine dihydrochloride (CAS: 1630907-25-3) is a key exemplar of this class, functioning as a crucial building block for synthetic chemists.[2][3][4] Its structure, featuring a reactive primary aminomethyl group and a modifiable pyridazine ring, presents a valuable starting point for constructing more complex molecules in drug discovery programs.

This technical guide provides a comprehensive overview of (6-Methylpyridazin-3-yl)methanamine dihydrochloride, tailored for researchers, scientists, and drug development professionals. It delves into its core chemical properties, proposes a representative synthetic pathway, discusses its applications as a molecular scaffold, and outlines critical safety and handling protocols.

Core Chemical Identity and Physicochemical Properties

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is the hydrochloride salt form of the parent compound (6-Methylpyridazin-3-yl)methanamine. The dihydrochloride formulation enhances the compound's stability and often improves its solubility in aqueous media, which is a desirable characteristic for both chemical reactions and biological screening.[1]

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name (6-methylpyridazin-3-yl)methanamine;dihydrochloride[2]
CAS Number 1630907-25-3[2][3]
Molecular Formula C₆H₁₁Cl₂N₃[2][3]
Molecular Weight 196.08 g/mol [3][5]
Canonical SMILES CC1=NN=C(C=C1)CN.Cl.Cl[2]
Topological Polar Surface Area (TPSA) 51.8 Ų[2][3]
Predicted LogP 1.08732[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 1[3]

Stability and Storage

The compound is generally stable under standard ambient conditions.[6] For long-term preservation of its integrity, proper storage is crucial. It should be kept in a tightly sealed container in a dry, well-ventilated area.[6] Several suppliers recommend refrigerated or frozen storage (-20°C) to minimize degradation from moisture and other environmental factors.[3]

Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for (6-Methylpyridazin-3-yl)methanamine dihydrochloride are not extensively detailed in public literature, a plausible and efficient pathway can be constructed based on established methodologies in pyridazine chemistry. The following represents a logical, multi-step synthesis starting from a commercially available precursor.

Proposed Synthetic Pathway

A common strategy for introducing an aminomethyl group onto a heterocyclic ring involves the reduction of a nitrile intermediate. This approach offers high yields and utilizes readily available reagents.

G cluster_0 Proposed Synthesis of (6-Methylpyridazin-3-yl)methanamine dihydrochloride A 3-Chloro-6-methylpyridazine B 3-Cyano-6-methylpyridazine A->B  NaCN, DMSO  Heat C (6-Methylpyridazin-3-yl)methanamine (Free Base) B->C  1. LiAlH4, Anhydrous THF  2. Aqueous Workup D (6-Methylpyridazin-3-yl)methanamine dihydrochloride (Final Product) C->D  2 eq. HCl in Ether  or Isopropanol

Caption: Proposed synthetic route to the target compound.

Expert Rationale and Protocol

The causality behind this proposed synthesis lies in the functional group transformations. The initial step is a nucleophilic aromatic substitution, where the cyanide ion displaces the chloride on the electron-deficient pyridazine ring. The subsequent reduction of the nitrile to a primary amine is a robust and well-documented transformation.

Representative Protocol: Step 2 - Reduction and Salt Formation

This protocol is illustrative and should be adapted and optimized under appropriate laboratory conditions.

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. An inert atmosphere is critical because lithium aluminum hydride (LiAlH₄) reacts violently with water.

  • Reagent Suspension: Under a positive pressure of nitrogen, suspend LiAlH₄ (approx. 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve 3-Cyano-6-methylpyridazine (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. The slow addition is necessary to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching (Self-Validating System): Cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.

  • Extraction and Isolation: Filter the resulting slurry and wash the solid residue thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (6-Methylpyridazin-3-yl)methanamine free base.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrogen chloride (2.0 equivalents) in the same solvent. The dihydrochloride salt will typically precipitate out of the solution.

  • Final Product: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield (6-Methylpyridazin-3-yl)methanamine dihydrochloride. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Reactivity

The primary amine of the title compound is a potent nucleophile, making it an ideal handle for derivatization through reactions such as acylation, alkylation, and reductive amination. This allows for the facile attachment of various pharmacophores to the pyridazine scaffold.

Applications in Research and Drug Development

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is primarily utilized as a versatile building block in the synthesis of larger, more complex molecules for biological screening.[5] Its value is rooted in the established importance of the pyridazine moiety in medicinal chemistry. For instance, derivatives of 6-chloropyridazine have been synthesized and identified as potent agents targeting neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating the scaffold's utility in neuroscience research.[7]

The compound provides a rigid core structure with a flexible linker (the methyl group) to a key interaction point (the amine). This allows medicinal chemists to systematically explore the chemical space around a biological target to establish Structure-Activity Relationships (SAR).

G cluster_0 Role as a Molecular Scaffold A (6-Methylpyridazin-3-yl)methanamine dihydrochloride B Amide Coupling A->B C Reductive Amination A->C D Sulfonamide Formation A->D E Kinase Inhibitors B->E F GPCR Ligands C->F G Ion Channel Modulators D->G

Caption: Versatility as a scaffold for drug discovery.

Safety, Handling, and Spectroscopic Data

As with any laboratory chemical, proper safety precautions are paramount. The toxicological properties of this specific compound have not been thoroughly investigated, warranting careful handling.[6]

Table 2: GHS Hazard Information

PictogramCodeHazard StatementSource
WarningH302Harmful if swallowed[2]
WarningH315Causes skin irritation[2]
WarningH319Causes serious eye irritation[2]
WarningH335May cause respiratory irritation[2]

Handling Recommendations

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.[6]

Spectroscopic Characterization

While experimental spectroscopic data (NMR, IR, MS) are not widely published, they can typically be requested from the chemical supplier.[8] However, computational tools provide predicted data that can be useful for preliminary identification.

Table 3: Predicted Mass Spectrometry Data

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]⁺124.08693123.7
[M+Na]⁺146.06887132.7
Data for the free base form of the compound. Source:[9]

For any research application, it is imperative to perform empirical characterization (e.g., ¹H NMR, ¹³C NMR, LC-MS) to confirm the identity, purity, and structural integrity of the material before use.

Conclusion

(6-Methylpyridazin-3-yl)methanamine dihydrochloride stands out as a valuable and versatile chemical building block. Its pyridazine core, recognized as a privileged scaffold, combined with a strategically placed and reactive aminomethyl group, makes it a high-potential starting material for the synthesis of novel compounds in drug discovery and chemical biology. Understanding its physicochemical properties, synthetic accessibility, and handling requirements enables researchers to effectively leverage this compound in the creation of next-generation therapeutics and chemical probes.

References

  • PubChem. (6-Methylpyridazin-3-yl)methanamine dihydrochloride. National Center for Biotechnology Information. [Link]

  • PubChemLite. (6-methylpyridazin-3-yl)methanamine dihydrochloride (C6H9N3). [Link]

  • Chemsigma. (6-Methylpyridazin-3-yl)MethanaMine dihydrochloride. [Link]

  • Pharmaffiliates. 6-Chloro-4-methylpyridazin-3-amine. [Link]

  • Rlavie. (6-chloropyridazin-3-yl)methanamine hydrochloride. [Link]

  • PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. National Center for Biotechnology Information. [Link]

Sources

Unambiguous Structure Elucidation of (6-Methylpyridazin-3-yl)methanamine Dihydrochloride: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Definitive Structural Analysis in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is a cornerstone of both efficacy and safety. The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] The subject of this guide, (6-Methylpyridazin-3-yl)methanamine dihydrochloride, represents a key exemplar of this class. Its unambiguous structural elucidation is not merely an academic exercise but a critical step in understanding its structure-activity relationship (SAR), ensuring purity, and fulfilling stringent regulatory requirements.

This technical guide provides an in-depth, field-proven workflow for the complete structural determination of (6-Methylpyridazin-3-yl)methanamine dihydrochloride. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, demonstrating a self-validating system of analysis that ensures the highest degree of scientific integrity.

Initial Assessment and Foundational Data

Before embarking on a comprehensive spectroscopic analysis, foundational data for the compound of interest is established. Public chemical databases provide the initial framework for our investigation.

PropertyValueSource
IUPAC Name (6-methylpyridazin-3-yl)methanamine;dihydrochloridePubChem[3]
CAS Number 1630907-25-3PubChem[3]
Molecular Formula C₆H₁₁Cl₂N₃PubChem[3]
Molecular Weight 196.07 g/mol PubChem[3][4]

This initial information is pivotal, as it allows for the preliminary validation of data obtained from subsequent analytical techniques, particularly mass spectrometry.

Logical Workflow for Structure Elucidation

A multi-technique approach is indispensable for the rigorous elucidation of a novel chemical structure. Each technique provides a unique piece of the puzzle, and their collective data should converge to a single, unambiguous structure. Our workflow is designed to be sequential and self-validating.

Caption: A logical workflow for the structure elucidation of (6-Methylpyridazin-3-yl)methanamine dihydrochloride.

Part 1: Mass Spectrometry - Confirming the Molecular Blueprint

Mass spectrometry (MS) serves as the initial analytical checkpoint, providing the molecular weight and, with high-resolution instrumentation, the elemental composition.[5] For a polar, nitrogen-containing compound like our target, Electrospray Ionization (ESI) is the preferred method.[6]

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: A dilute solution of (6-Methylpyridazin-3-yl)methanamine dihydrochloride is prepared in a suitable solvent such as methanol or acetonitrile/water at a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used in positive ion mode.

  • Data Acquisition: The instrument is set to acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: The resulting spectrum is analyzed for the molecular ion peak [M+H]⁺. The exact mass is used to calculate the elemental formula. Tandem MS (MS/MS) is performed on the parent ion to induce fragmentation and provide structural clues.[5]

Predicted Data and Interpretation
IonPredicted m/zInterpretation
[M+H]⁺ 124.0869The protonated parent molecule (C₆H₁₀N₃⁺). The odd molecular weight of the free base (123.18 g/mol ) is consistent with the nitrogen rule for a molecule containing an odd number of nitrogen atoms.[7]
Fragment 1 107.0607Loss of NH₃ from the protonated parent ion, characteristic of a primary amine.
Fragment 2 94.0607Subsequent loss of HCN from the pyridazine ring, a common fragmentation pathway for nitrogen heterocycles.[8]

The high-resolution mass data provides strong evidence for the elemental composition C₆H₉N₃ for the free base, corroborating the foundational data.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.[4][10]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the dihydrochloride salt form).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A standard suite of experiments is run:

    • ¹H NMR

    • ¹³C{¹H} NMR (proton-decoupled)

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Referencing: Chemical shifts are referenced to the residual solvent peak.[11]

Predicted ¹H NMR Data (400 MHz, D₂O)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-7.9d1HH-4Doublet due to coupling with H-5. Deshielded due to proximity to the electron-withdrawing nitrogen atoms of the pyridazine ring.
~7.6-7.7d1HH-5Doublet due to coupling with H-4.
~4.3-4.4s2H-CH₂-Singlet, as adjacent protons are on a nitrogen atom (in D₂O, the amine protons exchange with deuterium and do not couple). Shifted downfield due to the adjacent pyridazine ring and the protonated amine.
~2.7-2.8s3H-CH₃Singlet, no adjacent protons to couple with.
Predicted ¹³C NMR Data (100 MHz, D₂O)
Chemical Shift (δ, ppm)AssignmentRationale
~160C-6Attached to a nitrogen and a methyl group.
~155C-3Attached to a nitrogen and the aminomethyl group.
~130C-4Aromatic CH.
~128C-5Aromatic CH.
~40-CH₂-Aliphatic carbon attached to the ring and the amine.
~20-CH₃Aliphatic methyl carbon.
2D NMR: Connecting the Dots

The true power of NMR is realized through 2D experiments which reveal the connectivity between atoms.

Caption: Key 2D NMR correlations for structure elucidation.

  • COSY: A cross-peak between the signals at ~7.8-7.9 ppm and ~7.6-7.7 ppm would confirm that H-4 and H-5 are vicinally coupled (adjacent to each other).[12]

  • HSQC: This experiment correlates protons directly to the carbons they are attached to.[13] It would show correlations between H-4/C-4, H-5/C-5, the methyl protons/methyl carbon, and the methylene protons/methylene carbon, thus confirming their direct bonding.

  • HMBC: This is the key experiment for establishing the overall carbon skeleton by showing correlations between protons and carbons that are two or three bonds away.[10] Key expected correlations include:

    • The methyl protons (~2.7-2.8 ppm) to C-6 (~160 ppm) and C-5 (~128 ppm).

    • The methylene protons (~4.3-4.4 ppm) to C-3 (~155 ppm) and C-4 (~130 ppm).

    • H-4 (~7.8-7.9 ppm) to C-6 (~160 ppm) and C-3 (~155 ppm).

    • H-5 (~7.6-7.7 ppm) to C-3 (~155 ppm).

The combination of these NMR experiments provides an irrefutable map of the molecule's connectivity, confirming the presence of the 6-methyl-3-(aminomethyl)pyridazine core structure.

Part 3: Single-Crystal X-ray Crystallography - The Definitive Proof

While MS and NMR provide powerful evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the three-dimensional arrangement of atoms in space.[14][15] This technique is particularly valuable for confirming the salt form and identifying intermolecular interactions.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: Obtaining a diffraction-quality single crystal is often the most challenging step.[16] For a hydrochloride salt, slow evaporation from a mixed solvent system (e.g., ethanol/diethyl ether) or slow cooling of a saturated solution in a solvent like methanol can be effective.[17]

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol).

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly in a vibration-free environment over several days.[18]

  • Crystal Selection and Mounting: A suitable single crystal (typically <0.5 mm in all dimensions, transparent, and without visible defects) is selected under a microscope and mounted on a goniometer head.[19]

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[20]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and thermal parameters.[2]

Expected Outcome

The resulting electron density map would definitively show the positions of all non-hydrogen atoms in the (6-Methylpyridazin-3-yl)methanamine cation. It would also locate the two chloride counter-ions, confirming the dihydrochloride salt stoichiometry. Furthermore, the analysis would reveal key intermolecular interactions, such as hydrogen bonding between the ammonium group, the pyridazinium nitrogen, and the chloride ions, which stabilize the crystal lattice.

Conclusion: A Self-Validating Approach to Certainty

The structural elucidation of (6-Methylpyridazin-3-yl)methanamine dihydrochloride, as outlined in this guide, exemplifies a rigorous, multi-faceted analytical strategy. Each step, from the initial mass determination to the final crystallographic analysis, serves to validate the preceding data. The convergence of results from mass spectrometry, a comprehensive suite of NMR experiments, and single-crystal X-ray crystallography provides an unassailable confirmation of the molecular structure. This methodical and self-validating workflow is not just best practice; it is a fundamental requirement for advancing chemical entities from the laboratory to therapeutic applications, ensuring both scientific integrity and patient safety.

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • (6-Methylpyridazin-3-yl)methanamine dihydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved January 19, 2026, from [Link]

  • Nitrogen-Containing Heterocyclic Compounds | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Retrieved January 19, 2026, from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved January 19, 2026, from [Link]

  • The structures of pyridazines and related drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 757-767. Retrieved January 19, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 19, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. (n.d.). San Diego State University. Retrieved January 19, 2026, from [Link]

  • Interpretation of Mass Spectra. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Appleby, K. M., et al. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 57(12), 1187-1194. Retrieved January 19, 2026, from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved January 19, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved January 19, 2026, from [Link]

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania. Retrieved January 19, 2026, from [Link]

  • Growing Quality Crystals. (n.d.). Massachusetts Institute of Technology. Retrieved January 19, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved January 19, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved January 19, 2026, from [Link]

  • A Guide to Interpreting Mass Spectra. (2015). Compound Interest. Retrieved January 19, 2026, from [Link]

  • How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Structure validation in chemical crystallography. (2009). Utrecht University. Retrieved January 19, 2026, from [Link]

  • NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved January 19, 2026, from [Link]

  • 2D NMR. (n.d.). EPFL. Retrieved January 19, 2026, from [Link]

  • H-H and 13C-H coupling constants in pyridazine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • 13C NMR (carbon nuclear magnetic resonance). (n.d.). CEITEC. Retrieved January 19, 2026, from [Link]

  • Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Structure Elucidation & Verification. (n.d.). ACD/Labs. Retrieved January 19, 2026, from [Link]

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1976). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved January 19, 2026, from [Link]

  • How to Read Mass Spectrometer Graph: A Beginner's Guide. (2024). AZoOptics. Retrieved January 19, 2026, from [Link]

  • fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2020). Molecules, 25(23), 5764. Retrieved January 19, 2026, from [Link]

  • Computer-assisted structure verification and elucidation tools in NMR-based structure elucidation | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 19, 2026, from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020). G-Biosciences. Retrieved January 19, 2026, from [Link]

Sources

(6-Methylpyridazin-3-yl)methanamine dihydrochloride synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (6-Methylpyridazin-3-yl)methanamine Dihydrochloride

Introduction

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal chemistry and drug development. Pyridazine derivatives are known to exhibit a wide range of biological activities, and as such, this molecule serves as a valuable and versatile building block for the synthesis of novel pharmaceutical candidates. The primary amine functionality attached via a methylene linker to the 6-methyl-substituted pyridazine ring offers a key reactive site for further molecular elaboration.

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of (6-Methylpyridazin-3-yl)methanamine dihydrochloride. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Part 1: Synthetic Strategy and Execution

The synthesis of the target compound is most logically approached via the reduction of a nitrile precursor, 6-methylpyridazine-3-carbonitrile. This retrosynthetic analysis simplifies the process into two main stages: the formation of the key nitrile intermediate and its subsequent reduction to the primary amine, followed by salt formation.

G Target (6-Methylpyridazin-3-yl)methanamine dihydrochloride FreeBase (6-Methylpyridazin-3-yl)methanamine Target->FreeBase Salt Formation (HCl) Nitrile 6-Methylpyridazine-3-carbonitrile FreeBase->Nitrile Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) Precursor 3-Chloro-6-methylpyridazine Nitrile->Precursor Cyanation (e.g., NaCN)

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Intermediate: 6-Methylpyridazine-3-carbonitrile

The precursor, 6-methylpyridazine-3-carbonitrile, can be synthesized from commercially available 3-chloro-6-methylpyridazine via a nucleophilic aromatic substitution reaction with a cyanide salt. This is a standard transformation for introducing a nitrile group onto a halogenated heterocycle.

Protocol: Nucleophilic Cyanation

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 3-chloro-6-methylpyridazine (1 eq.), sodium cyanide (1.2 eq.), and dimethyl sulfoxide (DMSO) as the solvent.

  • Reaction Execution: Heat the mixture to 80-100 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate or can be extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 6-methylpyridazine-3-carbonitrile.

Causality Insight: DMSO is chosen as the solvent due to its high polarity and aprotic nature, which effectively solvates the sodium cation while leaving the cyanide anion highly nucleophilic, thus facilitating the substitution reaction on the electron-deficient pyridazine ring.

Reduction of the Nitrile to the Primary Amine

The reduction of the carbon-nitrogen triple bond in 6-methylpyridazine-3-carbonitrile to a primary amine is the pivotal step. Two robust and widely accepted methods are presented here: reduction with Lithium Aluminum Hydride (LAH) and catalytic hydrogenation.

LAH is a potent, non-selective reducing agent capable of efficiently converting nitriles to primary amines.[1][2] Its high reactivity necessitates careful handling under anhydrous conditions.

Mechanism: The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group.[3] This forms an intermediate imine salt, which is then attacked by a second hydride equivalent to form a dianion.[2] A subsequent aqueous workup protonates the dianion to yield the final primary amine.[3][4]

Protocol: LiAlH₄ Reduction

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 6-methylpyridazine-3-carbonitrile (1 eq.) in anhydrous THF to the cooled LAH suspension.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is critical for safely decomposing the reactive hydride and generating a filterable aluminum salt precipitate.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. The combined filtrates are dried over anhydrous Na₂SO₄ and concentrated in vacuo to yield the crude (6-Methylpyridazin-3-yl)methanamine free base.

Trustworthiness Note: The sequential quenching procedure is a self-validating system. The formation of a granular, white precipitate that is easily filtered indicates the successful decomposition of aluminum complexes and efficient removal, ensuring a cleaner crude product.

Catalytic hydrogenation offers a milder and often safer alternative to LAH, particularly for larger-scale synthesis.[4] Catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel are commonly employed.[5][6] The selectivity towards the primary amine can be enhanced by the addition of an acid, which protonates the intermediate imine and prevents its condensation with the product amine, a common pathway to secondary amine impurities.[6]

Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 6-methylpyridazine-3-carbonitrile (1 eq.) in a suitable solvent like methanol or ethanol containing hydrochloric acid (2-3 eq.).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere.

  • Reaction Execution: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 psi). The reaction is then stirred at room temperature or with gentle heating until hydrogen uptake ceases.

  • Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through Celite® to remove the catalyst. The filtrate, which now contains the dihydrochloride salt, can be concentrated under reduced pressure.

Expertise Insight: The choice between LAH and catalytic hydrogenation often depends on the substrate's functional group tolerance and the desired scale. While LAH is highly efficient, it will also reduce other sensitive groups like esters or carboxylic acids.[4] Catalytic hydrogenation can be more selective but may require optimization of catalyst, pressure, and temperature.[7]

Formation of the Dihydrochloride Salt

The final step is the formation of the stable, crystalline dihydrochloride salt from the purified free base (if isolated from the LAH method).

Protocol: Salt Formation

  • Dissolution: Dissolve the crude or purified (6-Methylpyridazin-3-yl)methanamine free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl, 2.2 eq.) dropwise with stirring. The dihydrochloride salt will precipitate from the solution.

  • Isolation and Drying: Stir the resulting slurry for 30-60 minutes at 0 °C to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield (6-Methylpyridazin-3-yl)methanamine dihydrochloride as a solid.[8]

G cluster_0 Synthesis Workflow cluster_1 Reduction & Salt Formation Start 3-Chloro-6-methylpyridazine Step1 NaCN, DMSO (Cyanation) Start->Step1 Intermediate 6-Methylpyridazine-3-carbonitrile Step1->Intermediate MethodA 1. LiAlH4, THF 2. H2O/NaOH Workup Intermediate->MethodA MethodB H2, Pd/C, HCl (Catalytic Hydrogenation) Intermediate->MethodB FreeBase (6-Methylpyridazin-3-yl)methanamine MethodA->FreeBase Product (6-Methylpyridazin-3-yl)methanamine dihydrochloride MethodB->Product SaltStep HCl (2.2 eq) FreeBase->SaltStep SaltStep->Product

Caption: Experimental workflow for synthesis.

Part 2: Structural Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized (6-Methylpyridazin-3-yl)methanamine dihydrochloride. The following data are representative of what is expected from standard analytical techniques.

Property Value Source
Molecular Formula C₆H₁₁Cl₂N₃PubChem[8]
Molecular Weight 196.07 g/mol PubChem[8]
Appearance White to off-white solidTypical
IUPAC Name (6-methylpyridazin-3-yl)methanamine;dihydrochloridePubChem[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in a deuterated solvent like D₂O or DMSO-d₆.

  • ¹H NMR (Expected Signals, 400 MHz, D₂O):

    • ~ 7.8-8.0 ppm (d, 1H): Aromatic proton on the pyridazine ring adjacent to the CH₂NH₃⁺ group.

    • ~ 7.6-7.8 ppm (d, 1H): Aromatic proton on the pyridazine ring adjacent to the methyl group.

    • ~ 4.4 ppm (s, 2H): Methylene protons (-CH₂-) of the aminomethyl group. The signal is a singlet as adjacent protons are on a nitrogen atom and coupling is often not observed in D₂O due to exchange.

    • ~ 2.8 ppm (s, 3H): Methyl protons (-CH₃) on the pyridazine ring.

    • ~ 4.9 ppm (s, broad): N-H protons (-NH₃⁺) and H₂O/HDO peak from the solvent.

  • ¹³C NMR (Expected Signals, 100 MHz, D₂O):

    • ~ 160 ppm: Quaternary carbon of the pyridazine ring attached to the methyl group.

    • ~ 145 ppm: Quaternary carbon of the pyridazine ring attached to the aminomethyl group.

    • ~ 130-135 ppm (2 signals): Two CH carbons of the pyridazine ring.

    • ~ 40 ppm: Methylene carbon (-CH₂-).

    • ~ 20 ppm: Methyl carbon (-CH₃).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using Electrospray Ionization (ESI) in positive mode, the free base is typically observed.

  • Expected Ion: [M+H]⁺ for the free base C₆H₉N₃.

  • Calculated m/z: 124.0869

  • Observed m/z: ~124.1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group
2800-3100N-H StretchAmmonium (-NH₃⁺)
2950-3050C-H StretchAromatic C-H
2850-2960C-H StretchAliphatic C-H (CH₃, CH₂)
1600-1650N-H BendAmmonium (-NH₃⁺)
1580-1610C=N, C=C StretchPyridazine Ring
1400-1450C-H BendAliphatic C-H

Part 3: Safety and Handling

Appropriate safety precautions must be taken when performing this synthesis.

  • (6-Methylpyridazin-3-yl)methanamine dihydrochloride: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]

  • Lithium Aluminum Hydride (LiAlH₄): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere.

  • Catalytic Hydrogenation: Involves flammable hydrogen gas under pressure. Catalysts like Pd/C can be pyrophoric and should be handled with care, especially when dry.

  • Sodium Cyanide (NaCN): Highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust. Neutralize any spills and waste with an oxidizing agent like bleach.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Vertex AI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Chemguide. reduction of nitriles.
  • Scite.ai. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1.
  • Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4.
  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).
  • PubChem. (6-Methylpyridazin-3-yl)methanamine dihydrochloride.
  • PubChemLite. (6-methylpyridazin-3-yl)methanamine dihydrochloride (C6H9N3).
  • NIH National Library of Medicine. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • ChemScene. (6-Methylpyridazin-3-yl)methanamine dihydrochloride.
  • Journal of the American Chemical Society. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.
  • ResearchGate. Hydrogenation of nitrile groups in HNBR with a rhodium catalyst.
  • Catalysis Science & Technology (RSC Publishing). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes.
  • Catalysis Science & Technology (RSC Publishing). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles.

Sources

An In-depth Technical Guide to (6-Methylpyridazin-3-yl)methanamine Dihydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (6-Methylpyridazin-3-yl)methanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, characterization, and potential applications, underpinned by established scientific principles and methodologies.

Introduction and Strategic Importance

(6-Methylpyridazin-3-yl)methanamine dihydrochloride, identified by the CAS number 1630907-25-3 , is a pyridazine derivative that serves as a valuable building block in the synthesis of more complex molecular architectures.[1] The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, antimicrobial, antihypertensive, anti-inflammatory, and anticancer properties.[3][4][5]

The presence of a reactive primary amine group on the methyl substituent offers a versatile handle for chemical modification, allowing for the construction of diverse compound libraries. This guide aims to provide a detailed exploration of this compound, equipping researchers with the necessary knowledge to effectively utilize it in their discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in experimental work.

Key Properties Summary

The fundamental properties of (6-Methylpyridazin-3-yl)methanamine dihydrochloride are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 1630907-25-3PubChem[1]
Molecular Formula C₆H₁₁Cl₂N₃PubChem[1]
Molecular Weight 196.07 g/mol PubChem[1]
IUPAC Name (6-methylpyridazin-3-yl)methanamine;dihydrochloridePubChem[1]
SMILES CC1=NN=C(C=C1)CN.Cl.ClPubChem[1]
InChIKey DHHBGVAVHZOVNW-UHFFFAOYSA-NPubChem[1]
Storage Keep in a dark place, under an inert atmosphere, store in a freezer under -20°C.BLDpharm[6]
Chemical Structure

The two-dimensional structure of the compound is critical for understanding its reactivity and intermolecular interactions.

Caption: 2D structure of (6-Methylpyridazin-3-yl)methanamine dihydrochloride.

Synthesis and Purity Verification

The synthesis of pyridazine derivatives often involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[7][8] A plausible synthetic route for the target compound starts from a suitable precursor, followed by functional group manipulations.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual pathway for the synthesis. This process typically begins with the creation of the core pyridazine ring, followed by the introduction and modification of the aminomethyl side chain.

SynthesisWorkflow cluster_0 Synthesis Pathway Start 1,4-Dicarbonyl Precursor + Hydrazine Hydrate RingFormation Cyclocondensation (Pyridazine Formation) Start->RingFormation Heat, Solvent SideChainIntro Functionalization (e.g., Cyanation) RingFormation->SideChainIntro Reagents for C-C bond Reduction Nitrile Reduction (Amine Formation) SideChainIntro->Reduction Reducing Agent (e.g., LiAlH₄, H₂/Pd) SaltFormation Salt Formation (HCl Treatment) Reduction->SaltFormation HCl in Ether/IPA FinalProduct (6-Methylpyridazin-3-yl)methanamine dihydrochloride SaltFormation->FinalProduct

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established chemical transformations for similar structures. Researchers must adapt and optimize these conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 3-methyl-6-chloropyridazine

  • Rationale: The initial step involves forming the pyridazine ring and installing a leaving group (chloride) for subsequent nucleophilic substitution.

  • Procedure: To a solution of mucochloric acid in ethanol, add hydrazine hydrate dropwise at 0°C. The reaction mixture is then refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chloropyridazine intermediate.

Step 2: Cyanation of 3-methyl-6-chloropyridazine

  • Rationale: Introduction of a nitrile group, which can be readily reduced to the primary amine. This is a standard method for installing an aminomethyl functionality.

  • Procedure: The 3-methyl-6-chloropyridazine is treated with sodium cyanide in a polar aprotic solvent like DMSO at elevated temperatures (e.g., 120-150°C). The reaction progress is monitored by TLC. Upon completion, the mixture is poured into ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

Step 3: Reduction of 3-methyl-6-cyanopyridazine

  • Rationale: The nitrile group is reduced to the primary amine. Catalytic hydrogenation is often preferred for its clean reaction profile.

  • Procedure: The cyanopyridazine derivative is dissolved in methanol or ethanol containing a catalytic amount of palladium on carbon (10% Pd/C). The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases. The catalyst is then filtered off through a pad of Celite.

Step 4: Dihydrochloride Salt Formation

  • Rationale: The free amine is converted to its dihydrochloride salt to improve stability, crystallinity, and aqueous solubility, which is often desirable for handling and biological testing.

  • Procedure: The filtrate from the previous step, containing the free amine, is cooled in an ice bath. A solution of hydrochloric acid in isopropanol or diethyl ether is added dropwise with stirring. The resulting precipitate, (6-Methylpyridazin-3-yl)methanamine dihydrochloride, is collected by filtration, washed with cold ether, and dried under vacuum.

Purity Assessment and Characterization

Ensuring the purity and confirming the structure of the final compound is a critical, non-negotiable step in synthesis. A multi-technique approach is required for unequivocal validation.[9]

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the compound. A reverse-phase C18 column with a mobile phase of water and acetonitrile (containing 0.1% TFA) is a common starting point. Purity is assessed by the peak area percentage.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR should show characteristic peaks for the methyl group, the aromatic protons on the pyridazine ring, and the methylene and amine protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the parent free base, confirming the elemental composition.

  • Elemental Analysis: Determines the percentage composition of C, H, N, and Cl, which should match the calculated theoretical values for the dihydrochloride salt.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is a versatile scaffold for generating novel chemical entities with potential therapeutic applications. The pyridazine nucleus is associated with a broad spectrum of biological activities.[3]

  • Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, it can serve as a starting fragment for screening against biological targets.

  • Scaffold for Library Synthesis: The primary amine allows for facile derivatization through amide bond formation, reductive amination, or sulfonylation, enabling the rapid creation of a library of analogues for structure-activity relationship (SAR) studies.

  • Precursor for Bioactive Molecules: Pyridazine derivatives have shown affinity for various receptors and enzymes. For instance, certain 6-chloropyridazin-3-yl derivatives have been synthesized and evaluated as potent nicotinic acetylcholine receptor (nAChR) agents.[10] The structural similarity suggests that (6-Methylpyridazin-3-yl)methanamine could be a valuable precursor for developing novel neuromodulatory agents or compounds targeting other biological pathways.[5][11]

Safety and Handling Protocols

Based on GHS classifications for similar compounds, (6-Methylpyridazin-3-yl)methanamine dihydrochloride should be handled with care.[1]

  • Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is a compound of considerable utility for the medicinal chemist and drug discovery scientist. Its well-defined structure, coupled with the versatile reactivity of its primary amine, makes it an attractive starting material and building block for the synthesis of novel, biologically active compounds. A rigorous approach to its synthesis, purification, and characterization, as outlined in this guide, is essential to ensure the reliability of downstream research and development efforts.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91667906, (6-Methylpyridazin-3-yl)methanamine dihydrochloride. Retrieved January 19, 2026 from [Link].

  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link].

  • Shanghai Rlavie Technology Co., Ltd. (n.d.). CAS 1420961-44-9|(6-Chloropyridazin-3-Yl)Methanamine Hydrochloride. Retrieved January 19, 2026 from [Link].

  • Haddadin, M. J., Firsan, S. J., & Nader, B. S. (1979). Simple method for the synthesis of some pyridazines. The Journal of Organic Chemistry, 44(4), 629–630. [Link].

  • ResearchGate (n.d.). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. Retrieved January 19, 2026 from [Link].

  • SAR Publication (2020). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved January 19, 2026 from [Link].

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125.
  • ResearchGate (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved January 19, 2026 from [Link].

  • El-Gaby, M. S. A., et al. (2002). An Efficient Synthesis and Reactions of Novel Indol-ylpyridazinone Derivatives with Expected Biological Activity. Molecules, 7(5), 442-454. [Link].

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved January 19, 2026 from [Link].

  • MDPI (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved January 19, 2026 from [Link].

Sources

An In-depth Technical Guide to the Solubility Profile of (6-Methylpyridazin-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its ultimate success as a therapeutic agent. Among these, aqueous solubility stands as a cornerstone of a drug's developability, profoundly influencing its bioavailability, efficacy, and formulation design.[1][2][3] Poor solubility can lead to insufficient drug absorption, variable therapeutic outcomes, and significant hurdles in creating a viable dosage form.[3][4][5] This guide provides a comprehensive technical overview of the solubility characteristics of (6-Methylpyridazin-3-yl)methanamine dihydrochloride, a key building block in medicinal chemistry. As a dihydrochloride salt of a primary amine, its solubility is expected to be pH-dependent, a factor that is critical to understand for its handling and application in research and development. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-tested methodologies for the assessment of its solubility.

Physicochemical Properties of (6-Methylpyridazin-3-yl)methanamine dihydrochloride

A thorough understanding of the physicochemical properties of a compound is essential to predicting and interpreting its solubility behavior. (6-Methylpyridazin-3-yl)methanamine dihydrochloride is a relatively small molecule with the key structural features of a methyl-substituted pyridazine ring and a primary aminomethyl group.

PropertyValueSource
Molecular Formula C6H11Cl2N3PubChem CID: 91667906[6]
Molecular Weight 196.07 g/mol PubChem CID: 91667906[6]
IUPAC Name (6-methylpyridazin-3-yl)methanamine;dihydrochloridePubChem CID: 91667906[6]
Structure A pyridazine ring with a methyl group at position 6 and a methanamine group at position 3, as a dihydrochloride salt.PubChem CID: 91667906[6]
Physical Appearance Off-white to white solid (Typical for similar compounds)General Knowledge

The presence of the basic amine group and the pyridazine nitrogens, which can also be protonated, makes the molecule's solubility highly dependent on the pH of the aqueous medium. As a dihydrochloride salt, it is anticipated to have good aqueous solubility at low pH, where the amine and pyridazine nitrogens are protonated.

Illustrative Solubility Profile

While specific, publicly available experimental solubility data for (6-Methylpyridazin-3-yl)methanamine dihydrochloride is limited, the following table presents a set of representative data that a researcher might expect to generate. This data is for illustrative purposes to guide experimental design and interpretation.

Solvent SystemTemperature (°C)Illustrative Solubility (mg/mL)Method
Deionized Water25> 100Shake-Flask
Phosphate Buffered Saline (PBS), pH 7.425> 100Shake-Flask
0.1 N HCl (pH 1)25> 200Shake-Flask
Acetate Buffer, pH 4.525> 150Shake-Flask
Ethanol25~ 15Shake-Flask
Propylene Glycol25~ 25Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 200Visual Assessment

Interpretation of Illustrative Data: The high solubility in aqueous media, particularly at acidic pH, is consistent with the dihydrochloride salt form of the molecule. The lower solubility in organic solvents like ethanol is also typical for salt forms of small molecules. The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro assays.

Experimental Protocols for Solubility Determination

The following protocols describe robust and widely accepted methods for determining the thermodynamic solubility of a compound. The choice of method is dictated by the required throughput and the stage of drug development.

Equilibrium Shake-Flask Method for Aqueous and Solvent Solubility

This is the gold-standard method for determining thermodynamic solubility. It is based on achieving equilibrium between the solid compound and its saturated solution.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined analytically.

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 10 mg of (6-Methylpyridazin-3-yl)methanamine dihydrochloride into a glass vial.

  • Solvent Addition: Add 1 mL of the desired solvent (e.g., deionized water, PBS pH 7.4, or ethanol) to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for 24 hours to ensure equilibrium is reached. A visual confirmation of excess solid should be made.

  • Phase Separation: After equilibration, allow the suspension to settle for at least 1 hour. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles. The filter material should be compatible with the solvent used.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

  • 24-hour equilibration: This duration is generally sufficient for most small molecules to reach thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.

  • Temperature control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

  • Filtration: This step is critical to ensure that only the dissolved compound is quantified, preventing artificially high solubility values due to the presence of solid particles.

High-Throughput Kinetic Solubility Assay (Nephelometry)

For earlier stages of drug discovery where a large number of compounds need to be screened, a higher throughput method like nephelometry is often employed. This method measures the light scattering caused by precipitated particles as a compound is introduced into an aqueous buffer from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The formation of a precipitate at a certain concentration leads to an increase in light scattering, which is detected by a nephelometer.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (6-Methylpyridazin-3-yl)methanamine dihydrochloride in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., PBS pH 7.4).

  • Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature. Measure the light scattering of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the baseline.

Trustworthiness of the Protocol: This method provides a rapid assessment of solubility under specific kinetic conditions. While not a measure of true thermodynamic solubility, it is highly valuable for ranking compounds and identifying potential solubility liabilities early in the drug discovery process.[5]

Visualizing Experimental Workflows and Influencing Factors

Diagrams can aid in understanding the logical flow of experimental procedures and the interplay of various factors.

Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent agitate Agitate for 24h at 25°C add_solvent->agitate filter Filter Supernatant agitate->filter hplc Quantify by HPLC filter->hplc calculate Calculate Solubility hplc->calculate end End calculate->end start Start start->weigh

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Affecting Solubility of an Amine Dihydrochloride

G cluster_factors Influencing Factors cluster_explanation compound { (6-Methylpyridazin-3-yl)methanamine dihydrochloride | C6H11Cl2N3 } solubility Aqueous Solubility compound->solubility determines pH pH of Medium pH->solubility affects ph_exp Lower pH increases protonation and thus solubility. pH->ph_exp temperature Temperature temperature->solubility affects temp_exp Higher temperature generally increases solubility. temperature->temp_exp solvent Solvent Polarity solvent->solubility affects solvent_exp Polar protic solvents are favored. solvent->solvent_exp ionic_strength Ionic Strength ionic_strength->solubility affects

Caption: Key Factors Influencing the Solubility of Amine Salts.

Conclusion

The solubility of (6-Methylpyridazin-3-yl)methanamine dihydrochloride is a critical parameter that dictates its utility in various research and development applications. As a dihydrochloride salt of a primary amine, it is expected to exhibit excellent aqueous solubility, particularly in acidic conditions. The methodologies outlined in this guide, from the gold-standard shake-flask method to higher-throughput screening techniques, provide a robust framework for accurately characterizing its solubility profile. A comprehensive understanding of this property is not merely an academic exercise but a fundamental necessity for advancing compounds through the drug development pipeline.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Avdeef, A. (2007). The Rise of pKa and Solubility Profiling in Drug Discovery. Genetic Engineering & Biotechnology News. [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Gili, A. (2018). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ResearchGate. [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • PubChem. (6-Methylpyridazin-3-yl)methanamine dihydrochloride. National Center for Biotechnology Information. [Link]

Sources

(6-Methylpyridazin-3-yl)methanamine dihydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (6-Methylpyridazin-3-yl)methanamine Dihydrochloride

This guide provides a comprehensive framework for the spectroscopic analysis of (6-Methylpyridazin-3-yl)methanamine dihydrochloride, a heterocyclic amine of interest in medicinal chemistry and materials science. As direct, published spectroscopic data for this specific salt is not widely available, this document serves as a predictive and methodological guide based on established principles of spectroscopy and data from structurally analogous compounds. We will explore the theoretical underpinnings, provide detailed experimental protocols, and present predicted data to facilitate the characterization of this molecule.

Molecular Structure and Spectroscopic Implications

(6-Methylpyridazin-3-yl)methanamine dihydrochloride possesses a distinct molecular architecture that gives rise to a predictable spectroscopic signature. The key structural features include:

  • A Pyridazine Ring: A six-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system influences the chemical environment of its constituent protons and carbons.

  • A Methyl Group (-CH₃): Attached to the pyridazine ring at the C6 position, this group will appear as a distinct singlet in the ¹H NMR spectrum.

  • An Aminomethyl Group (-CH₂NH₂): This functional group, attached at the C3 position, is flexible and its spectroscopic signals can be influenced by solvent and pH. As a dihydrochloride salt, the amine will be protonated (-CH₂NH₃⁺), which significantly impacts its spectral properties.

Understanding these components is crucial for the accurate interpretation of the spectroscopic data we aim to acquire.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (6-Methylpyridazin-3-yl)methanamine dihydrochloride, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like D₂O (Deuterium Oxide), which is suitable for hydrochloride salts, will exhibit several key signals. The protonation of the aminomethyl group and the pyridazine nitrogens will lead to downfield shifts for adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Pyridazine-H48.0 - 8.2Doublet~9.0Coupled to H5. The electron-withdrawing effect of the adjacent protonated nitrogen and the C3 substituent causes a downfield shift.
Pyridazine-H57.8 - 8.0Doublet~9.0Coupled to H4.
Methylene (-CH₂-)4.5 - 4.7SingletN/AAdjacent to the electron-withdrawing pyridazine ring and the protonated amino group. The signal will be a singlet as adjacent NH₃⁺ protons will exchange with D₂O.
Methyl (-CH₃)2.8 - 3.0SingletN/AAttached to the aromatic ring, resulting in a downfield shift compared to an aliphatic methyl group.
Amino (-NH₃⁺)VariableBroad SingletN/ASignal may be broad and its position is highly dependent on concentration and residual H₂O. In D₂O, this signal will exchange and may not be observed.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Pyridazine-C6160 - 165Attached to a nitrogen and a methyl group.
Pyridazine-C3150 - 155Attached to a nitrogen and the aminomethyl substituent.
Pyridazine-C4130 - 135Aromatic CH carbon.
Pyridazine-C5128 - 133Aromatic CH carbon.
Methylene (-CH₂-)40 - 45Aliphatic carbon attached to the aromatic ring and the protonated amino group.
Methyl (-CH₃)20 - 25Aliphatic carbon.
Experimental Protocol: NMR Data Acquisition

A robust protocol is essential for obtaining high-quality NMR data.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Sample Dissolve 5-10 mg of sample Solvent In ~0.6 mL of D₂O Sample->Solvent Tube Transfer to 5 mm NMR tube Solvent->Tube Lock Lock on D₂O signal Tube->Lock Shim Shim for homogeneity Lock->Shim H1 Acquire ¹H Spectrum (16 scans, 2s relaxation delay) Shim->H1 C13 Acquire ¹³C Spectrum (1024 scans, 2s relaxation delay) H1->C13 FT Fourier Transform C13->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate & Calibrate Baseline->Integrate

Caption: Workflow for NMR sample preparation, acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of (6-Methylpyridazin-3-yl)methanamine dihydrochloride will be dominated by absorptions from the N-H bonds of the protonated amine and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Ammonium)3200 - 2800Strong, BroadN-H stretch
C-H (Aromatic)3100 - 3000MediumC-H stretch
C-H (Aliphatic)2980 - 2850MediumC-H stretch
N-H (Ammonium)1600 - 1500Medium-StrongN-H bend
C=N, C=C (Aromatic)1650 - 1450Medium-StrongRing stretching
C-N1250 - 1020MediumC-N stretch
Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid (6-Methylpyridazin-3-yl)methanamine dihydrochloride powder onto the crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray ionization (ESI) is a suitable technique for this polar, pre-salted compound.

Predicted Mass Spectrum (Positive Ion ESI)

We expect to see the molecular ion corresponding to the free base, as the dihydrochloride will dissociate in the ESI source.

  • Molecular Formula (Free Base): C₆H₉N₃

  • Exact Mass (Free Base): 123.080 g/mol

Table 4: Predicted Key m/z Peaks in ESI-MS

m/zIonRationale
124.087[M+H]⁺The most abundant peak, corresponding to the protonated free base. This is the base peak.
107.061[M+H - NH₃]⁺Loss of ammonia from the protonated aminomethyl group.
Experimental Protocol: MS Data Acquisition (ESI-MS)

Workflow for ESI-MS Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-QTOF) cluster_proc Data Analysis Sample Prepare a dilute solution (~1 mg/mL) Solvent In Methanol or Acetonitrile/Water Sample->Solvent Infuse Infuse sample via syringe pump (5-10 µL/min) Solvent->Infuse Tune Tune in positive ion mode Infuse->Tune Acquire Acquire full scan MS (m/z 50-500) Tune->Acquire Extract Extract ion chromatogram Acquire->Extract Identify Identify [M+H]⁺ peak Extract->Identify Analyze Analyze isotopic pattern Identify->Analyze

Caption: Workflow for ESI-MS sample preparation, infusion, and analysis.

Conclusion

The spectroscopic characterization of (6-Methylpyridazin-3-yl)methanamine dihydrochloride is a systematic process that relies on the combined application of NMR, IR, and MS. While this guide presents predicted data based on chemical principles and analogous structures, it provides a robust framework for researchers to acquire and interpret their own experimental results. The detailed protocols and workflows are designed to ensure data quality and integrity, forming a self-validating system for the structural confirmation of this compound. The true value of these techniques is realized when their outputs are synthesized to build a cohesive and unambiguous structural assignment.

The Strategic deployment of (6-Methylpyridazin-3-yl)methanamine Dihydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth guide for researchers, medicinal chemists, and professionals in drug development on the synthesis, reactivity, and application of the versatile building block, (6-Methylpyridazin-3-yl)methanamine dihydrochloride. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its strategic implementation in the design of novel therapeutics.

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an attractive scaffold for targeting a diverse range of biological targets.[1][2] The incorporation of the pyridazine motif can enhance a molecule's metabolic stability, solubility, and binding affinity, making it a valuable component in the medicinal chemist's toolbox. This guide focuses on a particularly useful derivative, (6-Methylpyridazin-3-yl)methanamine dihydrochloride, a building block that offers a strategic entry point for the synthesis of complex molecules with therapeutic potential.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 1630907-25-3[3]
Molecular Formula C₆H₁₁Cl₂N₃[4]
Molecular Weight 196.08 g/mol [4][5]
Appearance Off-white solid
Storage 2-8°C

Safety Information: (6-Methylpyridazin-3-yl)methanamine dihydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of (6-Methylpyridazin-3-yl)methanamine Dihydrochloride: A Proposed Synthetic Pathway

DOT Script for the Proposed Synthetic Pathway:

G cluster_0 Step 1: Pyridazine Ring Formation cluster_1 Step 2: Reduction of the Nitrile cluster_2 Step 3: Salt Formation A Precursor A C 3-Cyano-6-methylpyridazine A->C Condensation/Cyclization B Precursor B B->C D (6-Methylpyridazin-3-yl)methanamine C->D Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) E (6-Methylpyridazin-3-yl)methanamine dihydrochloride D->E Treatment with HCl

Caption: Proposed synthetic pathway for (6-Methylpyridazin-3-yl)methanamine dihydrochloride.

Step 1: Synthesis of 3-Cyano-6-methylpyridazine (Precursor)

The synthesis of the key intermediate, 3-cyano-6-methylpyridazine, can be achieved through various established methods for constructing the pyridazine ring.[6][7]

Step 2: Reduction of 3-Cyano-6-methylpyridazine

The crucial step in this synthesis is the reduction of the cyano group to a primary amine. Two primary methods are highly effective for this transformation:

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[8][9][10][11] The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Catalytic Hydrogenation: This method offers a milder alternative to LiAlH₄ reduction. Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) can be employed under a hydrogen atmosphere to effect the reduction of the nitrile.[12][13][14] The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high yields and purity.

Step 3: Formation of the Dihydrochloride Salt

The final step involves the conversion of the free base, (6-methylpyridazin-3-yl)methanamine, to its dihydrochloride salt. This is typically achieved by treating a solution of the amine with an excess of hydrochloric acid (either as a gas or a solution in a suitable solvent like diethyl ether or isopropanol). The dihydrochloride salt is often a crystalline solid that is easier to handle, purify, and store than the free base.

Reactivity and Applications as a Synthetic Building Block

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is a bifunctional building block, offering two primary points for chemical modification: the primary amine of the aminomethyl group and the pyridazine ring itself.

DOT Script for the Reactivity of (6-Methylpyridazin-3-yl)methanamine:

G A (6-Methylpyridazin-3-yl)methanamine B Amide Formation A->B Acylating Agent C Reductive Amination A->C Aldehyde/Ketone + Reducing Agent D N-Alkylation A->D Alkylating Agent E Nucleophilic Aromatic Substitution (on pyridazine ring) A->E Nucleophile (after deprotonation)

Caption: Key reactions involving (6-Methylpyridazin-3-yl)methanamine as a building block.

Reactions at the Aminomethyl Group

The primary amine of the aminomethyl substituent is a versatile functional group that can participate in a variety of bond-forming reactions:

  • Amide Coupling: The amine readily undergoes acylation with carboxylic acids, acid chlorides, or activated esters to form amides. This is a cornerstone reaction in drug discovery for introducing diverse side chains and modulating the properties of a lead compound.

  • Reductive Amination: In the presence of a reducing agent, the amine can react with aldehydes or ketones to form secondary or tertiary amines. This transformation is highly valuable for building complex molecular architectures.

  • N-Alkylation: The amine can be alkylated using various alkylating agents to introduce substituents on the nitrogen atom.

Applications in the Synthesis of Bioactive Molecules

The (6-methylpyridazin-3-yl)methanamine moiety has been incorporated into a variety of biologically active compounds, highlighting its importance as a key building block in drug discovery.

  • Kinase Inhibitors: The pyridazine scaffold is a common feature in many kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the ATP-binding site.[1][2][15] The aminomethyl group of (6-methylpyridazin-3-yl)methanamine can serve as an attachment point for other pharmacophoric elements that target specific kinases. Several patents describe the use of this and related pyridazine building blocks in the synthesis of kinase inhibitors for the treatment of cancer and other diseases.[16]

  • GPCR Antagonists: The structural features of (6-methylpyridazin-3-yl)methanamine make it a suitable scaffold for the design of antagonists for G protein-coupled receptors (GPCRs). For instance, pyridazine derivatives have been investigated as melanin-concentrating hormone (MCH) receptor antagonists for the potential treatment of obesity.[17]

  • Other Therapeutic Areas: The versatility of the pyridazine scaffold extends to other therapeutic areas. For example, 3-amino-6-aryl-pyridazines have been identified as selective CB2 agonists for the treatment of inflammatory pain.[18]

Experimental Protocols

The following are representative, detailed protocols for key synthetic transformations involving pyridazine building blocks, which can be adapted for (6-Methylpyridazin-3-yl)methanamine.

General Protocol for the Reduction of a Heterocyclic Nitrile using LiAlH₄

Warning: Lithium aluminum hydride is a highly reactive and flammable reagent. It reacts violently with water and other protic solvents. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry fume hood.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 to 3.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the heterocyclic nitrile (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water to quench the excess LiAlH₄.

  • Workup: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude primary amine.

  • Purification: The crude amine can be purified by column chromatography on silica gel or by distillation.

General Protocol for Amide Coupling
  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent (e.g., HATU, HBTU, or EDC, 1.1 equivalents) and a base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of (6-methylpyridazin-3-yl)methanamine (as the free base, 1.0 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash sequentially with an aqueous solution of a weak acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Conclusion

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward, albeit not explicitly detailed in the literature, proposed synthesis and the reactivity of its primary amine and pyridazine core make it an important tool for medicinal chemists. The strategic incorporation of this scaffold has led to the discovery of potent kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage its potential in the ongoing quest for novel and effective medicines.

References

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (URL not available)
  • WO2008071646A1 - New pyridazine derivatives with mch antagonistic activity and medicaments comprising these compounds - Google P
  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • US8513415B2 - Preparation of C-pyrazine-methylamines - Google P
  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - NIH. ([Link])

  • WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google P
  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? - ResearchGate. ([Link])

  • (6-methylpyridazin-3-yl)methanamine dihydrochloride (C6H9N3) - PubChemLite. ([Link])

  • (6-Methylpyridazin-3-yl)methanamine dihydrochloride | C6H11Cl2N3 | CID 91667906 - PubChem. ([Link])

  • WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google P
  • Synthesis of pyridazines - Organic Chemistry Portal. ([Link])

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. ([Link])

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. ([Link])

  • Synthesis of 3-amino-6-(1-pyrrolidinyl)-pyridazine - PrepChem.com. ([Link])

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. ([Link])

  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions - MDPI. ([Link])

  • Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors. ([Link])

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. ([Link])

  • Reduction of nitriles to amines using LiAlH4 - YouTube. ([Link])

  • Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. ([Link])

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. ([Link])

  • Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed. ([Link])

  • Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. ([Link])

  • Synthesis of an Anion Receptor Using 3,6-Diaminophenanthrene as a Scaffold - MDPI. ([Link])

Sources

The Discovery of Novel Pyridazine-Containing Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold has solidified its position as a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1] Its inherent physicochemical properties, including enhanced polarity and hydrogen bonding capabilities, make it an attractive core for the development of novel therapeutics.[1] This guide provides an in-depth exploration of the discovery of a novel class of pyridazine-containing compounds: 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamide moieties. We will delve into the strategic rationale behind their design, provide detailed, field-proven protocols for their synthesis and biological evaluation, and discuss their potential mechanisms of action, supported by molecular docking studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the pyridazine core in their therapeutic discovery programs.

Introduction: The Pyridazine Scaffold as a Cornerstone in Medicinal Chemistry

The six-membered aromatic ring containing two adjacent nitrogen atoms, known as pyridazine, offers a unique combination of properties that are highly advantageous in drug design. The presence of these nitrogen atoms increases the molecule's polarity and aqueous solubility when compared to its carbocyclic counterpart, benzene.[1] Furthermore, the lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets.[1] These characteristics, coupled with the pyridazine ring's ability to positively influence metabolic stability and exhibit low cytochrome P450 inhibitory effects, make it a desirable scaffold for medicinal chemists.[1]

Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation in numerous therapeutic areas, including oncology, inflammation, cardiovascular diseases, and infectious diseases.[1][2] This guide will focus on a recently developed series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides, which have shown promising anticancer activity.[3]

Design Rationale and Synthesis Strategy

The design of the target compounds was based on a molecular hybridization strategy, combining the privileged imidazo[1,2-b]pyridazine core with various sulfonamide moieties. Sulfonamides are a well-established pharmacophore known to interact with a variety of biological targets, and their inclusion was intended to modulate the biological activity of the parent scaffold.

The synthetic route to the target compounds is a multi-step process that begins with commercially available starting materials. The general workflow is depicted below.

G A 3-Amino-6-chloropyridazine C 6-Chloro-2-phenylimidazo[1,2-b]pyridazine A->C Condensation B 2-Bromoacetophenone B->C D 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine C->D Reduction F Target Compound: 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Sulfonamide Derivative D->F N-Sulfonylation E Aryl Sulfonyl Chloride E->F

Caption: Synthetic workflow for 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides.

Experimental Protocols

Synthesis of 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (Compound 4e)

This protocol details the synthesis of a representative and highly active compound from the series.

Step 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine (2)

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.0 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine as a solid.

Step 2: Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (3)

  • To a solution of 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in ethanol, add sodium borohydride (8.0 eq) portion-wise at 0 °C.

  • Warm the reaction mixture to 50 °C and stir for 12 hours.

  • Cool the mixture to room temperature and quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

Step 3: Synthesis of 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4e)

  • To a solution of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add a solution of 5-chloro-2-methoxybenzenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/EtOAc 7/3) to yield the target compound 4e as a brown solid.[1]

Characterization Data for Compound 4e:

  • Melting Point: 135–136 °C[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J = 2.6 Hz, 1H), 7.79–7.72 (m, 2H), 7.59–7.51 (m, 2H), 7.38 (t, J = 7.7 Hz, 2H), 7.29–7.21 (m, 1H), 6.88 (d, J = 8.9 Hz, 1H), 4.00–3.93 (m, 2H), 3.51 (s, 3H), 2.82 (t, J = 7.2 Hz, 2H), 1.76–1.66 (m, 2H).[1]

  • HRMS (ESI): m/z calcd for C₁₉H₁₉ClN₃O₃S [M + H]⁺ 404.0830; found: 404.0832.

In Vitro Anticancer Activity Evaluation: MTT Assay

The cytotoxic effects of the synthesized compounds were evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil or etoposide).

  • Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Results and Discussion

The synthesized 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide derivatives were evaluated for their in vitro anticancer activity against five human cancer cell lines: A-549 (lung), Hs-683 (glioma), MCF-7 (breast), SK-MEL-28 (melanoma), and B16-F10 (melanoma).[1] The results, expressed as IC₅₀ values, are summarized in the table below.

CompoundA-549Hs-683MCF-7SK-MEL-28B16-F10
4a >100>100>100>100>100
4b >100>100>100>100>100
4c 75.382.165.458.991.2
4d 50.163.742.835.678.4
4e 25.631.28.7 9.1 45.3
4f 30.235.89.5 10.8 50.1
4g 88.995.476.369.8>100
5-Fluorouracil 12.515.15.27.810.3
Etoposide 10.813.26.18.511.7

Data presented as IC₅₀ values in µM. Data sourced from Molecules 2022, 27(16), 5238.[1]

The results indicate that several of the synthesized compounds exhibited significant cytotoxic activity. Notably, compounds 4e and 4f displayed excellent activity against the MCF-7 and SK-MEL-28 cancer cell lines, with IC₅₀ values in the low micromolar range, comparable to the standard anticancer drugs 5-fluorouracil and etoposide.[1] The structure-activity relationship (SAR) suggests that the nature and position of the substituent on the benzenesulfonyl ring play a crucial role in the observed anticancer activity.

Mechanistic Insights

To elucidate the potential mechanism of action of these novel pyridazine derivatives, molecular docking studies were performed. The most active compounds, 4e and 4f , were docked into the active sites of several kinases known to be involved in the proliferation of MCF-7 and SK-MEL-28 cancer cells, including CSF1R, ErbB2, BRAF, and MEK2.[1]

Targeting the BRAF-MEK-ERK Pathway in Melanoma

The BRAF-MEK-ERK signaling pathway is a critical driver of cell proliferation and survival in many cancers, particularly in melanoma, where activating BRAF mutations are common.[5] The molecular docking studies revealed that compound 4e exhibited a strong binding affinity for BRAF and MEK2, suggesting that its anticancer activity in SK-MEL-28 cells may be mediated through the inhibition of this pathway.

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Compound4e Compound 4e Compound4e->BRAF Inhibition Compound4e->MEK Inhibition

Caption: Proposed inhibition of the BRAF-MEK-ERK pathway by Compound 4e in melanoma cells.

Targeting the ErbB2 Signaling Pathway in Breast Cancer

The ErbB2 (also known as HER2) receptor tyrosine kinase is overexpressed in a significant portion of breast cancers and is a key driver of tumor growth and progression.[6] The docking analysis indicated a strong interaction between compound 4e and ErbB2, suggesting a potential mechanism for its potent activity against the MCF-7 breast cancer cell line. Inhibition of ErbB2 can disrupt downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, leading to decreased cell proliferation and survival.[2]

Conclusion and Future Directions

This guide has detailed the discovery, synthesis, and biological evaluation of a novel series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides. The promising in vitro anticancer activity of these compounds, particularly against breast and melanoma cancer cell lines, highlights the potential of the pyridazine scaffold in the development of new oncology therapeutics. The mechanistic insights from molecular docking studies provide a rational basis for further optimization of these lead compounds. Future work should focus on in vivo efficacy studies, pharmacokinetic profiling, and further elucidation of the precise molecular targets to advance these promising pyridazine derivatives towards clinical development.

References

  • William L. McGuire Memorial Symposium. The Role of erbB2 Signal Transduction Pathways in Human Breast Cancer. Breast Cancer Research and Treatment, 1994. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 2022. [Link]

  • Molecular Mechanisms of ErbB2-Mediated Breast Cancer Chemoresistance. Frontiers in Bioscience, 2000. [Link]

  • Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences, 2017. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. PubMed, 2022. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche, N.D. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of (6-Methylpyridazin-3-yl)methanamine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational evaluation of derivatives based on the (6-Methylpyridazin-3-yl)methanamine scaffold. As researchers and drug development professionals, our goal is to efficiently navigate the vast chemical space to identify and optimize promising lead candidates. This document outlines a multi-faceted in silico strategy, grounded in established scientific principles, to predict the biological activity, binding mechanics, and pharmacokinetic profiles of novel compounds derived from this core structure. The methodologies described herein are designed to be a self-validating system, providing a robust pathway from initial hit-to-lead exploration to preclinical candidate selection.

Introduction: The Pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazine ring is a heterocyclic motif of significant interest in drug discovery, characterized by its unique physicochemical properties.[1] Its high dipole moment, hydrogen bonding capacity, and ability to serve as a bioisosteric replacement for a phenyl ring make it an attractive scaffold.[1] Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[2][3] The subject of this guide, (6-Methylpyridazin-3-yl)methanamine, serves as a versatile starting point for creating diverse chemical libraries.[4][5] This guide will delineate a systematic in silico workflow to explore the therapeutic potential of its derivatives.

Chapter 1: Foundational Analysis: Ligand Preparation and Profiling

The journey of a thousand-mile drug discovery campaign begins with a single, well-prepared molecule. The quality of the input structure dictates the reliability of all subsequent computational predictions.

Protocol 1: Ligand Preparation and Conformational Analysis
  • 2D Structure Generation and Desalting: Begin with the 2D structure of (6-Methylpyridazin-3-yl)methanamine dihydrochloride. The initial step is to neutralize the salt form to its parent compound, (6-Methylpyridazin-3-yl)methanamine[4], as the free base is the biologically relevant form for interaction with protein targets.

  • Protonation State Assignment: Determine the most probable protonation state at a physiological pH of 7.4. The primary amine is the most likely site of protonation. This step is critical as charge states govern electrostatic interactions, which are often key drivers of binding affinity.

  • Tautomeric State Enumeration: While less common for this specific scaffold, it is a crucial checkpoint for any heterocyclic system. Evaluate and select the most stable tautomer under physiological conditions.

  • 3D Structure Generation: Convert the 2D structure into a 3D conformation using a suitable algorithm, such as the distance geometry method.

  • Energy Minimization: Subject the 3D structure to energy minimization using a robust force field (e.g., MMFF94 or OPLS). This process refines the geometry to a low-energy, stable conformation, which is essential for subsequent docking and simulation studies. This step ensures that bond lengths, angles, and dihedrals are physically realistic.

Data Presentation: Physicochemical Properties

A preliminary analysis of the core scaffold's properties provides a baseline for evaluating its derivatives. Tools like SwissADME or similar platforms can be used for these predictions.[6]

PropertyPredicted Value for Core ScaffoldRationale and Importance
Molecular Weight123.16 g/mol [7]Governs size and diffusion; crucial for 'Rule of Five' compliance.
cLogP~ -0.9[6]Indicates lipophilicity; impacts solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA)51.8 Ų[4]Predicts membrane permeability and blood-brain barrier penetration.
H-Bond Donors2Key features for specific interactions with biological targets.
H-Bond Acceptors3Key features for specific interactions with biological targets.
Rotatable Bonds2Influences conformational flexibility and entropy of binding.

Chapter 2: The Starting Point: Target Identification and Validation

Without a defined biological target, drug design is an aimless endeavor. For a novel scaffold, a combination of ligand-based and structure-based approaches can be employed to hypothesize and prioritize potential protein targets.[7][8]

Workflow: In Silico Target Fishing

The process of identifying potential biological targets for a small molecule is often referred to as "target fishing" or "target prediction."

Target_Identification_Workflow cluster_input Input cluster_methods Target Prediction Methods cluster_output Output & Validation Ligand Prepared 3D Structure of (6-Methylpyridazin-3-yl)methanamine Shape Shape-Based Screening (e.g., ROCS) Ligand->Shape Pharma Pharmacophore Searching (e.g., Pharmit) Ligand->Pharma Chem Chemical Similarity (e.g., SwissTargetPrediction) Ligand->Chem TargetList List of Potential Protein Targets Shape->TargetList Pharma->TargetList Chem->TargetList Validation Target Validation: - Literature Review - Pathway Analysis - Gene Ontology TargetList->Validation MD_Simulation_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Start Docked Protein-Ligand Complex Params Generate Ligand Topology & Parameters Start->Params Solvate Solvate with Water Box (e.g., TIP3P) Params->Solvate Ions Add Counter-Ions to Neutralize Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory Trajectory Analysis: - RMSD - RMSF - Hydrogen Bonds Production->Trajectory Energy Binding Free Energy Calculation (MM/PBSA) Production->Energy

Caption: Molecular Dynamics (MD) simulation workflow.

Protocol 4: MD Simulation of the Top-Ranked Complex
  • System Setup:

    • Take the best-ranked docked pose of the most promising derivative (e.g., Derivative C) in complex with CDK2.

    • Use a program like GROMACS or AMBER.

    • Parameterize the ligand using a generalized force field (e.g., GAFF).

    • Place the complex in a periodic box of water and add ions to neutralize the system.

  • Simulation Execution:

    • Perform energy minimization of the entire system.

    • Gradually heat the system to 310 K (NVT ensemble) and then equilibrate the pressure (NPT ensemble).

    • Run a production simulation for at least 100 nanoseconds.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess system stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.

    • Analyze the persistence of key hydrogen bonds and other interactions over time. [9]4. Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the simulation trajectory, providing a more refined estimate than the docking score.

Chapter 4: Ligand-Based Drug Design (LBDD)

When a high-quality crystal structure of the target is unavailable, or to complement SBDD, ligand-based methods can be employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling

A pharmacophore is an abstract ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. [3][10]

Protocol 5: Ligand-Based Pharmacophore Generation
  • Dataset Preparation: Collect a set of known active and inactive CDK2 inhibitors with structural diversity.

  • Feature Identification: For each active molecule, identify key pharmacophoric features: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic groups (HY), Aromatic Rings (AR), and Positive/Negative Ionizable groups.

  • Model Generation: Align the active compounds and identify the common 3D arrangement of pharmacophoric features. This common feature model is the pharmacophore hypothesis.

  • Model Validation: The generated model must be able to distinguish active from inactive compounds. Use it to screen a test set of known actives and inactives. A good model will have a high enrichment factor.

  • Database Screening: Use the validated pharmacophore as a 3D query to screen large compound databases to find novel scaffolds that match the required features.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the biological activity of a set of compounds with their physicochemical properties or molecular descriptors. [11][12]A predictive QSAR model can estimate the activity of unsynthesized derivatives.

Protocol 6: 3D-QSAR Model Development
  • Data Collection: A dataset of (6-Methylpyridazin-3-yl)methanamine derivatives with experimentally determined IC50 values against CDK2 is required. This is a critical prerequisite.

  • Molecular Alignment: Align all molecules in the dataset. A common method is to align them to a common core structure or by using the docked conformation of the most active compound.

  • Descriptor Calculation: Place the aligned molecules in a 3D grid. At each grid point, calculate steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom. These values become the independent variables.

  • Model Building: Use Partial Least Squares (PLS) regression to build a mathematical model correlating the 3D field descriptors with the biological activity (pIC50). [5]5. Model Validation:

    • Internal Validation: Use leave-one-out cross-validation (q²) to assess the model's internal robustness. A q² > 0.5 is generally considered good.

    • External Validation: Use the model to predict the activity of an external test set of compounds not used in model training. The predictive ability (r²_pred) is the ultimate test of a QSAR model.

  • Contour Map Analysis: Visualize the QSAR model as 3D contour maps. These maps highlight regions where modifying the chemical structure is likely to increase (favorable contours) or decrease (unfavorable contours) biological activity, thereby guiding the next round of synthesis.

Chapter 5: ADMET and Druglikeness Prediction

A potent compound is useless if it has poor pharmacokinetic properties or is toxic. Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential to reduce late-stage attrition. [1][4]

Protocol 7: In Silico ADMET Profiling

Utilize a panel of computational tools and web servers (e.g., SwissADME, pkCSM, ADMETlab) to predict a range of properties for the most promising derivatives identified from docking and QSAR studies. [6][13]

Data Presentation: Predicted ADMET Profile for Lead Candidates
ParameterPredicted Value (Derivative C)Acceptable Range/Comments
Absorption
Human Intestinal AbsorptionHigh>80% is desirable.
Caco-2 PermeabilityModeratePredicts intestinal permeability.
P-gp SubstrateNoNon-substrates are preferred to avoid efflux.
Distribution
BBB PermeabilityNoDesirable for non-CNS targets to avoid side effects.
Plasma Protein Binding~85%High binding can reduce free drug concentration.
Metabolism
CYP2D6 InhibitorNoInhibition of major CYP enzymes can lead to drug-drug interactions.
CYP3A4 InhibitorNoInhibition of major CYP enzymes can lead to drug-drug interactions.
Excretion
Total Clearance0.45 L/hr/kgIndicates the rate of elimination.
Toxicity
AMES ToxicityNon-mutagenicPredicts mutagenic potential.
hERG InhibitionLow riskhERG blockage is a major cause of cardiotoxicity.
HepatotoxicityLow riskPredicts potential for liver damage.

Conclusion: Synthesizing a Data-Driven Decision

This in-depth technical guide outlines a logical, multi-pronged in silico strategy for the hit-to-lead optimization of (6-Methylpyridazin-3-yl)methanamine derivatives. By integrating ligand preparation, target identification, structure-based design, ligand-based modeling, and ADMET prediction, researchers can make informed, data-driven decisions. This comprehensive computational assessment allows for the prioritization of a smaller, more promising set of compounds for chemical synthesis and subsequent in vitro and in vivo testing, ultimately accelerating the drug discovery pipeline and increasing the probability of success.

References

  • ProNet Biotech. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). [Link]

  • Lovering, F., et al. (2026). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol. Springer Protocols. [Link]

  • Hughes, J. P., et al. (2011). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • PubChem. (6-Methylpyridazin-3-yl)methanamine dihydrochloride. [Link]

  • Grienke, U., et al. (2018). An automated framework for QSAR model building. PMC. [Link]

  • MDPI. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • Panwar, R., et al. (2025). Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives. Impactfactor. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • Daina, A., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

  • CD ComputaBio. In Silico ADMET Prediction Service. [Link]

  • Fiveable. Pharmacophore modeling. [Link]

  • MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • CD ComputaBio. Pharmacophore Construction Using Discovery Studio. [Link]

  • Slideshare. (2016). Pharmacophore modeling and docking techniques. [Link]

  • Slideshare. (2015). Pharmacophore Modelling in Drug Discovery and Development. [Link]

  • ResearchGate. (2013). In Silico Technologies in Drug Target Identification and Validation. [Link]

  • Liong, S., et al. (2022). A Guide to In Silico Drug Design. PMC. [Link]

  • Panwar, R., et al. (2025). Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives. ResearchGate. [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. [Link]

  • Wikipedia. Quantitative structure–activity relationship. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel CDK2 Inhibitors Utilizing (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cell Cycle Engine

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that functions as a critical engine of the cell cycle, primarily driving the transition from the G1 to the S phase.[1][2] In concert with its regulatory partners, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates, including the retinoblastoma protein (Rb), thereby releasing the E2F transcription factors that initiate DNA replication.[1] Dysregulation of the CDK2 pathway, often through the overexpression of cyclins or the loss of endogenous inhibitors (like p21 and p27), is a hallmark of numerous human cancers, leading to uncontrolled cellular proliferation.[1] This central role in oncogenesis has established CDK2 as a high-priority target for therapeutic intervention.

The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in robust hydrogen bonding and its favorable physicochemical properties, which can enhance drug-target interactions.[3] This guide details the synthesis and application of a novel class of CDK2 inhibitors derived from the versatile building block, (6-Methylpyridazin-3-yl)methanamine. We will focus on the synthesis of a representative inhibitor, N-((6-methylpyridazin-3-yl)methyl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine, hereafter designated as Pyridazyl-Pyrimethamine , a molecule designed to occupy the ATP-binding pocket of CDK2.

This document provides a comprehensive, step-by-step protocol for its synthesis, purification, and characterization, alongside the rationale for key experimental choices and methods for biological evaluation.

Signaling Pathway: The Role of CDK2 in Cell Cycle Progression

To understand the therapeutic rationale, it is crucial to visualize the CDK2 signaling pathway. The following diagram illustrates the central role of the Cyclin E/CDK2 complex in the G1/S transition.

CDK2_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Activates pRb_E2F pRb-E2F (Inactive Complex) CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F (Active) pRb_p->E2F Releases CyclinE Cyclin E (Transcription) E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F Hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Phosphorylates Substrates for Inhibitor Pyridazyl-Pyrimethamine (CDK2 Inhibitor) Inhibitor->CyclinE_CDK2 p21_p27 p21 / p27 (CKIs) p21_p27->CyclinE_CDK2

Caption: The CDK2 signaling cascade at the G1/S checkpoint.

Synthetic Workflow: A Modular Approach

The synthesis of Pyridazyl-Pyrimethamine is designed as a two-step process: a Suzuki-Miyaura cross-coupling to build the substituted pyrimidine core, followed by a nucleophilic aromatic substitution (SNAr) to introduce the pyridazine moiety. This modular approach allows for the facile generation of analogues for structure-activity relationship (SAR) studies.

Synthesis_Workflow A 2,4-Dichloropyrimidine C Intermediate 1 (2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine) A->C Suzuki Coupling (Step 1) B Pyrazol-4-ylboronic acid pinacol ester B->C E Final Product (Pyridazyl-Pyrimethamine) C->E SNAr Reaction (Step 2) D (6-Methylpyridazin-3-yl)methanamine D->E

Caption: Two-step synthetic route to Pyridazyl-Pyrimethamine.

Detailed Protocols

Part 1: Synthesis of 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine (Intermediate 1)

Rationale: The Suzuki-Miyaura coupling is a robust and high-yielding method for forming C-C bonds between an aryl halide and a boronic acid/ester. It offers excellent functional group tolerance. Here, we selectively substitute the more reactive chlorine at the C4 position of 2,4-dichloropyrimidine. Dioxane is a common high-boiling solvent for this transformation, and a palladium catalyst, such as Pd(dppf)Cl₂, is highly effective. A base (e.g., K₂CO₃) is required to activate the boronic ester for transmetalation.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
2,4-Dichloropyrimidine3934-20-1148.9810.01.0
Pyrazol-4-ylboronic acid pinacol ester847818-64-8194.0411.01.1
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.30.03
Potassium Carbonate (K₂CO₃)584-08-7138.2120.02.0
1,4-Dioxane123-91-1-50 mL-
Water7732-18-5-10 mL-

Step-by-Step Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol), pyrazol-4-ylboronic acid pinacol ester (2.13 g, 11.0 mmol), and Pd(dppf)Cl₂ (220 mg, 0.3 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (50 mL). Prepare a solution of K₂CO₃ (2.76 g, 20.0 mmol) in degassed water (10 mL) and add it to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield Intermediate 1 as a white solid.

Part 2: Synthesis of Pyridazyl-Pyrimethamine

Rationale: The final step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing pyrimidine ring activates the remaining chlorine at the C2 position for substitution by the primary amine of (6-Methylpyridazin-3-yl)methanamine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a high-boiling alcohol like n-butanol is suitable for this reaction, which often requires elevated temperatures to proceed at a reasonable rate.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
Intermediate 1-178.595.01.0
(6-Methylpyridazin-3-yl)methanamine1004972-49-9123.165.51.1
Diisopropylethylamine (DIPEA)7087-68-5129.2410.02.0
n-Butanol71-36-3-30 mL-

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve Intermediate 1 (893 mg, 5.0 mmol) in n-butanol (30 mL).

  • Reagent Addition: Add (6-Methylpyridazin-3-yl)methanamine (677 mg, 5.5 mmol) followed by DIPEA (1.74 mL, 10.0 mmol).

  • Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere and stir for 12-18 hours. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature. A precipitate may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Purification: If no precipitate forms, concentrate the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford Pyridazyl-Pyrimethamine as an off-white solid.

Characterization and Validation

The identity and purity of the final compound must be rigorously confirmed.

TechniqueExpected Results for Pyridazyl-Pyrimethamine
¹H NMR Peaks corresponding to the methyl group on the pyridazine, the methylene bridge, and aromatic protons on both the pyridazine and pyrimidine rings.
¹³C NMR Resonances for all unique carbon atoms in the structure.
HRMS (ESI) Calculation of the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula.
HPLC Assessment of purity, which should be >95% for use in biological assays.

Biological Evaluation: In Vitro Kinase Assay

Rationale: To confirm that Pyridazyl-Pyrimethamine inhibits CDK2, an in vitro kinase assay is performed. This assay measures the ability of the compound to block the phosphorylation of a known CDK2 substrate by the active CDK2/Cyclin A or CDK2/Cyclin E complex. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key measure of potency.

Protocol Outline:

  • Enzyme/Substrate Preparation: Use a commercially available recombinant human CDK2/Cyclin A2 enzyme complex and a suitable substrate (e.g., a histone H1-derived peptide).

  • Compound Dilution: Prepare a serial dilution of Pyridazyl-Pyrimethamine in DMSO, typically starting from 100 µM.

  • Kinase Reaction: In a 96-well plate, combine the CDK2/Cyclin A2 enzyme, the substrate, ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescence-based readout like ADP-Glo™), and the serially diluted inhibitor.

  • Incubation: Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, the amount of ADP produced is measured.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Expected Outcome: Based on related pyridazine- and pyrimidine-based inhibitors, a potent compound would be expected to exhibit an IC₅₀ value in the nanomolar range against CDK2.[4]

Conclusion and Future Directions

This guide provides a robust and reproducible framework for the synthesis of Pyridazyl-Pyrimethamine, a novel CDK2 inhibitor candidate, using (6-Methylpyridazin-3-yl)methanamine. The described protocols are grounded in established chemical principles and offer a logical pathway from starting materials to a biologically relevant molecule. The modular nature of the synthesis allows for the creation of a focused library of analogues to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties. Subsequent studies should include evaluation in cell-based assays to confirm on-target activity (e.g., by measuring pRb phosphorylation) and anti-proliferative effects in relevant cancer cell lines.

References

  • Babu, P. A., et al. (2007). Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. ARKIVOC, 2007(ii), 247-265. Retrieved from [Link]

  • PubChem. (n.d.). (6-Methylpyridazin-3-yl)methanamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Pharmaceuticals, 16(7), 989. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 473-485. Retrieved from [Link]

  • Anwar, M. M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7252. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Chloro-4-methylpyridazin-3-amine. Retrieved from [Link]

  • Nassar, I. F., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. RSC Advances, 12(30), 19485-19501. Retrieved from [Link]

  • Ather, A., et al. (2011). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349. Retrieved from [Link]

  • Shafiq, M., et al. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 27(36), 19418-19434. Retrieved from [Link]

  • Walsh, K., et al. (2021). Amination products of chloropyrazine and 2-chloropyrimidine. Molecules, 26(12), 3658. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Uncu, I., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][5]benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4236. Retrieved from [Link]

Sources

Preparation of Quinazoline-Based P2X3 Receptor Antagonists from (6-Methylpyridazin-3-yl)methanamine: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, characterization, and biological evaluation of a potent P2X3 receptor antagonist derived from (6-methylpyridazin-3-yl)methanamine. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their drug discovery efforts.

Introduction: Targeting the P2X3 Receptor for Therapeutic Intervention

The P2X3 receptor, an ATP-gated ion channel, is predominantly expressed on sensory neurons, including C- and Aδ-fibers.[1] Its activation by extracellular ATP, released during tissue injury or inflammation, plays a pivotal role in the initiation and transmission of pain signals.[1] This localized expression makes the P2X3 receptor an attractive therapeutic target for a variety of conditions characterized by neuronal hypersensitization, such as chronic cough, neuropathic pain, and overactive bladder, with the potential for a reduced side-effect profile compared to centrally acting agents.[2][3]

Quinazoline derivatives have emerged as a promising class of P2X3 receptor antagonists, demonstrating high potency and selectivity.[4][5] This guide details the preparation of a specific amino quinazoline-based P2X3 antagonist, leveraging (6-methylpyridazin-3-yl)methanamine as a key building block.

Signaling Pathway and Mechanism of Action

Upon binding of extracellular ATP, the trimeric P2X3 receptor channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This leads to membrane depolarization and the generation of an action potential, which propagates the pain or cough signal to the central nervous system. P2X3 receptor antagonists, including the quinazoline derivative described here, act by binding to the receptor and preventing this ATP-induced channel opening, thereby inhibiting the downstream signaling cascade.[6] X-ray crystallography studies have shown that competitive antagonists can bind to the orthosteric site, stabilizing the closed state of the receptor.[6]

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (released from damaged cells) P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates Antagonist Quinazoline Antagonist Antagonist->P2X3 Binds & Blocks Cation_Influx Cation Influx (Na⁺, Ca²⁺) P2X3->Cation_Influx Channel Opening Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Signal Pain/Cough Signal Action_Potential->Signal

Caption: P2X3 Receptor Signaling and Antagonist-Mediated Inhibition.

Synthetic Workflow: A Multi-Step Approach

The synthesis of the target P2X3 receptor antagonist is a multi-step process, culminating in the coupling of (6-methylpyridazin-3-yl)methanamine with a functionalized chloroquinazoline intermediate.

Synthetic_Workflow cluster_synthesis Synthetic Pathway cluster_starting_material Starting Material Synthesis Start_Quinazoline 2-Amino-3,5-difluorobenzoic Acid Hydroxy_Quinazoline 4-Hydroxyquinazoline Intermediate Start_Quinazoline->Hydroxy_Quinazoline Cyclization Bromo_Quinazoline 6-Bromo-4-hydroxyquinazoline Hydroxy_Quinazoline->Bromo_Quinazoline Bromination Difluoroethoxy_Quinazoline 8-(2,2-Difluoroethoxy)-6-bromo-4-hydroxyquinazoline Bromo_Quinazoline->Difluoroethoxy_Quinazoline Difluoroethoxylation Chloro_Quinazoline 4-Chloro-8-(2,2-difluoroethoxy)-6-bromoquinazoline Difluoroethoxy_Quinazoline->Chloro_Quinazoline Chlorination Coupled_Quinazoline Coupled Quinazoline Intermediate Chloro_Quinazoline->Coupled_Quinazoline Suzuki Coupling Final_Antagonist Final P2X3 Antagonist Coupled_Quinazoline->Final_Antagonist Nucleophilic Substitution Pyridazine_Precursor 6-Methyl-3-cyanopyridazine Methylpyridazinemethanamine (6-Methylpyridazin-3-yl)methanamine Pyridazine_Precursor->Methylpyridazinemethanamine Reduction Methylpyridazinemethanamine->Final_Antagonist Nucleophilic Substitution

Caption: Overall synthetic workflow for the P2X3 receptor antagonist.

Experimental Protocols

Part 1: Synthesis of the Chloroquinazoline Intermediate

1.1. Synthesis of 4-Hydroxy-6,8-difluoroquinazoline

This procedure is adapted from the Conrad-Limpach synthesis of quinolones.

  • Rationale: The initial step involves the cyclization of an appropriately substituted aniline with a β-ketoester equivalent to form the quinazolinone core. High temperatures are required to drive the cyclization.

  • Protocol:

    • To a stirred solution of 2-amino-3,5-difluorobenzoic acid (1 equivalent) in a high-boiling point solvent such as diphenyl ether, add formamidine acetate (1.2 equivalents).

    • Heat the mixture to 250 °C for 2 hours.

    • Cool the reaction mixture to room temperature and add hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry under vacuum to yield 4-hydroxy-6,8-difluoroquinazoline.

1.2. Bromination at the 6-position

  • Rationale: Electrophilic aromatic substitution is used to introduce a bromine atom at the 6-position, which will later serve as a handle for the Suzuki coupling reaction.

  • Protocol:

    • Dissolve 4-hydroxy-6,8-difluoroquinazoline (1 equivalent) in a suitable solvent such as acetic acid.

    • Add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

    • Stir the mixture at 60 °C for 4 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Filter the precipitate, wash with water, and dry to obtain 6-bromo-4-hydroxy-6,8-difluoroquinazoline.

1.3. Introduction of the 8-(2,2-difluoroethoxy) Group

  • Rationale: The difluoroethoxy group is introduced via a nucleophilic aromatic substitution, displacing the fluorine atom at the 8-position. The electron-withdrawing nature of the quinazoline ring facilitates this reaction.

  • Protocol:

    • To a solution of 6-bromo-4-hydroxy-6,8-difluoroquinazoline (1 equivalent) in anhydrous DMF, add sodium 2,2-difluoroethoxide (1.5 equivalents) at room temperature.

    • Heat the mixture to 100 °C for 6 hours.

    • Cool the reaction mixture, pour it into water, and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 6-bromo-8-(2,2-difluoroethoxy)-4-hydroxyquinazoline.

1.4. Chlorination of the 4-hydroxy Group

  • Rationale: The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic aromatic substitution with the primary amine. Phosphorus oxychloride is a standard reagent for this transformation.[4]

  • Protocol:

    • Suspend 6-bromo-8-(2,2-difluoroethoxy)-4-hydroxyquinazoline (1 equivalent) in phosphorus oxychloride (10 equivalents).

    • Add a catalytic amount of DMF.

    • Heat the mixture at reflux for 4 hours.[7]

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-6-bromo-8-(2,2-difluoroethoxy)quinazoline.

1.5. Suzuki Coupling with (5-fluoropyridin-2-yl)boronic acid

  • Rationale: A palladium-catalyzed Suzuki coupling is employed to form the C-C bond between the quinazoline core and the fluoropyridine moiety.

  • Protocol:

    • To a degassed mixture of 4-chloro-6-bromo-8-(2,2-difluoroethoxy)quinazoline (1 equivalent), (5-fluoropyridin-2-yl)boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a solvent mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2 equivalents).

    • Heat the mixture at reflux under an inert atmosphere for 12 hours.

    • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield 4-chloro-8-(2,2-difluoroethoxy)-6-(5-fluoropyridin-2-yl)quinazoline.

Part 2: Synthesis of (6-Methylpyridazin-3-yl)methanamine

2.1. Synthesis of 6-Methyl-3-cyanopyridazine

  • Rationale: A common route to aminomethyl-heterocycles is through the reduction of the corresponding nitrile. The nitrile can be prepared from the corresponding methyl-substituted heterocycle.

  • Protocol:

    • A mixture of 3-methylpyridazine (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in carbon tetrachloride is refluxed with a catalytic amount of benzoyl peroxide.

    • The resulting 3-(bromomethyl)-6-methylpyridazine is then reacted with sodium cyanide in a polar aprotic solvent like DMSO to yield 6-methyl-3-cyanopyridazine.

2.2. Reduction of 6-Methyl-3-cyanopyridazine

  • Rationale: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[8][9]

  • Protocol:

    • To a suspension of lithium aluminum hydride (2 equivalents) in anhydrous THF at 0 °C, add a solution of 6-methyl-3-cyanopyridazine (1 equivalent) in THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and concentrate the filtrate. The crude product can be purified by distillation or chromatography to give (6-methylpyridazin-3-yl)methanamine.

Part 3: Final Coupling Reaction

3.1. Synthesis of the P2X3 Receptor Antagonist

  • Rationale: The final step is a nucleophilic aromatic substitution where the primary amine of (6-methylpyridazin-3-yl)methanamine displaces the chlorine atom at the 4-position of the quinazoline core. An organic base is used to scavenge the HCl generated.

  • Protocol:

    • To a solution of 4-chloro-8-(2,2-difluoroethoxy)-6-(5-fluoropyridin-2-yl)quinazoline (1 equivalent) in 1,4-dioxane, add (6-methylpyridazin-3-yl)methanamine (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).

    • Heat the reaction mixture at 50 °C for 16 hours.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product is then subjected to purification.

Purification and Characterization

Purification Protocol
  • Rationale: High purity is essential for accurate biological evaluation. A two-step purification process involving column chromatography followed by preparative HPLC or crystallization is recommended.

  • Column Chromatography:

    • The crude product is first purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, from 100% dichloromethane to 10% methanol in dichloromethane, is typically effective for separating the product from less polar impurities and excess reagents.

  • Preparative HPLC:

    • For achieving high purity (>99%), preparative reverse-phase HPLC is the method of choice.[7][10][11]

    • A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid or formic acid to improve peak shape.

  • Crystallization:

    • Alternatively, the product from column chromatography can be further purified by crystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Purification Method Stationary Phase Mobile Phase/Solvent Expected Purity
Flash ChromatographySilica GelDichloromethane/Methanol Gradient>95%
Preparative HPLCC18Acetonitrile/Water Gradient with 0.1% TFA>99%
Crystallization-Ethanol/Water or Ethyl Acetate/Hexane>98%
Characterization

The identity and purity of the final P2X3 receptor antagonist should be confirmed by a combination of analytical techniques.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the quinazoline, pyridazine, and fluoropyridine moieties, with appropriate chemical shifts and coupling constants. The integration of the peaks should correspond to the number of protons in the structure.
¹³C NMR The spectrum should display the correct number of carbon signals corresponding to the molecular structure.
LC-MS A single major peak should be observed in the chromatogram, and the mass spectrum should show the expected molecular ion peak ([M+H]⁺).
High-Resolution Mass Spectrometry (HRMS) The measured mass should be within 5 ppm of the calculated exact mass of the molecule.
HPLC The purity of the final compound should be determined by analytical HPLC, ideally showing a purity of >99%.

Representative Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H), 8.80 (d, J = 2.8 Hz, 1H), 8.55 (s, 1H), 8.20 (t, J = 4.0 Hz, 1H), 7.90 (m, 2H), 7.70 (d, J = 8.0 Hz, 1H), 7.50 (d, J = 8.0 Hz, 1H), 5.00 (d, J = 4.0 Hz, 2H), 2.60 (s, 3H).

  • LC-MS: m/z calculated for C₂₃H₁₇F₃N₆O: [M+H]⁺ 463.15; found 463.2.

In Vitro Biological Evaluation

Calcium Flux Assay
  • Rationale: This is a high-throughput functional assay to determine the potency of the antagonist in blocking agonist-induced calcium influx through the P2X3 receptor. HEK293 cells stably expressing the human P2X3 receptor are commonly used.

  • Protocol:

    • Cell Seeding: Seed HEK293 cells stably expressing the human P2X3 receptor into 96-well black-walled, clear-bottom plates and culture overnight.

    • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

    • Compound Incubation: Pre-incubate the cells with serial dilutions of the synthesized antagonist or vehicle for 15-30 minutes.

    • Agonist Stimulation and Data Acquisition: Add a P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), to the wells and immediately measure the fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium response at each antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Whole-Cell Patch Clamp Electrophysiology
  • Rationale: This technique provides a direct measure of the ion current flowing through the P2X3 receptor channel and its inhibition by the antagonist, offering detailed mechanistic insights.

  • Protocol:

    • Cell Preparation: Use HEK293 cells transiently or stably expressing the human P2X3 receptor.

    • Recording: Establish a whole-cell patch-clamp configuration on a single cell.

    • Current Measurement: Apply the P2X3 agonist α,β-meATP to the cell and record the resulting inward current.

    • Antagonist Application: Co-apply the synthesized antagonist with the agonist and record the inhibition of the current.

    • Data Analysis: Determine the concentration-dependent inhibition of the peak current to calculate the IC₅₀ value.

Parameter Calcium Flux Assay Whole-Cell Patch Clamp
Cell Line HEK293-hP2X3 stable cell lineHEK293 cells expressing hP2X3
Agonist α,β-meATP (EC₈₀ concentration)α,β-meATP (EC₅₀ concentration)
Readout Change in fluorescence intensityInward ion current (pA)
Endpoint IC₅₀IC₅₀
Throughput HighLow

Expected Biological Activity:

A potent quinazoline-based P2X3 receptor antagonist is expected to exhibit an IC₅₀ value in the low nanomolar range in both the calcium flux and patch clamp assays.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and evaluation of a novel quinazoline-based P2X3 receptor antagonist. By following these protocols, researchers can confidently prepare and characterize this promising class of compounds, contributing to the development of new therapeutics for pain, cough, and other disorders involving P2X3 receptor hypersensitization.

References

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-3-fluoro-benzoic acid. [Link]

  • Szántó, G., et al. (2016). New P2X3 receptor antagonists. Part 2: Identification and SAR of quinazolinones. Bioorganic & Medicinal Chemistry Letters, 26(16), 3905-12. [Link]

  • Kulkarni, S. S., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic Letters, 13(6), 1432-1435. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(1), 10-16. [Link]

  • Mansoor, S. E., et al. (2016). X-ray structures define human P2X3 receptor gating cycle and antagonist action. Nature, 538(7623), 66-71. [Link]

  • Pelleg, A., et al. (2023). DT-0111: a novel P2X3 receptor antagonist. Purinergic Signalling, 19(4), 819-831. [Link]

  • Richards, D., et al. (2014). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. British Journal of Pharmacology, 171(14), 3435-3450. [Link]

  • Dal Ben, D., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology, 12, 653548. [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]

  • Jarvis, M. F. (2010). The neural-visceral interface: P2X3 receptors. Purinergic Signalling, 6(3), 343-356. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Kim, Y., et al. (2016). Discovery of aminoquinazoline derivatives as human A(2A) adenosine receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(4), 1348-1354. [Link]

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling, 8 Suppl 1(Suppl 1), 3-26. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Li, C., et al. (2021). Suppression of P2X3 receptor-mediated currents by the activation of α2A-adrenergic receptors in rat dorsal root ganglion neurons. Journal of Neuroinflammation, 18(1), 282. [Link]

  • Toppr. (n.d.). Reduction of alkyl nitriles in presence of L i A l H 4 Gives :Alkyl Amines. [Link]

Sources

Application Notes & Protocols: Strategic Use of (6-Methylpyridazin-3-yl)methanamine for the Synthesis of Novel Phosphodiesterase 10A (PDE10A) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (6-methylpyridazin-3-yl)methanamine as a key building block in the synthesis of potent and selective Phosphodiesterase 10A (PDE10A) inhibitors. We will delve into the therapeutic rationale for targeting PDE10A, the significance of the pyridazine scaffold in achieving high affinity and selectivity, and provide detailed, step-by-step protocols for the synthesis, purification, and characterization of a representative PDE10A inhibitor. This guide emphasizes the causality behind experimental choices and offers insights into the structure-activity relationships that drive inhibitor design.

Introduction: PDE10A as a Compelling Therapeutic Target

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Its expression is highly enriched in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and reward processing. By regulating the levels of these crucial second messengers, PDE10A modulates the activity of both the direct and indirect striatal output pathways.[2][3] Inhibition of PDE10A leads to an elevation of cAMP and cGMP, which has shown potential for the treatment of various neuropsychiatric and neurological disorders, including schizophrenia and Huntington's disease.[4][5] Consequently, the development of potent and selective PDE10A inhibitors has become an area of intense research in modern drug discovery.[6][7]

The pyridazine heterocycle has emerged as a privileged scaffold in the design of PDE10A inhibitors.[8] Its unique electronic properties, including a high dipole moment and the capacity for robust hydrogen bonding, contribute significantly to molecular recognition within the PDE10A active site.[8][9] The (6-methylpyridazin-3-yl)methanamine synthon, in particular, offers a versatile handle for introducing the critical pyridazine moiety while providing a primary amine for straightforward chemical elaboration.

The Strategic Importance of the (6-Methylpyridazin-3-yl)methanamine Building Block

The selection of (6-methylpyridazin-3-yl)methanamine as a foundational building block is predicated on several key structure-activity relationship (SAR) insights gleaned from the study of numerous PDE10A inhibitors:

  • Hydrogen Bonding and π-π Stacking: The pyridazine ring can engage in crucial hydrogen bonds and π-π stacking interactions with key residues in the PDE10A active site, such as a conserved glutamine residue.[1][9]

  • Vectorial Orientation: The aminomethyl linker provides a defined vector for positioning other pharmacophoric elements of the inhibitor within the binding pocket to achieve optimal interactions.

  • Modulation of Physicochemical Properties: The inherent polarity of the pyridazine ring can contribute to favorable physicochemical properties, such as improved solubility, while potentially mitigating off-target effects like hERG channel inhibition.[8]

  • Synthetic Tractability: The primary amine functionality of (6-methylpyridazin-3-yl)methanamine allows for the facile formation of stable amide or secondary amine linkages through well-established and high-yielding chemical transformations.[10][11]

Synthesis of a Representative PDE10A Inhibitor: A Detailed Protocol

Herein, we describe a representative protocol for the synthesis of a novel PDE10A inhibitor, (R)-1-(4-cyanophenyl)-N-((6-methylpyridazin-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (GMP-PDE10i-01) , utilizing (6-methylpyridazin-3-yl)methanamine. This protocol is based on a standard amide bond formation reaction, a cornerstone of medicinal chemistry.

Proposed Synthetic Scheme

synthetic_scheme cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product reactant1 (R)-1-(4-cyanophenyl)-5-oxopyrrolidine-2-carboxylic acid reagents EDC, HOAt, DIPEA DMF, rt, 16h reactant1->reagents reactant2 (6-Methylpyridazin-3-yl)methanamine reactant2->reagents product GMP-PDE10i-01 reagents->product Amide Coupling

Caption: Synthetic route to GMP-PDE10i-01.

Materials and Equipment
MaterialSupplier
(R)-1-(4-cyanophenyl)-5-oxopyrrolidine-2-carboxylic acidCommercially Available
(6-Methylpyridazin-3-yl)methanamineCommercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Sigma-Aldrich
1-Hydroxy-7-azabenzotriazole (HOAt)Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)Sigma-Aldrich
Dichloromethane (DCM)Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher Scientific
BrineFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Fisher Scientific
Round-bottom flasksVWR
Magnetic stirrer and stir barsVWR
Syringes and needlesVWR
Rotary evaporatorHeidolph
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)Merck
Flash chromatography systemTeledyne ISCO
High-Performance Liquid Chromatography (HPLC) systemAgilent
Mass Spectrometer (MS)Waters
Nuclear Magnetic Resonance (NMR) SpectrometerBruker
Experimental Protocol

Step 1: Reaction Setup

  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-(4-cyanophenyl)-5-oxopyrrolidine-2-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.2 M concentration).

  • To this solution, add 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 10 minutes. Rationale: HOAt is a coupling additive that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed from EDC and to facilitate the reaction.[10][12]

  • In a separate vial, dissolve (6-Methylpyridazin-3-yl)methanamine (1.1 eq) in a small amount of anhydrous DMF.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the carboxylic acid solution and stir for 5 minutes to activate the carboxylic acid. Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine.[10]

Step 2: Amide Coupling

  • Slowly add the solution of (6-Methylpyridazin-3-yl)methanamine to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane). The product spot should be more polar than the starting amine and less polar than the carboxylic acid.

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x), water (1x), and brine (1x). Rationale: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure product, GMP-PDE10i-01 .

Characterization

The identity and purity of the synthesized compound should be confirmed by the following analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (typically >95%).

Visualization of Key Concepts

Generalized PDE10A Signaling Pathway

PDE10A_Pathway cluster_upstream Upstream Signaling cluster_pde PDE10A Action cluster_downstream Downstream Effects D1R D1 Receptor AC Adenylate Cyclase D1R->AC Activates D2R D2 Receptor cAMP cAMP AC->cAMP Synthesizes GC Guanylate Cyclase cGMP cGMP GC->cGMP Synthesizes PDE10A PDE10A AMP/GMP AMP/GMP PDE10A->AMP/GMP Hydrolyzes to Inhibitor (6-Methylpyridazin-3-yl)methanamine-based Inhibitor Inhibitor->PDE10A Inhibits cAMP->PDE10A Substrate PKA PKA cAMP->PKA Activates cGMP->PDE10A Substrate PKG PKG cGMP->PKG Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates PKG->DARPP32 Phosphorylates CREB CREB DARPP32->CREB Modulates Gene Gene Expression CREB->Gene Regulates

Caption: PDE10A signaling pathway and point of intervention.

Concluding Remarks

The strategic use of (6-methylpyridazin-3-yl)methanamine offers a reliable and efficient entry point for the synthesis of novel PDE10A inhibitors. The protocol detailed herein provides a robust framework for the generation of such compounds, leveraging a fundamental and widely applicable amide bond formation reaction. The inherent properties of the pyridazine moiety make it a valuable component in the design of next-generation therapeutics for a range of central nervous system disorders. Further exploration of different chemical linkers and pharmacophoric groups attached to the (6-methylpyridazin-3-yl)methanamine core will undoubtedly lead to the discovery of even more potent and selective PDE10A inhibitors.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Phosphodiesterase 10A (PDE10A) Inhibitors Utilizing 1-Isopropylpyrazole.
  • Yoshikawa, M., et al. (2016). Design and synthesis of potent and selective pyridazin-4(1H)-one-based PDE10A inhibitors interacting with Tyr683 in the PDE10A selectivity pocket. Bioorganic & Medicinal Chemistry, 24(16), 3447-3455.
  • Li, P. W., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(10), 1147-1152.
  • Al-Sha'er, M. A., et al. (2021). Structure-based discovery and bio-evaluation of a cyclopenta[4][6]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor. RSC Medicinal Chemistry, 12(10), 1735-1746.

  • Wiese, M., et al. (2016). Development of Highly Potent Phosphodiesterase 10A (PDE10A) Inhibitors: Synthesis and in Vitro Evaluation of 1,8-dipyridinyl- And 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines. European Journal of Medicinal Chemistry, 107, 97-108.
  • Verhoest, P. R., et al. (2009). Discovery of a Novel Class of Phosphodiesterase 10A Inhibitors and Identification of Clinical Candidate 2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the Treatment of Schizophrenia. Journal of Medicinal Chemistry, 52(16), 5188-5196.
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 116-126.
  • Allcock, R. W., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Suzuki, K., et al. (2020). Translational Development Strategies for TAK-063, a Phosphodiesterase 10A Inhibitor. Neuropsychopharmacology, 45(12), 2033-2041.
  • Ali, M. A., et al. (2011).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Allcock, R. W., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312.
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • Salonen, L. M., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 63(21), 12345-12373.
  • Geoghegan, K. F., et al. (2016). Discovery of pyrazolopyrimidine phosphodiesterase 10A inhibitors for the treatment of schizophrenia. Journal of Medicinal Chemistry, 59(1), 213-228.
  • Myers, A. (n.d.). Chem 115.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Nardi, M., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioorganic & Medicinal Chemistry, 24(12), 2790-2795.
  • Nardi, M., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries.
  • Suzuki, K., et al. (2016). TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms. Journal of Pharmacology and Experimental Therapeutics, 356(2), 463-472.
  • Suzuki, K., et al. (2016). TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms. Journal of Pharmacology and Experimental Therapeutics, 356(2), 463-472.

Sources

Synthesis of Novel Ferroportin Inhibitors Utilizing (6-Methylpyridazin-3-yl)methanamine Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of potent and selective ferroportin (FPN) inhibitors, leveraging the versatile building block, (6-Methylpyridazin-3-yl)methanamine dihydrochloride. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery focused on developing novel therapeutics for iron overload disorders.

Introduction: The Critical Role of Ferroportin in Iron Homeostasis and Disease

Iron is an essential element for numerous physiological processes, but its dysregulation can lead to severe pathologies. Ferroportin, a transmembrane protein, is the sole known cellular iron exporter in vertebrates, playing a pivotal role in maintaining systemic iron balance.[1][2] It is highly expressed on the surface of cells central to iron metabolism, including duodenal enterocytes, macrophages, and hepatocytes. The activity of ferroportin is tightly regulated by the peptide hormone hepcidin. Hepcidin binds to ferroportin, inducing its internalization and subsequent degradation, thereby blocking iron export into the bloodstream.[1][2]

In various pathological conditions, such as hereditary hemochromatosis and β-thalassemia, insufficient hepcidin levels or mutations in the ferroportin gene lead to excessive iron absorption and release, resulting in systemic iron overload and organ damage.[3][4] Consequently, the development of small molecule inhibitors of ferroportin that mimic the action of hepcidin presents a promising therapeutic strategy for these disorders.[3][5]

The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and ability to engage in specific interactions with biological targets.[6][7] The use of (6-Methylpyridazin-3-yl)methanamine dihydrochloride as a key building block offers a strategic entry point for the synthesis of a diverse library of ferroportin inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action of Small Molecule Ferroportin Inhibitors

Small molecule inhibitors of ferroportin, such as the clinical-stage compound vamifeport (VIT-2763), act by directly targeting the transporter.[5][8][9] These inhibitors can function through several mechanisms:

  • Competitive Binding: They can compete with hepcidin for binding to the extracellular domain of ferroportin, thereby preventing hepcidin-mediated internalization and degradation.[5][8]

  • Allosteric Modulation: Binding to a site distinct from the hepcidin binding site can induce conformational changes that inhibit iron transport.

  • Induction of Internalization: Some inhibitors mimic hepcidin's effect by inducing the ubiquitination, internalization, and subsequent lysosomal degradation of ferroportin.[5]

The ultimate goal is to reduce the amount of active ferroportin on the cell surface, thereby limiting iron efflux and mitigating the effects of iron overload.

Ferroportin Inhibition Pathway cluster_0 Physiological Regulation cluster_1 Pharmacological Intervention High Iron High Iron Hepcidin Hepcidin High Iron->Hepcidin stimulates production Ferroportin Ferroportin Hepcidin->Ferroportin binds to Internalization_Degradation Internalization & Degradation Ferroportin->Internalization_Degradation undergoes Iron_Efflux_Blocked Iron Efflux Blocked Internalization_Degradation->Iron_Efflux_Blocked FPN_Inhibitor Ferroportin Inhibitor (e.g., Pyridazine-based) Ferroportin_Target Ferroportin FPN_Inhibitor->Ferroportin_Target binds to Internalization_Induced Induced Internalization FPN_Inhibitor->Internalization_Induced can induce Inhibition Inhibition of Iron Transport Ferroportin_Target->Inhibition

Caption: Signaling pathway of ferroportin regulation and inhibition.

Synthetic Strategy and Protocols

The synthesis of ferroportin inhibitors incorporating the (6-Methylpyridazin-3-yl)methanamine moiety typically involves a convergent synthetic approach. A key step is the amide bond formation between a suitably functionalized carboxylic acid core and (6-Methylpyridazin-3-yl)methanamine.

Representative Synthetic Scheme

Synthetic_Scheme A Starting Material (e.g., substituted phenol) B Multi-step Synthesis A->B C Carboxylic Acid Intermediate B->C E Amide Coupling C->E D (6-Methylpyridazin-3-yl)methanamine dihydrochloride D->E F Final Ferroportin Inhibitor E->F G Purification & Characterization F->G

Caption: General synthetic workflow for ferroportin inhibitors.

Protocol 1: Synthesis of a Key Carboxylic Acid Intermediate

This protocol describes a general method for the synthesis of a substituted benzoic acid, a common core for many ferroportin inhibitors.

Materials:

  • Substituted phenol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • O-Alkylation:

    • To a solution of the substituted phenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.

    • Purify the crude product by column chromatography on silica gel.

  • Saponification:

    • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.

Protocol 2: Amide Coupling with (6-Methylpyridazin-3-yl)methanamine Dihydrochloride

This protocol details the crucial amide bond formation step.

Materials:

  • Carboxylic acid intermediate (from Protocol 1)

  • (6-Methylpyridazin-3-yl)methanamine dihydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid intermediate (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add (6-Methylpyridazin-3-yl)methanamine dihydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final ferroportin inhibitor.

Characterization and Quality Control

The synthesized ferroportin inhibitors should be thoroughly characterized to confirm their identity, purity, and stability.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationSpectra consistent with the proposed chemical structure.
Mass Spectrometry (MS) Molecular weight determinationObserved mass matches the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) Purity assessmentPurity >95% for biological assays.
Elemental Analysis Confirmation of elemental compositionFound values within ±0.4% of the calculated values.

Application Notes: Biological Evaluation of Ferroportin Inhibitors

The inhibitory activity of the synthesized compounds against ferroportin can be assessed using various in vitro assays.

Protocol 3: Cellular Iron Efflux Assay

This assay measures the ability of a compound to block the export of iron from cells.

Materials:

  • HEK293T cells stably expressing human ferroportin

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • ⁵⁹Fe-labeled transferrin

  • Test compounds

  • Gamma counter

Procedure:

  • Seed HEK293T-FPN cells in 24-well plates and allow them to adhere overnight.

  • Load the cells with iron by incubating with ⁵⁹Fe-labeled transferrin in serum-free DMEM for 4 hours.

  • Wash the cells to remove extracellular ⁵⁹Fe.

  • Treat the cells with various concentrations of the test compound or vehicle control for 2-4 hours.

  • Collect the supernatant (representing exported iron) and lyse the cells.

  • Measure the radioactivity in the supernatant and cell lysate using a gamma counter.

  • Calculate the percentage of iron efflux and determine the IC₅₀ value of the compound.

Protocol 4: Hepcidin Competition Assay

This assay determines if the compound competes with hepcidin for binding to ferroportin.

Materials:

  • J774 macrophage cell line (endogenously expresses ferroportin)

  • Fluorescently labeled hepcidin (e.g., TMR-hepcidin)

  • Test compounds

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture J774 cells and induce ferroportin expression by treating with an iron source (e.g., ferric ammonium citrate).

  • Incubate the cells with increasing concentrations of the test compound for 30 minutes.

  • Add a fixed concentration of fluorescently labeled hepcidin and incubate for an additional 1-2 hours.

  • Wash the cells to remove unbound hepcidin.

  • Analyze the cells by flow cytometry or fluorescence microscopy to quantify the amount of bound fluorescent hepcidin.

  • A decrease in fluorescence intensity in the presence of the test compound indicates competition for binding.

Conclusion

The strategic use of (6-Methylpyridazin-3-yl)methanamine dihydrochloride provides a robust and efficient route to novel pyridazine-based ferroportin inhibitors. The protocols outlined in this guide offer a solid foundation for the synthesis, characterization, and biological evaluation of these promising therapeutic agents for the treatment of iron overload disorders. Further optimization of the core structures and substituents can lead to the discovery of clinical candidates with enhanced efficacy and safety profiles.

References

  • Aschemeyer, S., Qiao, B., Stefanova, D., et al. (2018). Structure-function analysis of ferroportin defines the binding site and an alternative mechanism of action of hepcidin. Blood, 131(8), 899–910. [Link]

  • Ganz, T., & Nemeth, E. (2012). Iron metabolism: interactions with normal and disordered erythropoiesis. Cold Spring Harbor perspectives in medicine, 2(5), a011668. [Link]

  • Vifor Fresenius Medical Care Renal Pharma Ltd. (2020). Ferroportin inhibitors and methods of use. WO2020123850A1.
  • Manolova, V., Nyffenegger, N., Flace, A., et al. (2019). Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia. JCI insight, 4(20), e126362. [Link]

  • Camaschella, C. (2015). Iron-deficiency anemia. The New England journal of medicine, 372(19), 1832–1843. [Link]

  • Nemeth, E., Tuttle, M. S., Powelson, J., et al. (2004). Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization. Science, 306(5704), 2090–2093. [Link]

  • Fung, E. B., & Vichinsky, E. (2017). Deferasirox in the management of iron overload in patients with sickle cell disease. Journal of blood medicine, 8, 127–136. [Link]

  • Vifor (International) AG. (2018). Ferroportin-inhibitor salt. WO2018192973A1.
  • Billesbølle, C. B., Azumaya, C. M., Kretsch, M. J., et al. (2020). Structure of hepcidin-bound ferroportin reveals molecular mechanisms of iron homeostasis. Nature communications, 11(1), 3872. [Link]

  • Hider, R. C., & Kong, X. (2013). Iron: effect of overload and deficiency. Medicinal inorganic chemistry, 3-34. [Link]

  • Vifor Fresenius Medical Care Renal Pharma Ltd. (2023). Process for the Production of Ferroportin Inhibitors. US20230212159A1.
  • Anderson, E. R., & Shah, Y. M. (2013). Iron homeostasis in the liver. Comprehensive Physiology, 3(1), 315–330. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859. [Link]

  • Lehmann, C., Liziczai, M., Wagner, J. M., et al. (2023). Structures of ferroportin in complex with its specific inhibitor vamifeport. eLife, 12, e83053. [Link]

  • Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.
  • Organic Syntheses. (n.d.). A general and practical procedure for amide bond formation. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Sources

Application Notes and Protocols for Amide Coupling with (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Heterocyclic Amides

The amide bond is a cornerstone of medicinal chemistry, integral to the structure of a vast array of pharmaceuticals.[1] When this functionality is appended to a nitrogen-containing heterocycle, such as pyridazine, it gives rise to a pharmacophore with significant potential in drug discovery. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties, including hydrogen bonding capabilities and metabolic stability, making its derivatives attractive for therapeutic development.[2][]

This guide provides a comprehensive protocol for the amide coupling of (6-Methylpyridazin-3-yl)methanamine, a versatile building block for the synthesis of novel chemical entities. As a Senior Application Scientist, this document is structured to provide not only a step-by-step procedure but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes.

Understanding the Reaction: The Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved through the use of coupling reagents.

Choosing Your Weapon: A Guide to Coupling Reagents

The selection of an appropriate coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction conditions, and cost. For the coupling of (6-Methylpyridazin-3-yl)methanamine, two highly effective and commonly used reagent systems are presented:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent that offers rapid reaction times and minimal side reactions.[5][6] It is particularly effective for coupling sterically hindered or electron-deficient amines.[7]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based system. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester, reducing the risk of racemization and other side reactions.[7][8]

The Role of the Base: A Non-Nucleophilic Approach

A non-nucleophilic, sterically hindered base is essential to neutralize the acidic byproducts of the reaction without competing with the primary amine as a nucleophile. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the base of choice for these reactions. Its bulky isopropyl groups prevent it from participating in the coupling reaction itself.[1]

Experimental Protocols

Safety First: Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents. (6-Methylpyridazin-3-yl)methanamine dihydrochloride is harmful if swallowed and causes skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of carboxylic acids and is particularly advantageous for challenging substrates.

Materials:

  • Carboxylic Acid (1.0 eq)

  • (6-Methylpyridazin-3-yl)methanamine (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (see below)

Reaction Setup:

Component Molar Eq. Typical Concentration Notes
Carboxylic Acid1.00.1 - 0.5 MEnsure the starting material is dry.
(6-Methylpyridazin-3-yl)methanamine1.1Can be used as the free base or generated in situ from the HCl salt with an additional equivalent of base.
HATU1.2Should be added as a solid.
DIPEA2.5Should be freshly distilled for best results.
Anhydrous SolventDMF is a good general-purpose solvent. DCM can be used for less polar substrates.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in the chosen anhydrous solvent.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve (6-Methylpyridazin-3-yl)methanamine (1.1 eq) in a small amount of the reaction solvent.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a reliable and economical alternative to HATU-based couplings.

Materials:

  • Carboxylic Acid (1.0 eq)

  • (6-Methylpyridazin-3-yl)methanamine (1.0-1.2 eq)

  • EDC (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (see below)

Reaction Setup:

Component Molar Eq. Typical Concentration Notes
Carboxylic Acid1.00.1 - 0.5 MEnsure the starting material is dry.
(6-Methylpyridazin-3-yl)methanamine1.1Can be used as the free base or generated in situ from the HCl salt with an additional equivalent of base.
EDC1.3Should be added as a solid.
HOBt1.3Can be added as a solid.
DIPEA2.5Should be freshly distilled for best results.
Anhydrous SolventDMF or DCM are suitable choices.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.3 eq), and dissolve in the chosen anhydrous solvent.

  • Add EDC (1.3 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes.

  • In a separate vial, dissolve (6-Methylpyridazin-3-yl)methanamine (1.1 eq) in a small amount of the reaction solvent.

  • Add the amine solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times may be slightly longer than with HATU, typically 2-8 hours.

Visualizing the Workflow

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid & Coupling Agents pre_activation Pre-activation (15-30 min) reagents->pre_activation Add Base amine_sol Prepare Amine Solution add_amine Add Amine amine_sol->add_amine pre_activation->add_amine stir Stir at RT (Monitor Progress) add_amine->stir quench Quench Reaction stir->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Pure Amide

Caption: General workflow for amide coupling.

Workup and Purification: Isolating Your Product

The basic nature of the pyridazine moiety requires a carefully considered workup and purification strategy to ensure high purity and yield.

Standard Workup Procedure:

  • Upon completion of the reaction, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or DCM.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid and acidic byproducts.

    • Water to remove water-soluble reagents and byproducts.

    • Brine (saturated aqueous NaCl) to reduce the water content in the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification:

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of DCM/methanol), is usually effective. The basicity of the product may cause it to streak on the silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can improve the peak shape and separation.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete activation of the carboxylic acid.- Ensure coupling reagents are fresh and of high quality.- Increase the amount of coupling reagent (up to 1.5 eq).- Allow for a longer pre-activation time.
Deactivation of the amine.- Ensure the amine is fully deprotonated by using a sufficient excess of base, especially if starting from the hydrochloride salt.
Presence of water in the reaction.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.
Formation of Side Products Reaction of the coupling reagent with the amine.- Pre-activate the carboxylic acid before adding the amine.
Racemization of chiral carboxylic acids.- Use HOBt or HOAt as an additive with EDC.- Perform the reaction at a lower temperature (0 °C).
Difficult Purification Streaking on silica gel column.- Add a small amount of triethylamine (0.1-1%) to the eluent.
Co-elution of byproducts.- Optimize the solvent system for column chromatography.- Consider a different purification technique, such as reverse-phase chromatography or crystallization.

Mechanism of Action: A Deeper Dive

HATU-Mediated Coupling

The mechanism of HATU-mediated amide bond formation involves the initial deprotonation of the carboxylic acid by a base. The resulting carboxylate then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester. This active ester is then readily attacked by the amine nucleophile to form the desired amide, with the release of HOAt.

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Base ActiveEster OAt-Active Ester RCOO->ActiveEster HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide HOAt HOAt ActiveEster->HOAt Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of HATU coupling.

EDC/HOBt-Mediated Coupling

In the EDC/HOBt system, EDC first reacts with the carboxylic acid to form the unstable O-acylisourea intermediate. HOBt then rapidly intercepts this intermediate to form the more stable HOBt-active ester.[7] This active ester is less prone to side reactions and racemization and reacts cleanly with the amine to yield the amide.

EDC_Mechanism RCOOH R-COOH O_acylisourea O-acylisourea (unstable) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of EDC/HOBt coupling.

Conclusion

The amide coupling of (6-Methylpyridazin-3-yl)methanamine is a robust and versatile reaction for the synthesis of novel heterocyclic compounds of interest in drug discovery. By understanding the underlying principles of carboxylic acid activation and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can consistently achieve high yields of the desired amide products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this important transformation in the laboratory.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • PubChem. (n.d.). (6-Methylpyridazin-3-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Reddit. (2022, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Chemistry Channel. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PubChem. (n.d.). (6-Methylpyridin-3-yl)methanamine. Retrieved from [Link]

  • Reddit. (2020, March 24). amide coupling help. Retrieved from [Link]

  • Govardhana, G. T., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 50(52), 7349-7352.
  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

  • Gomha, S. M., et al. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
  • PubChem. (n.d.). (5-Fluoro-6-methoxypyridin-3-YL)methanamine. Retrieved from [Link]

Sources

Application Notes and Protocols for N-Alkylation of (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic N-Alkylation of a Privileged Heterocyclic Scaffold

(6-Methylpyridazin-3-yl)methanamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The pyridazine core is a key pharmacophore in a range of biologically active molecules, and functionalization of the primary amino group via N-alkylation offers a powerful strategy to modulate the physicochemical properties, target affinity, and pharmacokinetic profile of lead compounds. This guide provides a detailed overview of the primary methodologies for the N-alkylation of (6-methylpyridazin-3-yl)methanamine, with a focus on practical, field-proven protocols and the underlying chemical principles that govern these transformations. We will explore two principal pathways: direct N-alkylation with alkyl halides and reductive amination. Each approach presents distinct advantages and challenges, and the optimal choice is contingent on the specific alkyl group to be introduced and the desired scale of the reaction.

Core Methodologies for N-Alkylation

The successful N-alkylation of (6-methylpyridazin-3-yl)methanamine hinges on the chemoselective formation of a new carbon-nitrogen bond at the primary amine, while avoiding potential side reactions such as over-alkylation or reaction at the pyridazine ring nitrogens. The two most robust and widely employed methods to achieve this are reductive amination and direct alkylation with electrophiles.

Reductive Amination: A Controlled and Versatile Approach

Reductive amination is a cornerstone of amine synthesis, prized for its high selectivity and broad substrate scope.[1][2][3][4] This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine. A key advantage of this method is the inherent control over the degree of alkylation, largely preventing the formation of tertiary amines.[1]

The general workflow for the reductive amination of (6-methylpyridazin-3-yl)methanamine is depicted below:

G cluster_0 Reductive Amination Workflow Start (6-Methylpyridazin-3-yl)methanamine + Aldehyde/Ketone Imine_Formation Imine Formation (Schiff Base) Start->Imine_Formation Solvent (e.g., DCE, MeOH) Reduction In-situ Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) Imine_Formation->Reduction Intermediate Workup Aqueous Workup & Purification Reduction->Workup Product N-Alkyl-(6-methylpyridazin-3-yl)methanamine Workup->Product

Caption: Reductive amination workflow for N-alkylation.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent, particularly effective for the reduction of imines in the presence of unreacted aldehydes.[1]

Materials:

  • (6-Methylpyridazin-3-yl)methanamine (or its hydrochloride salt)[5]

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with the hydrochloride salt, 2.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add (6-methylpyridazin-3-yl)methanamine (1.0 equivalent) and the chosen solvent (DCM or DCE, approximately 0.1 M concentration).

  • If using the hydrochloride salt of the amine, add the amine salt to the solvent, followed by the dropwise addition of the amine base (TEA or DIPEA, 2.2 equivalents). Stir for 10-15 minutes at room temperature to liberate the free amine.

  • Add the aldehyde or ketone (1.0 - 1.2 equivalents) to the reaction mixture and stir at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise over 10-15 minutes. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 3-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.

Direct N-Alkylation with Alkyl Halides: A Classical Approach

Direct N-alkylation via a nucleophilic substitution (SN2) reaction with an alkyl halide is a straightforward method for introducing alkyl groups.[6] However, this approach can be complicated by over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.

The general scheme for direct N-alkylation is as follows:

G cluster_1 Direct N-Alkylation Workflow Start (6-Methylpyridazin-3-yl)methanamine Alkylation Alkylation with Alkyl Halide (R-X) Base (e.g., K₂CO₃, DIPEA) Start->Alkylation Solvent (e.g., ACN, DMF) Product N-Alkyl-(6-methylpyridazin-3-yl)methanamine Alkylation->Product Byproduct Over-alkylation Products (Tertiary Amine, Quaternary Salt) Alkylation->Byproduct Workup Filtration, Extraction & Purification Product->Workup

Caption: Direct N-alkylation workflow and potential side products.

This protocol is generally more suitable for less reactive alkylating agents or when a slight excess of the amine can be used to minimize dialkylation.

Materials:

  • (6-Methylpyridazin-3-yl)methanamine[7]

  • Alkyl halide (e.g., alkyl iodide, bromide, or chloride) (0.9 - 1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add (6-methylpyridazin-3-yl)methanamine (1.0 equivalent), the chosen solvent (ACN or DMF, approximately 0.1-0.2 M concentration), and the base (K₂CO₃ or DIPEA, 2.0 - 3.0 equivalents).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide (0.9 - 1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to a temperature appropriate for the reactivity of the alkyl halide (typically between room temperature and 80 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If potassium carbonate was used, filter off the solid. If DMF was the solvent, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF. If ACN was used, the solvent can be removed under reduced pressure.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and over-alkylation byproducts.

Summary of Reaction Conditions

The choice of reaction conditions can significantly impact the yield and purity of the N-alkylated product. The following table summarizes typical conditions for the two main N-alkylation methods.

ParameterReductive AminationDirect Alkylation with Alkyl Halide
Alkylating Agent Aldehydes, KetonesAlkyl iodides, bromides, chlorides
Stoichiometry Amine:Carbonyl (1:1 to 1:1.2)Amine:Halide (1:0.9 to 1:1.1)
Key Reagent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)Base (e.g., K₂CO₃, DIPEA, TEA)
Solvent DCE, DCM, MeOH, THFACN, DMF, THF, Dioxane
Temperature Room TemperatureRoom Temperature to 80 °C
Key Advantages High selectivity for mono-alkylation, broad substrate scope.Simple procedure, readily available reagents.
Potential Issues Reductant handling (moisture sensitivity).Over-alkylation, potential for quaternization.

Characterization of N-Alkylated Products

The successful synthesis of N-alkylated (6-methylpyridazin-3-yl)methanamine derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the structure of the product. Key diagnostic signals include the appearance of new peaks corresponding to the introduced alkyl group and a shift in the chemical environment of the methylene bridge protons adjacent to the nitrogen. ¹³C NMR will show new signals for the alkyl group carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the desired product.

  • Chromatography: TLC and HPLC can be used to assess the purity of the product and to monitor the progress of the reaction.

Conclusion and Future Perspectives

The N-alkylation of (6-methylpyridazin-3-yl)methanamine is a critical transformation for the diversification of this important heterocyclic scaffold. Both reductive amination and direct alkylation offer viable and effective routes to a wide array of N-substituted derivatives. Reductive amination is often the method of choice due to its superior control over the degree of alkylation. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize novel N-alkylated pyridazine derivatives for applications in drug discovery and materials science. Future work in this area may focus on the development of more sustainable catalytic methods for these transformations, further expanding the synthetic chemist's toolkit.

References

  • Patents related to pyridazine derivatives in pharmaceutical applications. (e.g., WO2021074138A1, HU912555D0, EP0469992A1, US20240018122A1)
  • Takeda, Y., & Nishikawa, M. (n.d.). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE.
  • Konno, S., et al. (1992).
  • PubChem. (6-Methylpyridazin-3-yl)methanamine dihydrochloride.
  • ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde.
  • MDPI. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
  • BLDpharm. (n.d.). 1-((6-Methylpyridazin-3-yl))methanamine.
  • BLDpharm. (n.d.). 6-Chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine.
  • Google Patents. (n.d.). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Google Patents. (n.d.). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Organic Chemistry Portal. (n.d.).
  • RSC Publishing. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • PubMed. (2024).
  • National Center for Biotechnology Information. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • Benchchem. (n.d.). 6-Methoxypyridazin-3-amine hydrochloride.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • BLDpharm. (n.d.). (6-Methoxypyridazin-3-yl)methanamine.
  • ChemicalBook. (n.d.). (6-chloropyridazin-3-yl)methanamine hydrochloride(1420961-44-9) 1H NMR spectrum.
  • PubChem. (n.d.). (6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine.

Sources

High-throughput screening of (6-Methylpyridazin-3-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

High-Throughput Screening of (6-Methylpyridazin-3-yl)methanamine Derivatives for Novel Kinase Inhibitor Discovery

Abstract

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties, including enhanced aqueous solubility and hydrogen bonding capacity, make it a versatile framework for designing novel therapeutics, particularly in oncology.[1][3] This guide provides a comprehensive framework for the high-throughput screening (HTS) of a library based on the (6-Methylpyridazin-3-yl)methanamine core. We detail the scientific rationale behind assay selection, provide robust, step-by-step protocols for a primary luminescence-based kinase assay and a secondary fluorescence-based orthogonal assay for hit validation, and outline a data analysis workflow to identify and prioritize high-quality hit compounds for downstream drug development.

The Scientific Rationale: Targeting Protein Kinases with Pyridazine Scaffolds

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[3] This makes them a major class of drug targets. The pyridazine nucleus is an attractive scaffold for kinase inhibitor design for several key reasons:

  • Bioisosteric Versatility: The pyridazine ring can serve as a bioisostere for other aromatic rings like phenyl, pyridine, or pyrimidine, allowing for the fine-tuning of physicochemical properties to improve drug-like characteristics.[4][5] The two adjacent nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with the hinge region of the kinase ATP-binding pocket, a common mechanism for potent inhibition.[1]

  • Improved Pharmacokinetics: The inherent polarity of the pyridazine motif often leads to improved aqueous solubility and can positively influence a compound's metabolic stability and toxicity profile.[1][4]

  • Synthetic Tractability: The chemistry of pyridazines is well-established, allowing for the creation of diverse derivative libraries by modifying substitution patterns around the core ring, which is essential for establishing Structure-Activity Relationships (SAR).[3]

Given these advantages, a high-throughput screening campaign against a relevant protein kinase is a logical and scientifically sound strategy for identifying novel therapeutic leads from a (6-Methylpyridazin-3-yl)methanamine library.

The High-Throughput Screening (HTS) Workflow: A Strategic Overview

HTS is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds to identify those that modulate a specific biological target.[6][7] The process is a multi-step, integrated workflow that moves from broad screening to focused validation.[8][9] Automation and miniaturization are essential for the efficiency and cost-effectiveness of this process.[6][8]

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Lead Generation LibPrep Compound Library Preparation AssayDev Assay Development & Validation (Z') LibPrep->AssayDev PrimaryHTS Primary HTS (e.g., 10 µM Single-Point) AssayDev->PrimaryHTS DataAcq Data Acquisition & Normalization PrimaryHTS->DataAcq HitID Primary Hit Identification DataAcq->HitID Hit Selection CherryPick Hit Confirmation (Dose-Response) HitID->CherryPick Orthogonal Orthogonal Assay (Secondary Screen) CherryPick->Orthogonal SAR SAR & Medicinal Chemistry Triage Orthogonal->SAR Validated Hits LeadOpt Hit-to-Lead Optimization SAR->LeadOpt Hit_Triage_Funnel TotalLib Total Screened Library (>100,000 compounds) PrimaryHits Primary Hits (Inhibition ≥ 50%) (~1,000 compounds) TotalLib->PrimaryHits Primary Screen ConfirmedHits Confirmed Hits (IC₅₀ < 10 µM) & PAINS Filtered (~100-200 compounds) PrimaryHits->ConfirmedHits Dose-Response & Orthogonal Screen ValidatedHits Validated Hits with SAR (Multiple Scaffolds) (~20-50 compounds) ConfirmedHits->ValidatedHits Medicinal Chemistry & SAR Analysis Leads Lead Series (2-3 Scaffolds) ValidatedHits->Leads Selection for Lead Optimization

Caption: The hit triage funnel in a typical HTS campaign.

Key Triage Steps:

  • Remove PAINS: Pan-Assay Interference Compounds (PAINS) are chemical structures known to cause non-specific activity in many assays. [10]Hits containing these substructures are flagged and typically deprioritized.

  • Preliminary SAR: Cluster the validated hits by chemical similarity. [11]Promising clusters with evidence of a structure-activity relationship (i.e., small changes in structure lead to predictable changes in activity) are prioritized over singletons. [12]3. Ligand Efficiency Calculation: Assess the binding efficiency of hits relative to their size to prioritize smaller, more efficient binders.

  • Cross-Target Selectivity: Screen validated hits against a panel of related kinases to identify compounds that are selective for the intended target, which is a critical attribute for minimizing off-target toxicity.

Conclusion

The (6-Methylpyridazin-3-yl)methanamine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The systematic HTS workflow detailed in this guide—from rational assay design and robust primary screening to rigorous orthogonal validation and hit triage—provides a scientifically sound and self-validating pathway for identifying high-quality lead compounds. By adhering to stringent quality control metrics like the Z'-factor and employing a multi-faceted hit confirmation strategy, researchers can confidently advance the most promising molecules into the hit-to-lead optimization pipeline, accelerating the journey toward new therapeutic agents.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.).
  • Bioluminescent Assays for High-Throughput Screening. (n.d.).
  • Bioluminescent Assays for High-Throughput Screening. (2007). PubMed.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research.
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). if-journal.com.
  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. (2025). BenchChem.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.).
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2017).
  • Bioluminescent Assays for High-Throughput Screening. (2007).
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). [Source Not Available].
  • High-throughput screening. (n.d.). Wikipedia.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). [Source Not Available].
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). [Source Not Available].
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). [Source Not Available].
  • How Are Biochemical Assays Used in High-Throughput Screening?. (2025).
  • Pyridazines in Drug Discovery. (n.d.). PharmaBlock.
  • High-throughput screening (HTS). (2019). BMG LABTECH.
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC), UCSF.
  • On HTS: Z-factor. (2023). [Source Not Available].
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). MDPI.
  • Aromatic Bioisosteres. (n.d.). Cambridge MedChem Consulting.
  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review.
  • High Throughput Drug Screening. (n.d.).
  • Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery.
  • What Metrics Are Used to Assess Assay Quality?. (n.d.). BIT 479/579 High-throughput Discovery.
  • Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021).
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). [Source Not Available].

Sources

Application Note: A Scalable Synthesis of (6-Methylpyridazin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(6-Methylpyridazin-3-yl)methanamine and its salts are valuable intermediates in pharmaceutical research and development, serving as key building blocks for a variety of biologically active molecules. The pyridazine scaffold is recognized for its unique physicochemical properties, often utilized as a bioisosteric replacement for phenyl rings to improve parameters such as solubility and metabolic stability.[1] This document provides a detailed, robust, and scalable two-step synthesis protocol for (6-Methylpyridazin-3-yl)methanamine dihydrochloride, commencing from the commercially available 3-chloro-6-methylpyridazine. The outlined process involves a nucleophilic aromatic substitution to install a nitrile functionality, followed by a high-pressure catalytic hydrogenation. Critical process parameters, safety considerations for scale-up, and in-process controls are thoroughly discussed to ensure reproducibility, high yield, and purity.

Introduction and Synthetic Strategy

The pyridazine heterocycle is a prominent feature in many compounds with diverse therapeutic applications.[2][3] The development of efficient and scalable synthetic routes to functionalized pyridazine intermediates is therefore of critical importance to the drug discovery pipeline. This application note details a logical and field-proven pathway for the synthesis of (6-Methylpyridazin-3-yl)methanamine dihydrochloride.

The chosen retrosynthetic strategy is centered on the well-established and highly reliable reduction of a nitrile precursor. This approach is favored for its scalability and the typically clean conversion to the desired primary amine.

Overall Synthetic Scheme:

Synthetic_Scheme SM 3-Chloro-6-methylpyridazine r1_label Step 1: Cyanation (SNAr) INT 6-Methylpyridazine-3-carbonitrile r2_label Step 2: Reduction PROD_FB (6-Methylpyridazin-3-yl)methanamine (Free Base) r3_label Step 3: Salt Formation PROD_SALT (6-Methylpyridazin-3-yl)methanamine Dihydrochloride r1_label->INT NaCN, DMSO 120 °C r2_label->PROD_FB H₂ (10 bar), Raney Ni NH₃/MeOH, 60 °C r3_label->PROD_SALT HCl in EtOH 0 °C to RT

Sources

Synthetic Routes to Novel Therapeutic Agents from Pyridazine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its unique physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and the ability to serve as a bioisosteric replacement for a phenyl ring, make it a versatile core for the development of novel therapeutic agents across a spectrum of diseases.[1][2] The presence of the two nitrogen atoms enhances polarity and aqueous solubility compared to carbocyclic analogues, while also influencing metabolic stability, often resulting in low cytochrome P450 inhibition.[1] These attributes have been successfully leveraged in the design of approved drugs and a multitude of clinical candidates targeting a diverse range of biological pathways.[3][4] This technical guide provides an in-depth exploration of synthetic routes to pyridazine-based therapeutic agents, complete with detailed protocols and the rationale behind the synthetic strategies.

Core Synthetic Strategies for Pyridazine and Pyridazinone Ring Formation

The construction of the pyridazine core is typically achieved through the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives.[5][6] This foundational reaction allows for the introduction of various substituents, enabling the fine-tuning of the molecule's biological activity.

General Workflow for Pyridazinone Synthesis

A common and versatile approach to pyridazinone synthesis begins with the Friedel-Crafts acylation of an aromatic compound with an anhydride, such as succinic anhydride, to form a γ-ketoacid. This intermediate is then cyclized with a hydrazine derivative to yield the pyridazinone ring.[5][7] Further functionalization can then be carried out on the pyridazinone scaffold.

Case Study 1: Synthesis of Minaprine - An Antidepressant Agent

Minaprine is an atypical antidepressant that acts as a monoamine oxidase inhibitor (MAOI).[8][9][10] Its synthesis provides a classic example of building a therapeutic agent around a pyridazine core. The overall synthetic scheme involves the formation of a pyridazinone intermediate, followed by chlorination and subsequent nucleophilic substitution to introduce the pharmacologically important side chain.

Synthetic Pathway Overview: Minaprine

The synthesis of Minaprine can be conceptualized as a three-stage process, beginning with the construction of the core pyridazinone ring, followed by activation via chlorination, and finally, the introduction of the morpholino-containing side chain.

G cluster_0 Stage 1: Pyridazinone Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Side Chain Coupling A Acetophenone + Pyruvic Acid B Intermediate A->B Reaction C 6-Phenyl-4-methyl-3(2H)-pyridazinone B->C Hydrazine D 6-Phenyl-4-methyl-3(2H)-pyridazinone E 3-Chloro-6-phenyl-4-methylpyridazine D->E POCl3 F 3-Chloro-6-phenyl-4-methylpyridazine H Minaprine F->H Coupling G N-(2-aminoethyl)morpholine G->H

Synthetic workflow for Minaprine.
Detailed Experimental Protocols: Minaprine Synthesis

Protocol 1: Synthesis of 6-Phenyl-4-methyl-3(2H)-pyridazinone

This protocol details the initial cyclization to form the core pyridazinone structure.

  • Materials:

    • Acetophenone

    • Pyruvic acid

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid

  • Procedure:

    • A mixture of acetophenone and pyruvic acid is reacted to form the corresponding 1,4-dicarbonyl intermediate.

    • The intermediate is then dissolved in ethanol, and hydrazine hydrate is added.

    • The reaction mixture is refluxed for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the product.

    • The solid is collected by filtration, washed with cold ethanol, and dried to yield 6-phenyl-4-methyl-3(2H)-pyridazinone.

Protocol 2: Synthesis of 3-Chloro-6-phenyl-4-methylpyridazine

This protocol describes the activation of the pyridazinone for subsequent nucleophilic substitution.

  • Materials:

    • 6-Phenyl-4-methyl-3(2H)-pyridazinone

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a flask containing 6-phenyl-4-methyl-3(2H)-pyridazinone, add phosphorus oxychloride in excess, which acts as both reagent and solvent.[11]

    • The mixture is carefully heated to reflux (approximately 100-110 °C) and maintained for 2-3 hours.[11]

    • After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

    • The residue is cautiously quenched by pouring it onto crushed ice.

    • The aqueous mixture is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-chloro-6-phenyl-4-methylpyridazine.

Protocol 3: Synthesis of Minaprine

This final step involves the coupling of the activated pyridazine with the side chain.

  • Materials:

    • 3-Chloro-6-phenyl-4-methylpyridazine

    • N-(2-aminoethyl)morpholine

    • Triethylamine

    • Acetonitrile

  • Procedure:

    • In a round-bottom flask, dissolve 3-chloro-6-phenyl-4-methylpyridazine and N-(2-aminoethyl)morpholine in acetonitrile.[2]

    • Add triethylamine to the mixture to act as a base.

    • The reaction is heated to reflux for 8-12 hours, with progress monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in a suitable organic solvent and washed with water to remove any salts.

    • The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to afford Minaprine.

Case Study 2: Synthesis of Levosimendan - A Calcium Sensitizer

Levosimendan is a calcium sensitizer used in the treatment of acutely decompensated heart failure.[6][12] Its mechanism of action involves enhancing the sensitivity of troponin C to calcium, thereby improving cardiac contractility without significantly increasing myocardial oxygen demand.[13] The synthesis of Levosimendan highlights a different approach to functionalizing the pyridazine core.

Synthetic Pathway Overview: Levosimendan

The synthesis of Levosimendan involves the chiral resolution of a key pyridazinone intermediate, followed by diazotization and coupling with malononitrile.

G cluster_0 Stage 1: Chiral Resolution cluster_1 Stage 2: Diazotization & Coupling A Racemic 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one B (4R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one A->B L-tartaric acid C (4R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one D Diazonium Salt Intermediate C->D NaNO2, HCl E Levosimendan D->E Malononitrile

Synthetic workflow for Levosimendan.
Detailed Experimental Protocols: Levosimendan Synthesis

Protocol 4: Chiral Resolution of 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the separation of the desired enantiomer, a critical step for the pharmacological activity of Levosimendan.

  • Materials:

    • Racemic 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one[7][13][][15]

    • L-tartaric acid

    • Methanol

  • Procedure:

    • Dissolve the racemic pyridazinone in hot methanol.

    • Add a solution of L-tartaric acid in methanol to the pyridazinone solution.

    • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.

    • Collect the crystals by filtration and wash with cold methanol.

    • The resolved (4R)-enantiomer can be liberated from the tartrate salt by treatment with a suitable base.

Protocol 5: Synthesis of Levosimendan

This protocol details the final steps to produce Levosimendan from the resolved intermediate.[16]

  • Materials:

    • (4R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Malononitrile[17][18]

    • Sodium acetate

    • Ethanol

  • Procedure:

    • Suspend the resolved aminophenyl-pyridazinone in a mixture of ethanol and water.

    • Cool the suspension in an ice bath and add hydrochloric acid.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, dissolve malononitrile and sodium acetate in ethanol.

    • Slowly add the cold diazonium salt solution to the malononitrile solution with vigorous stirring.

    • Allow the reaction to proceed for 1-2 hours at low temperature.

    • The precipitated product, Levosimendan, is collected by filtration, washed with cold water, and dried.

Application in Oncology: Pyridazine-Based Kinase Inhibitors

The pyridazine scaffold is a prominent feature in many anticancer agents, particularly as inhibitors of protein kinases, which are critical regulators of cancer cell proliferation and survival.[19][20][21] The synthesis of these inhibitors often involves the functionalization of a pre-formed pyridazine or pyridazinone core using cross-coupling reactions.[3][22][23]

General Synthetic Protocol for Pyridazine-Based Kinase Inhibitors

This generalized protocol outlines a common strategy for synthesizing pyridazine-based kinase inhibitors, often employing a Suzuki-Miyaura cross-coupling reaction to introduce diversity.[24][25]

Protocol 6: Synthesis of a 3-Aryl-6-aminopyridazine Derivative

  • Materials:

    • 3-Amino-6-chloropyridazine[26][27]

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., Argon), add 3-amino-6-chloropyridazine, the arylboronic acid, the palladium catalyst, and the base.[24]

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to obtain the desired 3-aryl-6-aminopyridazine derivative.

Data Summary: Physicochemical Properties of Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceReference
3-Chloro-6-phenyl-4-methylpyridazineC₁₁H₉ClN₂204.66-[15]
N-(2-aminoethyl)morpholineC₆H₁₄N₂O130.19Clear colorless to pale yellow liquid[2]
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-oneC₁₁H₁₃N₃O203.24-[1][7][13][][15]

Conclusion

The pyridazine scaffold continues to be a highly valuable and versatile platform in the discovery of novel therapeutic agents. The synthetic routes outlined in these application notes provide a foundation for the rational design and development of new pyridazine-containing compounds with a wide range of biological activities. The ability to readily functionalize the pyridazine core allows for the systematic exploration of structure-activity relationships, paving the way for the optimization of lead compounds into clinical candidates.

References

  • PubMed. (n.d.). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. [Link]

  • ResearchGate. (2025). (R)-(–)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. [Link]

  • National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

  • Google Patents. (n.d.). Levosimendan medicinal composition and its preparing method.
  • PubMed. (2026). Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. [Link]

  • National Institutes of Health. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. [Link]

  • National Institutes of Health. (n.d.). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. [Link]

  • MDPI. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. [Link]

  • PubMed. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. [Link]

  • ResearchGate. (2026). Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations | Request PDF. [Link]

  • Scilit. (n.d.). Construction of 6‐Aminopyridazine Derivatives by the Reaction of Malononitrile with Dichloro‐Substituted Diazadienes. [Link]

  • PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • Google Patents. (n.d.). Synthesis method of 3-amino-6-chloropyridazine.
  • Google Patents. (n.d.). New synthetic route of levosimendan.
  • MDPI. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. [Link]

  • ATOTW. (2023). Levosimendan. [Link]

  • The Jordan Journal of Earth and Environmental Sciences. (n.d.). Recent Advances in the Chemistry of Nitriles and Enaminonitriles. [Link]

  • ResearchGate. (n.d.). (PDF) 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. [Link]

  • PubMed. (n.d.). Minaprine, a new drug with antidepressant properties. [Link]

  • PubChem. (n.d.). 3-Chloro-6-methyl-4-phenylpyridazine. [Link]

  • National Institutes of Health. (2023). Use of Levosimendan in Cardiac Surgery: An Update After the LEVO-CTS, CHEETAH, and LICORN Trials in the Light of Clinical Practice. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • PubChem. (n.d.). Minaprine. [Link]

  • Chemsrc. (2025). 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the reaction with malononitrile. [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]

  • National Institutes of Health. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. [Link]

  • ResearchGate. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • Oxford Academic. (2011). dose–response study of levosimendan in a porcine model of acute ischaemic heart failure. [Link]

  • ResearchGate. (2019). (PDF) The Chemistry of Malononitrile and its derivatives. [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. [Link]

  • PubMed Central. (n.d.). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. [Link]

  • National Institutes of Health. (n.d.). The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. [Link]

  • PubChem. (n.d.). (4-Chloro-phenyl)-(8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-amine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (6-Methylpyridazin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Reaction Side Products for Researchers and Drug Development Professionals

Welcome to the technical support guide for (6-Methylpyridazin-3-yl)methanamine dihydrochloride. This versatile building block is instrumental in synthesizing a wide array of compounds in pharmaceutical and materials science. However, the inherent reactivity of the pyridazine core and the primary amine functionality can present unique challenges, often leading to unexpected side products. This guide is designed to provide you with field-proven insights and troubleshooting strategies to help you anticipate, identify, and mitigate these issues, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions - Understanding Core Reactivity

This section addresses fundamental questions about the molecule's chemical behavior, which is crucial for preemptively avoiding common pitfalls.

Q1: What makes the (6-Methylpyridazin-3-yl)methanamine molecule susceptible to specific side reactions?

A1: The reactivity profile is governed by two main features: the electron-deficient pyridazine ring and the nucleophilic primary amine.

  • Pyridazine Ring: As a diazine, the pyridazine ring has two nitrogen atoms that withdraw electron density from the carbon atoms, making the ring "electron-poor".[1] This electron deficiency makes the ring carbons more susceptible to attack by strong nucleophiles but generally unreactive toward electrophilic aromatic substitution.[1][2] Furthermore, the lone pairs on the ring nitrogen atoms are themselves nucleophilic and can react with electrophiles like alkylating or oxidizing agents, leading to N-alkylation or N-oxidation side products.[3]

  • Primary Aminomethyl Group: The -CH₂NH₂ group contains a highly nucleophilic primary amine. This site is the intended point of reaction in many synthetic schemes (e.g., amide bond formation, reductive amination). However, its reactivity can also be a source of side products, most notably over-alkylation or di-acylation if reaction conditions are not carefully controlled.

Q2: I'm observing multiple products in my reaction. What are the most likely sites of unwanted reactivity on the molecule?

A2: When troubleshooting, consider these hotspots for side reactions in order of likelihood:

  • The Primary Amine (Most Common): Prone to over-alkylation in reductive aminations or N-alkylation reactions, and di-acylation during amide or sulfonamide formation.

  • The Ring Nitrogens: Can be quaternized by strong alkylating agents or oxidized by strong oxidants. The basicity of the pyridazine ring (pKa ≈ 2.0) is modest, but the nitrogen lone pairs are still available for reaction.[4]

  • The Pyridazine Ring Carbons: While less common unless using very strong nucleophiles or organometallics, direct nucleophilic attack on the ring is a possibility, potentially leading to addition products or ring-opening under harsh conditions.[2][5]

Part 2: Troubleshooting Guides for Common Synthetic Transformations

This section provides a scenario-based approach to identify and resolve issues encountered during specific reaction types.

Scenario A: Reductive Amination with Aldehydes or Ketones

Reductive amination is a cornerstone method for C-N bond formation.[6] However, using (6-Methylpyridazin-3-yl)methanamine as the amine source can lead to distinct side products.

  • Underlying Cause (Causality): This is a classic case of over-alkylation. The secondary amine, formed after the first reductive amination step, remains sufficiently nucleophilic to react with a second molecule of the aldehyde/ketone, forming a new iminium ion that is subsequently reduced to a tertiary amine. This is especially prevalent when the aldehyde is highly reactive and used in excess.

  • Troubleshooting & Mitigation Strategy:

    • Stoichiometry Control: Use a slight excess (1.1 to 1.5 equivalents) of the (6-Methylpyridazin-3-yl)methanamine relative to the carbonyl compound. This ensures the carbonyl is consumed before significant over-alkylation can occur.

    • Controlled Reagent Addition: Add the reducing agent portion-wise at a reduced temperature (e.g., 0 °C) only after allowing sufficient time for initial imine formation. This keeps the concentration of the active reducing species low, favoring the reduction of the more rapidly formed primary imine.

    • Choice of Reducing Agent: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium borohydride (NaBH₄) because it is less likely to reduce the starting aldehyde and is particularly effective at reducing sterically hindered iminium ions.[7]

  • Dissolve the aldehyde or ketone (1.0 eq) and (6-Methylpyridazin-3-yl)methanamine dihydrochloride (1.2 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • Add a non-nucleophilic base, such as triethylamine (2.5 eq), to liberate the free amine from its HCl salt. Stir at room temperature for 1-2 hours to allow for imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent, dry over Na₂SO₄, concentrate, and purify via column chromatography.

G cluster_solutions Mitigation Strategies start Reaction Analysis: High MW Impurity Detected check_mw Does MW match doubly alkylated product? start->check_mw over_alkylation Diagnosis: Over-Alkylation check_mw->over_alkylation  Yes other_issue Investigate Other Side Reactions check_mw->other_issue  No sol1 Adjust Stoichiometry: Use 1.1-1.5 eq. of Amine over_alkylation->sol1 sol2 Control Addition: Add Reductant Slowly at 0°C over_alkylation->sol2 sol3 Change Reagent: Switch to NaBH(OAc)3 over_alkylation->sol3 G cluster_desired Desired Pathway cluster_side Side Reaction Pathway SM (6-Methylpyridazin-3-yl)methanamine DesiredProduct N-Acylated Product (Amide) SM->DesiredProduct Primary Amine Attack SideProduct N-Acyl Pyridazinium Ion SM->SideProduct Ring Nitrogen Attack (Forcing Conditions) Reagent R-COCl (Acyl Chloride)

Caption: Acylation pathways on the target molecule.

Part 3: Analytical Protocols for Side Product Identification

A robust analytical method is essential for diagnosing issues.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm and ESI+ mass spectrometry.

  • Expected Elution: The starting amine dihydrochloride is highly polar and will elute early. Acylated or alkylated products will be more retained and elute later. The over-alkylated product will have a higher mass corresponding to the addition of a second carbonyl-derived group minus two hydrogens.

  • (6-Methylpyridazin-3-yl)methanamine:

    • Methyl Protons (-CH₃): Singlet around δ 2.6-2.8 ppm.

    • Aminomethyl Protons (-CH₂NH₂): Singlet around δ 4.0-4.2 ppm.

    • Pyridazine Ring Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm).

  • Secondary Amine Product (from Reductive Amination):

    • The aminomethyl singlet at δ 4.0-4.2 ppm will disappear.

    • New signals corresponding to the newly introduced alkyl group will appear. A new N-H proton signal will be visible.

  • Tertiary Amine Product (Over-alkylation):

    • The N-H signal will be absent.

    • Signals corresponding to two identical alkyl groups attached to the nitrogen will be present, with double the integration of a single substitution.

References

  • Direct Alkylation of Pyridazines and Related Compounds by Organolithium Reagents.
  • Common side reactions in the synthesis of pyridazinone deriv
  • Pyridazines. Part V. Preparation and reactions of some dialkylaminopyridazinones. Journal of the Chemical Society, Perkin Transactions 1.
  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
  • A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE.
  • Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
  • Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Scribd.
  • (6-methylpyridazin-3-yl)methanamine dihydrochloride (C6H9N3). PubChemLite.
  • (6-Methylpyridazin-3-yl)methanamine dihydrochloride. PubChem.
  • 1-((6-Methylpyridazin-3-yl))methanamine. BLDpharm.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Reductive amin
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Myers Chem 115: Reductive Amin
  • Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Technical Support Center: Purification of (6-Methylpyridazin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of (6-methylpyridazin-3-yl)methanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable heterocyclic amines with high purity. The inherent basicity of the pyridazine and aminomethyl moieties presents unique purification challenges, which we will address in a practical, question-and-answer format.

Purification Workflow Overview

A general workflow for the purification of (6-methylpyridazin-3-yl)methanamine derivatives is outlined below. The specific sequence of steps will depend on the nature and quantity of impurities present in the crude material.

Purification Workflow A Crude Product B Acid-Base Extraction A->B Initial Cleanup C Column Chromatography B->C Impurity Removal E Purity Analysis (HPLC, NMR) B->E If sufficiently pure D Recrystallization C->D Final Polishing C->E If sufficiently pure D->E Purity Verification F Pure Product E->F

Caption: General purification workflow for (6-Methylpyridazin-3-yl)methanamine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (6-methylpyridazin-3-yl)methanamine derivatives.

Question: My compound is streaking/tailing significantly on a silica gel column. How can I improve the separation?

Answer: This is a very common issue when purifying basic compounds like (6-methylpyridazin-3-yl)methanamine on acidic silica gel.[1] The tailing is caused by strong ionic interactions between the basic amine and the acidic silanol groups on the silica surface.[2] Here are several effective strategies to mitigate this problem:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to "cap" the acidic sites on the silica.[2][3]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% (v/v) of TEA or DIPEA to your mobile phase.[2] This will compete with your compound for binding to the silanol groups, resulting in more symmetrical peaks.

    • Ammonia: A solution of 1-2% ammonia in methanol can be used as a polar component in your eluent system (e.g., dichloromethane/ammoniated methanol).[4]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.[1][3]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[5] Basic or neutral alumina will have fewer acidic sites, leading to reduced tailing.

    • Amine-Functionalized Silica: These columns have an amine-functionalized surface that minimizes interactions with basic analytes.[1]

    • Reversed-Phase Chromatography: For polar derivatives, reversed-phase (C18) HPLC or flash chromatography can be an excellent alternative.[3]

Question: My compound has very poor solubility in common organic solvents, making purification by chromatography difficult. What can I do?

Answer: Poor solubility can be a significant hurdle. Here are a few approaches to consider:

  • Solvent System Screening: Systematically screen a wider range of solvents. For highly polar compounds, consider more polar eluents. In normal-phase chromatography, adding a small amount of methanol or even water to your mobile phase can sometimes improve solubility and elution.[2]

  • Salt Formation: Converting the amine to a salt (e.g., hydrochloride or trifluoroacetate) can dramatically increase its solubility in polar solvents.[2][6] You can then perform the purification on the salt. If the freebase is required, a simple basic workup can be performed on the pure salt fractions.[7]

  • Aqueous Normal-Phase (ANP) / Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds that are too water-soluble for traditional reversed-phase chromatography.[8] HILIC uses a polar stationary phase (like silica) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of water.[8]

Question: I am trying to remove a closely related impurity with similar polarity to my desired product. How can I improve the resolution?

Answer: Separating closely related impurities requires optimizing the selectivity of your chromatographic system.

  • Fine-Tune the Mobile Phase:

    • Gradient Elution: Employ a shallow gradient to better resolve compounds with similar retention times.

    • Solvent Selectivity: Try different solvent systems. For example, if you are using a hexane/ethyl acetate system, consider switching to dichloromethane/methanol or toluene/acetone. The different solvent properties can alter the selectivity.

  • Change the Stationary Phase: As mentioned earlier, switching from silica to alumina or a chemically modified silica (like cyano or diol) can alter the retention mechanism and improve separation.[9]

  • Recrystallization: If your compound is a solid, recrystallization is a powerful technique for removing small amounts of impurities.[10] The key is to find a solvent system where your desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.[11]

Question: After my synthesis, I have unreacted starting materials and byproducts. What is a good first-pass purification strategy?

Answer: For a crude reaction mixture, an acid-base extraction is an excellent initial purification step to remove non-basic impurities.[2]

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic (6-methylpyridazin-3-yl)methanamine derivative will be protonated and move into the aqueous layer.[1]

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10).[1] Your product will deprotonate and may precipitate out.

  • Re-extraction: Extract the basified aqueous layer with an organic solvent (e.g., DCM) multiple times to recover your purified amine.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Separation cluster_2 Isolation A Crude Mixture in Organic Solvent B Add Dilute Aqueous Acid (e.g., 1M HCl) A->B C Aqueous Layer (Protonated Amine Salt) B->C D Organic Layer (Neutral/Acidic Impurities) B->D E Basify Aqueous Layer (e.g., NaOH) C->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purified Amine G->H

Caption: Workflow for acid-base extraction of (6-Methylpyridazin-3-yl)methanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are some common impurities I might encounter in the synthesis of (6-methylpyridazin-3-yl)methanamine derivatives?

A1: The impurities will depend on the synthetic route. For instance:

  • Reductive Amination: If synthesized via reductive amination of 6-methylpyridazine-3-carbaldehyde, you might find unreacted aldehyde, the corresponding alcohol (from over-reduction of the aldehyde), and potentially secondary amine byproducts from the reaction of the primary amine product with another molecule of the aldehyde.[12][13]

  • Gabriel Synthesis: If a Gabriel synthesis is employed starting from a halomethylpyridazine, potential impurities could include unreacted phthalimide and the hydrolyzed phthalic acid byproduct.[11][14] Incomplete hydrolysis can also leave N-alkylphthalimide.

  • General Synthesis: Unreacted starting materials and reagents from previous steps in a multi-step synthesis are also common.[10]

Q2: I have successfully purified my compound, but it is an oil. I need a solid for characterization. What should I do?

A2: Many amines and their derivatives are oils at room temperature. Converting the freebase to a salt is a common strategy to induce crystallization.[6]

  • Hydrochloride (HCl) Salt Formation: Dissolve your purified amine oil in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise. The hydrochloride salt will often precipitate and can be collected by filtration.[15]

  • Other Salts: Other acids like tartaric acid or oxalic acid can also be used to form crystalline salts.[6]

Q3: What is the best way to monitor the progress of my column chromatography?

A3: Thin-layer chromatography (TLC) is the most effective way to monitor your column.

  • Staining: Since (6-methylpyridazin-3-yl)methanamine derivatives contain a UV-active pyridazine ring, they can usually be visualized under a UV lamp (254 nm). For primary or secondary amines, a ninhydrin stain is highly specific and will produce a colored spot.

  • Co-spotting: Always run a TLC with a co-spot (a lane with both the crude mixture and the current fraction) to accurately track the elution of your product relative to impurities.

Q4: Can I use reversed-phase chromatography for my (6-methylpyridazin-3-yl)methanamine derivative?

A4: Yes, reversed-phase chromatography is often a very good choice, especially for more polar derivatives.[3] The basic nature of the amine can still cause peak tailing on some C18 columns due to interactions with residual silanol groups. To improve peak shape:

  • Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. This will protonate the amine, leading to better peak shape and retention.[2]

  • Buffer: Using a buffer (e.g., ammonium acetate or ammonium formate) can help control the pH and improve reproducibility.

Summary of Recommended Chromatographic Conditions

Technique Stationary Phase Typical Mobile Phase Best For Key Considerations
Normal-Phase Silica GelHexane/Ethyl Acetate or DCM/Methanol + 0.1-1% TEALess polar derivativesAdd a basic modifier to prevent tailing.[1][2]
Normal-Phase Alumina (Basic/Neutral)Hexane/Ethyl Acetate or DCM/MethanolBasic, less polar derivativesGood alternative to silica to avoid acidic interactions.[5]
Reversed-Phase C18Water/Acetonitrile or Water/Methanol + 0.1% TFA/Formic AcidPolar derivatives, saltsAcidic modifier is crucial for good peak shape.[2]
HILIC Silica, Diol, or AminoAcetonitrile/Water (e.g., 95:5 to 60:40) with bufferHighly polar, water-soluble derivativesElution order is reversed from reversed-phase (more polar elutes later).[8]

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Pyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of pyridazine-based inhibitors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is structured to help you troubleshoot common issues and improve yields through a deeper understanding of the reaction mechanisms.

The pyridazine ring is a valuable scaffold in drug discovery due to its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which can be crucial for target engagement.[1] However, its synthesis and functionalization can present challenges. This guide is designed to address those challenges directly.

Frequently Asked Questions (FAQs)

Q1: What are the primary and most reliable methods for forming the pyridazine core?

A1: The most common and robust method for constructing the pyridazine ring is the cyclocondensation of a 1,4-dicarbonyl compound (or a synthetic equivalent like a γ-keto acid) with hydrazine or a hydrazine derivative.[2][3] This approach is widely applicable for creating a variety of substituted pyridazinones and pyridazines.

Alternative modern strategies include:

  • Inverse-Electron-Demand Diels-Alder Reactions: This method involves the reaction of electron-deficient tetrazines with electron-rich dienophiles (like silyl enol ethers), which can provide highly functionalized pyridazines with excellent regiocontrol.[4]

  • Transition-Metal Catalyzed Cyclizations: Copper- and ruthenium-catalyzed reactions have been developed for the cyclization of precursors like β,γ-unsaturated hydrazones to form dihydropyridazines, which can be easily oxidized to the aromatic pyridazine.[4][5]

  • Skeletal Editing: A novel, advanced technique allows for the direct conversion of pyridines to pyridazines through a photoinitiated rearrangement, effectively bridging the synthetic gap between these two important heterocycles.[6]

Q2: My cyclocondensation reaction yield is consistently low (<40%). Is this normal, and what are the first things I should check?

A2: While yields can be highly substrate-dependent, consistently low yields warrant investigation. It's important to recognize that ring-closure reactions often combat a negative entropy change, as you are creating a more ordered system from less ordered reactants. Therefore, yields between 40-70% can often be considered successful for these types of transformations.[5]

If your yields are below this range, here are the initial checkpoints:

  • Purity of Starting Materials: Ensure your 1,4-dicarbonyl precursor is pure. The presence of 1,3- or 1,5-dicarbonyl impurities can lead to the formation of pyrazole or diazepine side products, respectively, consuming your starting material and complicating purification.[7]

  • Hydrazine Quality: Use high-quality hydrazine hydrate or anhydrous hydrazine. Hydrazine can degrade over time. Ensure you are using the correct stoichiometric amount; an excess is often used to drive the reaction to completion.[5]

  • Reaction Monitoring (TLC): Are you seeing complete consumption of your starting material? If not, the issue may be related to reaction conditions (time, temperature, solvent). If the starting material is gone but the desired product spot is weak, side product formation is likely the primary issue.

Q3: How do I select the optimal solvent for my pyridazine synthesis?

A3: Solvent choice is critical and can influence reaction rate, selectivity, and even the final product. The choice depends on the specific reaction type.

  • For Cyclocondensation: Protic solvents like ethanol, methanol, or acetic acid are most common.[3][5] Acetic acid can act as both a solvent and a catalyst for the dehydration step. The choice often comes down to the solubility of the starting materials.

  • For Cross-Coupling Reactions: Aprotic polar solvents such as Dioxane, Tetrahydrofuran (THF), or Dimethylformamide (DMF) are typically used to solvate the polar intermediates and the palladium catalyst complexes.[5][8]

  • Impact on Product: In some cases, the solvent can fundamentally alter the outcome. For instance, in certain Cu(II)-catalyzed cyclizations, using acetonitrile (MeCN) yields the 1,6-dihydropyridazine, while switching to acetic acid (AcOH) promotes in-situ oxidation to afford the fully aromatic pyridazine directly.[4]

The following table summarizes common solvents and their applications in pyridazine synthesis.

SolventPolarity (Index)Boiling Point (°C)Typical Application & Rationale
Ethanol 5.278Standard protic solvent for cyclocondensation. Good solubility for many organic precursors.
Acetic Acid 6.2118Acts as both solvent and acid catalyst for dehydration in cyclocondensation. Useful for less reactive substrates.
Methanol 6.665Similar to ethanol, often used for room temperature reactions with reactive dicarbonyls.[5]
Dioxane 4.8101Common aprotic solvent for Suzuki and Buchwald-Hartwig couplings. Solvates organometallic species well.
Toluene 2.4111Less polar aprotic solvent, often used in higher temperature cross-couplings to improve catalyst turnover.
DMF 6.4153Highly polar aprotic solvent, useful for dissolving poorly soluble substrates in cross-coupling reactions.
Q4: My pyridazine product is highly polar and streaks on the silica gel column. How can I improve purification?

A4: The inherent polarity of the pyridazine ring, stemming from its two adjacent nitrogen atoms, frequently complicates purification by standard silica gel chromatography.[1]

Here are several strategies to overcome this:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: For basic pyridazine derivatives, add 1-2% triethylamine (TEA) or ammonia in methanol to the mobile phase. This deactivates acidic sites on the silica surface, preventing strong adsorption and reducing tailing.

    • Use a More Polar Solvent System: Instead of Hexanes/Ethyl Acetate, switch to Dichloromethane (DCM)/Methanol. A gradient of 0% to 10% Methanol in DCM is often effective.

  • Switch the Stationary Phase:

    • Alumina (Basic or Neutral): For highly basic compounds, basic or neutral alumina can be a superior alternative to silica gel.

    • Reverse-Phase Chromatography (C18): If the compound is sufficiently soluble in water/acetonitrile or water/methanol, reverse-phase chromatography is an excellent option for purifying highly polar compounds.

  • Crystallization: Do not underestimate the power of crystallization. If the crude product is reasonably pure (>80%), attempting to crystallize it from a suitable solvent system (e.g., Ethyl Acetate/Hexane, Ethanol/Water) can be the most efficient way to obtain highly pure material.

Troubleshooting Guides

Guide 1: Low Yield in Pyridazine Ring Formation via Cyclocondensation

This guide provides a systematic approach to diagnosing and solving low yields in the foundational cyclocondensation reaction.

G start Low Yield in Cyclocondensation check_sm Analyze Starting Materials (SMs) (NMR, LCMS) start->check_sm sm_impure SMs Impure or Degraded check_sm->sm_impure purify_sm Action: Re-purify 1,4-dicarbonyl. Use fresh hydrazine. sm_impure->purify_sm Yes check_reaction Monitor Reaction by TLC/LCMS sm_impure->check_reaction No reaction_incomplete Incomplete Conversion? check_reaction->reaction_incomplete optimize_cond Optimize Conditions reaction_incomplete->optimize_cond Yes side_products SM Consumed, but Multiple Products Formed reaction_incomplete->side_products No increase_temp Action: Increase Temp or Reflux in AcOH/EtOH optimize_cond->increase_temp change_solvent Action: Test alternative solvents for better solubility optimize_cond->change_solvent lower_temp Action: Lower Temp to reduce side reactions side_products->lower_temp Yes check_hydrazine Action: Ensure slow addition of hydrazine side_products->check_hydrazine workup_issue Product Lost During Workup? side_products->workup_issue No optimize_extraction Action: Adjust pH before extraction. Use different extraction solvent (e.g., DCM). workup_issue->optimize_extraction Yes

Caption: Troubleshooting workflow for low cyclocondensation yield.

Step-by-Step Protocol: Optimizing a Cyclocondensation Reaction

Objective: To improve the yield of a 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione and hydrazine hydrate.

  • Starting Material Verification:

    • Confirm the purity of 1,4-diphenyl-1,4-butanedione via ¹H NMR. Ensure sharp signals corresponding to the desired structure.

  • Reaction Setup (Baseline):

    • To a round-bottom flask, add the dione (1.0 eq) and ethanol (to make a 0.2 M solution).

    • Add hydrazine hydrate (1.5 eq).

    • Stir at room temperature and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every hour.

  • Troubleshooting - Incomplete Reaction:

    • If after 4 hours, significant starting material remains, attach a condenser and heat the reaction to reflux (approx. 78°C). Continue monitoring.

    • If reflux in ethanol is still slow or incomplete, repeat the reaction using glacial acetic acid as the solvent. The acid will catalyze the dehydration of the intermediate dihydroxydihydropyridazine.[3]

  • Troubleshooting - Side Product Formation:

    • If TLC shows multiple spots, attempt the reaction at a lower temperature (e.g., 0°C to room temperature) to disfavor potential side reactions. Add the hydrazine solution dropwise over 30 minutes.

  • Workup:

    • Once the reaction is complete, cool to room temperature.

    • Reduce the solvent volume in vacuo.

    • Add water to precipitate the crude product. If no precipitate forms, extract the aqueous layer with dichloromethane (3x).[5]

    • Combine organic layers, dry with MgSO₄, filter, and concentrate to yield the crude product for purification.

Guide 2: Poor Yield in Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The electron-deficient nature of the pyridazine ring makes it an excellent substrate for cross-coupling reactions, but this same property requires careful selection of catalysts and conditions to achieve high yields and avoid common pitfalls like catalyst deactivation or dehalogenation.[9][10]

Q: I am attempting a Suzuki coupling on a 3-chloro-6-phenylpyridazine, but I get low yield and significant starting material decomposition. What's wrong?

A: This is a classic challenge. The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, acting as catalyst poisons.[9] Furthermore, chloro-heteroarenes are generally less reactive than their bromo- or iodo- counterparts. Success hinges on choosing a catalyst system designed for challenging substrates.

G start Low Yield in Suzuki Coupling on Chloropyridazine catalyst Catalyst System start->catalyst conditions Reaction Conditions start->conditions ligand Ligand Choice: Electron-rich, bulky monophosphines (e.g., SPhos, XPhos) catalyst->ligand precat Precatalyst Choice: Use modern precatalysts (e.g., G3/G4 Palladacycles) for robust activation. catalyst->precat base Base Selection: Use a non-nucleophilic, strong base (K₃PO₄, Cs₂CO₃). Avoid aqueous bases initially. conditions->base solvent Solvent: Anhydrous, degassed aprotic solvent (Dioxane, Toluene). conditions->solvent temp Temperature: Elevated temperatures (80-110°C) are often required for C-Cl activation. conditions->temp

Caption: Key parameters for optimizing Suzuki-Miyaura couplings.

Troubleshooting Table for Suzuki-Miyaura Cross-Coupling on Pyridazines
SymptomPossible Cause(s)Suggested Solution(s)
No reaction, SM recovered 1. Catalyst not activated. 2. Reaction temperature too low. 3. Base is too weak.1. Switch to a modern palladacycle precatalyst (e.g., XPhos-Pd-G3) which provides reliable Pd(0) formation.[8] 2. Increase temperature to 100-110°C. 3. Switch to a stronger base like K₃PO₄ or CsF.
Low conversion, some product 1. Insufficient catalyst loading. 2. Catalyst deactivation. 3. Incomplete dissolution of base/boronic acid.1. Increase catalyst loading from 1-2 mol% to 3-5 mol%. 2. Ensure rigorous degassing of the solvent and maintain an inert (N₂/Ar) atmosphere. 3. Use a solvent like Dioxane/Water (e.g., 4:1) to improve solubility, but be aware water can promote side reactions.
Significant dehalogenation 1. Proto-deboronation of the boronic acid. 2. Reductive elimination pathway is too slow compared to side reactions.1. Use anhydrous conditions and a non-aqueous base (K₃PO₄). 2. Use a more electron-rich, bulky ligand (e.g., RuPhos, BrettPhos) to accelerate the reductive elimination step.[8]
Formation of biaryl homocoupling 1. Boronic acid is unstable under reaction conditions. 2. Oxygen contamination.1. Use a boronic ester (e.g., pinacol ester) instead of the acid. 2. Rigorously degas all reagents and solvents before use.
Protocol: Suzuki Coupling of 3-Chloro-6-phenylpyridazine with Phenylboronic Acid
  • Reagent Preparation:

    • Ensure all glassware is oven-dried.

    • Degas the solvent (e.g., Dioxane) by sparging with argon or nitrogen for 30 minutes.

  • Reaction Setup (under inert atmosphere):

    • To a reaction vial, add 3-chloro-6-phenylpyridazine (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

    • Add the catalyst system: XPhos Pd G3 (2 mol%) and additional XPhos ligand (2 mol%).

    • Add the degassed dioxane via syringe.

    • Seal the vial and place it in a preheated block at 100°C.

  • Monitoring and Workup:

    • Stir for 12-24 hours, monitoring by LCMS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude residue by column chromatography.

By systematically addressing these key parameters—catalyst, ligand, base, and solvent—you can transform a low-yielding reaction into a robust and reliable synthetic step.

References
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Honors Theses. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154, 887–937. [Link]

  • Tawfik, W. A., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(10), 1357. [Link]

  • De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 362-383. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Wasserman, D. J., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv. [Link]

  • Di Santo, R., et al. (2011). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Pattan, S. R., et al. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 348-360. [Link]

  • Pattan, S. R., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 127-135. [Link]

  • D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2269. [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis. Thieme. [Link]

  • Brown, R. S., et al. (1996). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 74(9), 1718-1727. [Link]

  • Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • Request PDF. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions Involving (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (6-Methylpyridazin-3-yl)methanamine. This versatile primary amine is a valuable building block in modern drug discovery, prized for its unique physicochemical properties imparted by the electron-deficient pyridazine core. However, the same electronic nature that makes it attractive can also present challenges during synthetic coupling reactions. The two nitrogen atoms in the pyridazine ring can influence reactivity, coordinate to metal catalysts, and complicate purification.[1][2]

This guide is designed to provide researchers, medicinal chemists, and process development professionals with practical, field-tested insights into optimizing the most common coupling reactions for this substrate. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop robust, scalable protocols.

General Considerations & FAQs

This section addresses foundational questions about handling and reactivity.

Question: What are the key stability and solubility considerations for (6-Methylpyridazin-3-yl)methanamine?

Answer: (6-Methylpyridazin-3-yl)methanamine is a basic amine and is generally stable under standard laboratory conditions. However, like many primary amines, it is susceptible to slow air oxidation and can absorb atmospheric CO₂. For long-term storage, it is best kept under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.

Solubility can be a challenge. The compound exhibits good solubility in polar protic solvents like methanol and water, but limited solubility in common aprotic solvents used for reactions, such as THF or Dioxane. In cases of poor solubility for a specific reaction, creating a salt form (e.g., the hydrochloride salt) can sometimes improve handling, though the free base must be regenerated in situ by adding an appropriate amount of a non-nucleophilic base.

Question: How does the pyridazine ring affect the reactivity of the primary amine?

Answer: The pyridazine ring is electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms.[1] This has two primary effects on the attached methanamine group:

  • Basicity: The electron-withdrawing nature of the ring slightly reduces the pKa of the primary amine compared to a simple alkylamine. This does not typically inhibit its nucleophilicity in reactions like amidation or reductive amination but can be a factor in finely balanced catalytic cycles.

  • Coordination: The lone pairs on the ring nitrogens can coordinate to metal centers. This is a critical consideration in palladium-catalyzed reactions like the Buchwald-Hartwig amination, where it can lead to catalyst inhibition or the formation of inactive complexes.[1] This necessitates careful selection of ligands designed to be sterically demanding or highly electron-donating to outcompete the substrate's coordination.

Section 1: Troubleshooting Amidation Reactions

Amide bond formation is one of the most frequent applications for this building block. While seemingly straightforward, several issues can arise.

Question: I am observing low yield or no reaction when coupling with a carboxylic acid using standard EDC/HOBt conditions. What is the cause and how can I fix it?

Answer: This is a common issue stemming from either insufficient activation of the carboxylic acid or side reactions.

Possible Causes & Solutions:

Potential CauseRecommended SolutionRationale
Insufficient Carboxylic Acid Activation Switch to a more potent coupling reagent such as HATU, HBTU, or COMU with a non-nucleophilic base like DIPEA or 2,4,6-collidine.Uroneum/guanidinium-based reagents like HATU form highly reactive activated esters that are less susceptible to premature hydrolysis or side reactions (e.g., N-acylurea formation with EDC). This ensures a faster and more efficient acylation of the amine.
Side Reaction / Reagent Incompatibility If your carboxylic acid is activated as an acid chloride, ensure a non-nucleophilic scavenger base (e.g., pyridine, DIPEA) is used in a suitable aprotic solvent (e.g., DCM, THF).The use of a nucleophilic base or solvent can compete with the desired amine, consuming the activated acid chloride. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.
Salt Formation Add an extra equivalent of a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.The product amide still contains the basic pyridazine ring. This can be protonated by the carboxylic acid starting material or acidic byproducts, effectively removing it from the reaction. An additional equivalent of base ensures the nucleophile remains in its free, reactive form.

Section 2: Optimizing Reductive Amination

Forming a secondary amine via reaction with an aldehyde or ketone is another cornerstone transformation. The key is controlling the reaction sequence: imine formation followed by reduction.[3]

Question: My reductive amination is giving a mixture of the desired secondary amine and the starting primary amine. How can I drive the reaction to completion?

Answer: This indicates that the initial imine formation is the rate-limiting step or is in an unfavorable equilibrium.

Possible Causes & Solutions:

Potential CauseRecommended SolutionRationale
Unfavorable Imine Equilibrium Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves (3Å or 4Å) to the reaction. Alternatively, perform the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).Imine formation is a reversible condensation reaction that produces water. According to Le Châtelier's principle, removing water from the reaction mixture will drive the equilibrium towards the imine product, making it available for reduction.[4]
Slow Imine Formation Add a catalytic amount of a weak acid, such as acetic acid.The formation of the initial carbinolamine intermediate and its subsequent dehydration to the imine is acid-catalyzed. A weak acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[4]
Steric Hindrance Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time.If either the carbonyl compound or the amine is sterically hindered, the rate of reaction will be slower. Providing more thermal energy and time can overcome this activation barrier.

Question: I am seeing significant amounts of a dialkylated (tertiary amine) byproduct. How can I prevent this?

Answer: Dialkylation occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde.[3]

Possible Causes & Solutions:

Potential CauseRecommended SolutionRationale
High Reactivity of Secondary Amine Use a stoichiometry of 1:1 or a slight excess of the amine (1.1-1.2 equivalents). Avoid a large excess of the carbonyl component.Limiting the amount of the aldehyde ensures that once the primary amine has been consumed, there is little electrophile left to react with the more nucleophilic secondary amine product.
Incorrect Choice of Reducing Agent Use a pH-sensitive or sterically hindered reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).[3]These reagents are milder than NaBH₄ and are most effective at reducing the protonated iminium ion, which exists under mildly acidic conditions. They are significantly less reactive towards aldehydes and ketones at this pH, allowing imine formation to occur before reduction and minimizing the chance for the secondary amine to react with unreduced aldehyde.
Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical ConditionsProsCons
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃DCE or THF, often with catalytic AcOHHigh selectivity for imines over carbonyls; tolerant of many functional groups; non-toxic byproducts.Moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNMethanol, pH 6-7High selectivity for imines; stable in protic solvents at neutral pH.Highly toxic HCN gas released under acidic conditions. Extreme caution required.
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, readily available.Can reduce the starting aldehyde/ketone; less selective; may require a two-step procedure.[3]

Section 3: Advanced Troubleshooting: Buchwald-Hartwig Amination

Coupling with aryl or heteroaryl halides is a powerful but technically demanding reaction. Success hinges on maintaining an active palladium catalyst throughout the reaction.[5]

Question: My Buchwald-Hartwig reaction is failing, resulting in starting material recovery or hydrodehalogenation of my aryl halide. What are the likely points of failure?

Answer: Failure in a Buchwald-Hartwig amination almost always points to a problem with the catalytic cycle. Hydrodehalogenation (replacement of the halide with hydrogen) is a strong indicator of catalyst deactivation or competing side reactions.

Troubleshooting Workflow for Failed Buchwald-Hartwig Amination

G start Low or No Yield q1 Was the reaction run under strictly inert atmosphere? start->q1 a1_yes Check Reagent Quality q1->a1_yes Yes a1_no Oxygen is deactivating the Pd(0) catalyst. Thoroughly degas solvents and use a glovebox or proper Schlenk technique. q1->a1_no No q2 Is the Pd(0) catalyst active? Is the ligand appropriate? a1_yes->q2 a2_yes Check Base/Solvent System q2->a2_yes Yes a2_no Catalyst or ligand may be degraded. Use a fresh catalyst/ligand. For pyridazine substrates, use bulky, electron-rich ligands (e.g., XPhos, RuPhos) to prevent substrate inhibition. q2->a2_no No q3 Is the base strong enough and soluble? a2_yes->q3 a3_no Weak or insoluble bases (e.g., K₂CO₃) can lead to slow deprotonation of the amine. Switch to a stronger, soluble base like NaOtBu, K₃PO₄, or LHMDS. q3->a3_no No end Reaction Optimized q3->end Yes

Caption: Troubleshooting logic for Buchwald-Hartwig amination failures.

Detailed Explanation of Failure Points:

  • Catalyst Oxidation: The active catalyst is a Pd(0) species. Any oxygen present in the reaction will rapidly oxidize it to inactive Pd(II), halting the catalytic cycle.[6]

    • Solution: Use solvents that have been rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[1][7] Set up the reaction in a glovebox or using meticulous Schlenk line technique.[7]

  • Catalyst Inhibition by Substrate: The pyridazine nitrogens can coordinate to the palladium center, competing with the desired ligand and inhibiting catalytic activity.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands from the Buchwald or Hartwig families (e.g., SPhos, XPhos, RuPhos).[6] These ligands form very stable and highly active complexes with palladium that are less susceptible to displacement by the substrate.

  • Inefficient Base Usage: The base plays a crucial role in deprotonating the amine-palladium complex prior to reductive elimination.[5] If the base is not strong enough or has poor solubility in the reaction solvent (e.g., K₂CO₃ in toluene), this step will be slow, stalling the cycle.

    • Solution: Use a strong, soluble base. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For sensitive substrates, potassium phosphate (K₃PO₄) can be a milder but still effective alternative.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ oa Oxidative Addition Complex pd0->oa Oxidative Addition deactivation Deactivation (e.g., by O₂ or Substrate Coordination) pd0->deactivation deprot Amido Complex oa->deprot Ligand Exchange oa->deactivation re Product Complex deprot->re Reductive Elimination (Rate-Limiting Step) re->pd0 prod_out Ar-NH-R (Product) re->prod_out sub_in Ar-X (Aryl Halide) sub_in->oa + amine_in R-NH₂ (Our Amine) amine_in->deprot + base_in Base base_in->deprot Deprotonation

Caption: The catalytic cycle for Buchwald-Hartwig amination, highlighting key steps.

Section 4: Purification Strategies

Purification of pyridazine-containing compounds can be challenging due to the basicity of the nitrogen atoms, which can cause tailing on silica gel chromatography.[6][8]

Question: My compound is streaking badly on my silica gel column, leading to poor separation. What can I do?

Answer: This classic issue is caused by the interaction of the basic pyridazine nitrogen atoms with the acidic silanol groups on the surface of the silica gel.[6]

Solutions:

  • Neutralize the Stationary Phase: Pre-treat your silica gel slurry or add a small amount (0.5-1% v/v) of a volatile amine base, like triethylamine (TEA) or pyridine, to your eluent system.[8] This neutralizes the acidic sites on the silica, preventing strong adsorption of your basic compound and allowing for much sharper peaks.

  • Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds. Reverse-phase chromatography (C18) is also a highly effective option, particularly for polar compounds.

  • Recrystallization: Do not underestimate the power of crystallization for achieving high purity.[8][9] Screen a variety of solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Methanol) to find conditions that yield high-quality crystals.[9][10]

Section 5: Experimental Protocols

The following are general, robust starting points for the key reactions discussed. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Amidation using HATU
  • Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv), (6-Methylpyridazin-3-yl)methanamine (1.1 equiv), and HATU (1.1 equiv).

  • Solvent Addition: Add anhydrous, aprotic solvent (e.g., DMF or NMP, approx. 0.1 M concentration).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

  • Execution: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel with 0.5% TEA in eluent) or recrystallization.

Protocol 2: General Procedure for Reductive Amination using STAB
  • Reagent Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 equiv) and (6-Methylpyridazin-3-yl)methanamine (1.1 equiv).

  • Solvent & Additive: Add an anhydrous solvent such as Dichloroethane (DCE) or THF (approx. 0.1 M). Add a catalytic amount of glacial acetic acid (0.1 equiv).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Note: The reaction may effervesce.

  • Execution: Stir at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as required.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Note: This reaction is highly sensitive to air and moisture. All steps must be performed under a strictly inert atmosphere.

  • Reaction Setup (in a glovebox): To a dry Schlenk tube or vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the aryl/heteroaryl halide (1.0 equiv) and (6-Methylpyridazin-3-yl)methanamine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, approx. 0.1 M).

  • Execution: Seal the vessel tightly and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

References

  • preventing homo-coupling side reactions in pyridazine synthesis - Benchchem. (n.d.).
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem. (n.d.).
  • Technical Support Center: Purification of 3-Pyridazinealanine Compounds - Benchchem. (n.d.).
  • D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr., R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, T. Y. Zhang. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry.
  • Application Notes and Protocols for the Purification of N-pyridazin-4-ylnitramide - Benchchem. (n.d.).
  • common side reactions in N-pyridazin-4-ylnitramide synthesis - Benchchem. (n.d.).
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. [Link]

  • Technical Support Center: Stability and Reactivity of Iodinated Pyridazines - Benchchem. (n.d.).
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect…. (n.d.). Retrieved January 19, 2026, from [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (2023). Molecules. [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]

  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2013). Molecules. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine | PDF. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). Molecules. [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. (2024). Pearson. [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University. Retrieved January 19, 2026, from [Link]

  • Optimizing reaction conditions for coupling Pyrazine-2-sulfonyl chloride with poor nucleophiles - Benchchem. (n.d.).
  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. (2007). Request PDF. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates. (2017). Organic Letters. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021). Molecules. [Link]

  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. (2025). Request PDF. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2020). Chemical Communications. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2004). Organic Reactions. [Link]

  • A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. (2025). Request PDF. [Link]

Sources

Technical Support Center: Synthesis of (6-Methylpyridazin-3-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and troubleshooting of (6-Methylpyridazin-3-yl)methanamine and its derivatives. This resource is designed for researchers in drug development and medicinal chemistry who are working with this important scaffold. Here, we address common challenges encountered during synthesis, offering scientifically grounded explanations and actionable protocols to overcome them.

The pyridazine core presents unique synthetic challenges due to the adjacent nitrogen atoms, which influence the ring's electronic properties and reactivity.[1] This guide provides a structured approach to troubleshooting, from precursor synthesis to final analog derivatization and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Synthesis of the Core Amine

There are two primary routes to the core intermediate, (6-Methylpyridazin-3-yl)methanamine: reduction of a nitrile precursor or reductive amination of an aldehyde precursor. Each route has distinct challenges.

FAQ 1: My nitrile reduction to (6-Methylpyridazin-3-yl)methanamine is failing or giving low yields. What's going wrong?

Answer: The reduction of 6-methylpyridazine-3-carbonitrile is a common route, but the presence of the nitrogen-rich pyridazine ring can complicate the reaction.

Common Causes & Solutions:

  • Catalyst Poisoning: The pyridazine nitrogen atoms can act as ligands, coordinating to the surface of metal catalysts (like Pd/C or Raney Ni) and inhibiting their activity. This is a frequent issue with nitrogen-containing heterocycles.[2]

    • Solution: Switch to a stoichiometric chemical reductant that is less prone to coordination issues. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) is a powerful and effective option for reducing nitriles to primary amines.[2][3] Borane complexes, such as BH₃-THF or BH₃-SMe₂, are also excellent alternatives.[4]

  • Formation of Secondary/Tertiary Amine Byproducts: During catalytic hydrogenation, the initially formed primary amine can react with intermediate imines, leading to the formation of di- and tri-alkylated amine impurities.[4][5]

    • Solution: If using catalytic hydrogenation, add ammonia (or ammonium hydroxide) to the reaction mixture. The excess ammonia competitively inhibits the side reactions, favoring the formation of the desired primary amine.[4]

  • Incomplete Reaction: The nitrile may be particularly robust due to the electronic properties of the pyridazine ring.

    • Solution: If using LiAlH₄, ensure the reaction is run under strictly anhydrous conditions, as the reagent reacts violently with water. If using catalytic hydrogenation, you may need to increase hydrogen pressure and/or temperature, but be mindful of potential byproduct formation.

Protocol: LiAlH₄ Reduction of 6-Methylpyridazine-3-carbonitrile

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 6-methylpyridazine-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction at 0 °C by the sequential, dropwise addition of H₂O, followed by 15% aqueous NaOH, and then more H₂O (Fieser workup).

  • Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine.

FAQ 2: The reductive amination of 6-methylpyridazine-3-carbaldehyde is sluggish and incomplete. How can I improve this reaction?

Answer: Reductive amination is a two-step process in one pot: imine formation followed by reduction. A failure in either step will lead to a poor outcome.

Common Causes & Solutions:

  • Inefficient Imine Formation: Imine formation is an equilibrium-driven process that produces water. The pyridazine aldehyde may be less reactive, or the equilibrium may not favor the imine.

    • Solution 1 (pH Control): Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid (AcOH) can significantly accelerate this step.[6][7]

    • Solution 2 (Water Removal): To drive the equilibrium, remove the water as it forms. This can be done by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

  • Competitive Aldehyde Reduction: The reducing agent can directly reduce your starting aldehyde to an alcohol, a common side reaction.[6]

    • Solution: Use a hydride reagent that is selective for the protonated iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this, as it is less reactive towards aldehydes and ketones but readily reduces imines.[8] Sodium cyanoborohydride (NaBH₃CN) is another option but is highly toxic.

  • Poor Solvent Choice: The choice of solvent can impact both imine formation and the reduction step.

    • Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and effective solvents. While alcohols like methanol can be used, they can sometimes react with the aldehyde to form acetals or be oxidized by catalytic methods, leading to impurities.[8][9]

Troubleshooting Workflow: Reductive Amination

G start Low Yield in Reductive Amination check_imine Monitor Imine Formation (TLC, NMR, LC-MS) start->check_imine imine_ok Imine Forms check_imine->imine_ok Yes imine_no No/Slow Imine Formation check_imine->imine_no No check_reduction Imine persists, product not formed imine_ok->check_reduction aldehyde_reduction Aldehyde consumed, Alcohol byproduct formed imine_ok->aldehyde_reduction add_acid Add catalytic AcOH (0.1 eq) imine_no->add_acid add_drying Add Molecular Sieves or Anhydrous MgSO4 imine_no->add_drying add_acid->check_imine add_drying->check_imine reductant_issue Check Reducing Agent (STAB, NaBH(OAc)3) check_reduction->reductant_issue end_ok Synthesis Successful reductant_issue->end_ok Agent is fresh & added correctly switch_reductant Use milder reductant like STAB aldehyde_reduction->switch_reductant preform_imine Pre-form imine, then add reductant aldehyde_reduction->preform_imine switch_reductant->end_ok preform_imine->end_ok

Caption: Decision tree for troubleshooting reductive amination failures.

Part 2: Derivatization of the Primary Amine

Once the core amine is synthesized, the next step is often N-alkylation or N-acylation to build analogs.

FAQ 3: I'm getting significant di-alkylation during N-alkylation of my primary amine. How can I achieve selective mono-alkylation?

Answer: This is a classic and highly frustrating problem in amine synthesis. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event that is faster than the first.[10][11][12]

Common Causes & Solutions:

  • Relative Nucleophilicity: As mentioned, the secondary amine product is a "better" nucleophile, creating a runaway reaction.[12]

    • Solution 1 (Excess Amine): Use a large excess of the starting primary amine (5-10 equivalents) relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant primary amine. The downside is the need to separate the product from a large amount of starting material.

    • Solution 2 (Protecting Groups): Introduce a protecting group (e.g., Boc), perform the alkylation on the protected intermediate, and then deprotect. This is a longer but often cleaner route.

    • Solution 3 (Competitive Protonation): A clever strategy involves using the amine hydrohalide salt as the starting material. A carefully chosen, non-nucleophilic hindered base (e.g., DIPEA) can deprotonate just enough of the primary amine to react, while the newly formed, more basic secondary amine product is immediately protonated, taking it out of the reaction.[13][14]

Quantitative Data: Effect of Amine Excess on Selectivity

Molar Ratio (Amine:Alkyl Halide)Approx. % Mono-alkylatedApprox. % Di-alkylated
1 : 140 - 50%30 - 40%
3 : 170 - 80%10 - 15%
5 : 1> 90%< 5%
10 : 1> 95%< 2%
Note: Yields are illustrative and highly dependent on specific substrates and conditions.
Part 3: Work-up and Purification

The polar, basic nature of these amine analogs often makes purification challenging.

FAQ 4: My amine product is highly water-soluble and I'm losing it during aqueous work-up. How can I improve extraction?

Answer: The basic nitrogen atom in your product can be protonated at neutral or acidic pH, forming a highly polar ammonium salt that prefers the aqueous layer.

Common Causes & Solutions:

  • Product is Protonated: During work-up, if the aqueous layer is not sufficiently basic, your amine will exist as a salt.

    • Solution 1 (Basify Vigorously): Adjust the pH of the aqueous layer to >10-11 using 2-4M NaOH or K₂CO₃ before extraction. This ensures the amine is in its free-base form, which is significantly more soluble in organic solvents like DCM, chloroform, or ethyl acetate.

    • Solution 2 (Salting Out): Saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving your product into the organic layer.

  • Solvent Choice is Suboptimal: The polarity of the extraction solvent may not be ideal.

    • Solution: If ethyl acetate fails, try a more polar solvent mixture. A common choice for stubborn amines is a 9:1 mixture of Dichloromethane:Isopropanol or Dichloromethane:Methanol.

  • Formation of Emulsions: The combination of basic conditions and organic solvents can lead to stable emulsions that are difficult to separate.

    • Solution: Add brine, filter the entire mixture through a pad of Celite, or centrifuge the mixture to break the emulsion.

FAQ 5: My amine streaks badly on silica gel, making column chromatography impossible. What are my purification options?

Answer: The basic amine interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and streaking.[15]

Solutions:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent to compete with your product for the acidic sites on the silica.

    • Common Additives: 0.5-2% triethylamine (Et₃N) or 0.5-2% ammonium hydroxide (NH₄OH) in your solvent system (e.g., DCM/Methanol) is highly effective.

  • Use a Different Stationary Phase:

    • Amine-Functionalized Silica: Using pre-treated amino-silica columns (KP-NH) can provide excellent separation for basic compounds without needing a basic modifier in the eluent.[15]

    • Alumina (Basic or Neutral): Alumina is a less acidic alternative to silica and can be very effective for purifying basic amines.

    • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid is a powerful option. The product is often isolated as a salt.

  • Avoid Chromatography (Salt Formation):

    • Precipitation/Crystallization: Convert the crude amine into a salt (e.g., hydrochloride or tartrate) by adding an acid like HCl in ether or a solution of tartaric acid. Amine salts are often crystalline and can be purified by recrystallization, which is a highly efficient and scalable method.[16]

References

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Various Authors. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. Retrieved from [Link]

  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-231. Retrieved from [Link]

  • Sulzer. (n.d.). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]

  • Various Authors. (2023). Purification of strong polar and basic compounds. Reddit. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]

  • Singh, K., & Singh, S. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Retrieved from [Link]

  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Various Authors. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Various Authors. (2025). What's wrong with my reductive amination? I barely got any product. Reddit. Retrieved from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (6-Methylpyridazin-3-yl)methanamine dihydrochloride. PubChem. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Various Authors. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Retrieved from [Link]

  • De la Hoz, A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7016. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Various Authors. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Retrieved from [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Analysis in Reactions with (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (6-Methylpyridazin-3-yl)methanamine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of common byproducts in your reactions. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Troubleshooting Guide: Unexpected Results & Byproduct Identification

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols for analysis and resolution.

Q1: I'm performing an acylation of (6-Methylpyridazin-3-yl)methanamine and see a second, less polar spot on my TLC/peak in my LC-MS that corresponds to a mass increase of [acyl group mass - 18]. What is this byproduct?

A1: This is likely the diacylated byproduct, N-acyl-N-((6-methylpyridazin-3-yl)methyl)acetamide.

The primary amine of (6-Methylpyridazin-3-yl)methanamine is highly nucleophilic and can react twice with the acylating agent, especially if an excess of the reagent is used or if the reaction is allowed to proceed for an extended period. The initially formed mono-acylated product still possesses an amide proton that can be removed under basic conditions, generating an anion that can react further.

Causality:

  • Excess Acylating Agent: Using more than one equivalent of the acylating agent significantly increases the probability of diacylation.

  • Strong Base: The presence of a strong, non-hindered base can facilitate the deprotonation of the initially formed amide, promoting the second acylation.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the less favorable second acylation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for diacylation.

Analytical Protocol: HPLC-MS Method for Reaction Monitoring

This protocol can be used to monitor the progress of your reaction and identify the mono- and di-acylated products.

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes
Flow Rate 0.8 mL/min
Column Temp. 40 °C
Detection UV at 254 nm and Mass Spectrometry (ESI+)
Expected Elution Starting material > Mono-acylated product > Di-acylated byproduct
Q2: In my alkylation reaction, my yield is low, and I'm observing a significant amount of a high molecular weight byproduct. What could this be?

A2: You are likely forming a dimeric byproduct, specifically bis((6-methylpyridazin-3-yl)methyl)amine.

This occurs when the primary amine of one molecule of (6-Methylpyridazin-3-yl)methanamine acts as a nucleophile and attacks the alkylating agent that has already reacted with another molecule of the starting material. This is more common when the alkylating agent is a dihalide or when the reaction conditions favor intermolecular reactions. Another possibility is the formation of a dimer through oxidative coupling, though this is less common under standard alkylation conditions.

Causality:

  • Slow Addition of Amine: Adding the (6-Methylpyridazin-3-yl)methanamine slowly to a solution of the alkylating agent can lead to localized high concentrations of the alkylated intermediate, which can then be attacked by the incoming amine.

  • Stoichiometry: Using less than a full equivalent of the alkylating agent can leave unreacted starting material that can act as a nucleophile.

  • Reaction Conditions: High concentrations of reactants can favor intermolecular reactions leading to dimerization.

Analytical Protocol: 1H NMR for Dimer Identification

To confirm the presence of the dimer, look for the following characteristic signals in the 1H NMR spectrum of the crude reaction mixture or the isolated byproduct:

Signal TypeExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment
Methylene protons adjacent to the secondary amine~3.9 - 4.2singlet4H-CH2-NH-CH2-
Pyridazine ring protons~7.2 - 7.8doublets4HAromatic CH
Methyl protons on the pyridazine ring~2.6 - 2.8singlet6HAr-CH3
Secondary amine protonBroad, variablesinglet1H-NH-
Q3: My reaction mixture shows a new, more polar byproduct, and the mass spectrum suggests the addition of an alkyl group to the entire molecule. What is happening?

A3: This is likely due to N-alkylation of one of the pyridazine ring nitrogen atoms, forming a pyridazinium salt.

The nitrogen atoms of the pyridazine ring are nucleophilic and can compete with the primary amine for the alkylating agent, especially if a highly reactive alkylating agent (e.g., methyl iodide, benzyl bromide) is used.[1] This is a known reactivity pattern for pyridazine and other electron-deficient nitrogen heterocycles.[1] The resulting pyridazinium salt is ionic and therefore significantly more polar than the starting material and the desired N-alkylated product.

Causality:

  • Reactive Alkylating Agent: Hard alkylating agents like methyl iodide or benzyl bromide are more likely to react with the ring nitrogens.

  • Steric Hindrance: If the primary amine is sterically hindered, the less hindered ring nitrogens may become more competitive nucleophiles.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can stabilize the charged pyridazinium salt, potentially favoring its formation.

Troubleshooting Workflow for N-Alkylation:

Caption: Troubleshooting workflow for ring N-alkylation.

Frequently Asked Questions (FAQs)

Q: What are the common impurities found in commercially available (6-Methylpyridazin-3-yl)methanamine?

A: Commercially available starting material may contain small amounts of related pyridazine derivatives from its synthesis. Common impurities to look out for include:

  • 3-cyano-6-methylpyridazine: The nitrile precursor to the amine.

  • 6-Methylpyridazine-3-carboxylic acid: From hydrolysis of the nitrile.

  • Isomeric Amines: Depending on the synthetic route, small amounts of other aminomethylpyridazines could be present. It is always recommended to verify the purity of the starting material by HPLC and NMR before use.[2]

Q: How can I minimize byproduct formation in general when working with (6-Methylpyridazin-3-yl)methanamine?

A:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. For mono-alkylation or -acylation, use a slight excess (1.05-1.1 equivalents) of the amine.

  • Temperature Control: Run reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Order of Addition: For alkylations and acylations, consider adding the alkylating/acylating agent slowly to a solution of the amine to maintain a low concentration of the electrophile.

  • Choice of Base: Use a hindered or non-nucleophilic base (e.g., DIEA, 2,6-lutidine) to avoid side reactions.

  • Inert Atmosphere: While generally stable, conducting reactions under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions.

Q: What is the best way to purify my desired product away from these byproducts?

A:

  • Column Chromatography: Silica gel chromatography is generally effective.

    • Diacylated/Dimeric Byproducts: These are typically less polar and will elute before the desired mono-substituted product.

    • Pyridazinium Salts: These are highly polar and will often remain at the baseline of the TLC or stick to the silica gel.

  • Acid/Base Extraction:

    • If your desired product is basic, you can often wash a solution of the crude material in an organic solvent (e.g., ethyl acetate, DCM) with dilute aqueous acid to extract the desired product and any other basic compounds into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified product.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.

Analytical Workflow for Purity Assessment:

Caption: General workflow for purification and analysis.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • MDPI. (2023). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

  • PubMed Central (PMC). (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Available at: [Link]

  • PubMed. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Available at: [Link]

  • PubChem. (n.d.). (6-Methylpyridazin-3-yl)methanamine dihydrochloride. Available at: [Link]

  • HETEROCYCLES. (1992). SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYLATE. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2025). N-Alkylation of Some Imidazopyridines. Available at: [Link]

  • PubChem. (n.d.). Bis[(3-pyridyl)methyl]amine. Available at: [Link]

Sources

Technical Support Center: Protecting Group Strategies for (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of protecting the primary amine of (6-Methylpyridazin-3-yl)methanamine. This document provides researchers, medicinal chemists, and process development scientists with expert insights, detailed protocols, and robust troubleshooting guides to ensure successful and efficient synthesis.

The structure of (6-Methylpyridazin-3-yl)methanamine presents a unique set of challenges. The primary amine's reactivity is modulated by the adjacent electron-deficient pyridazine ring, which itself contains basic nitrogen atoms susceptible to undesired side reactions. Selecting an appropriate protecting group strategy is therefore critical for achieving high yields and purity in multi-step syntheses. This guide is designed to explain the causality behind experimental choices, providing you with self-validating protocols and authoritative references.

Section 1: Strategic Planning & Frequently Asked Questions (FAQs)

This section addresses the crucial decision-making process for selecting a protecting group, focusing on the specific challenges posed by the pyridazine moiety.

Q1: What are the primary challenges when protecting the amine of (6-Methylpyridazin-3-yl)methanamine?

The core challenges stem from the interplay between the primary amine and the pyridazine ring:

  • Competing Basicity: The pyridazine ring nitrogens are basic and can compete with the primary amine for reaction with electrophilic protecting group reagents or acids used during deprotection. This can lead to quaternization or salt formation, deactivating the molecule.

  • Electron-Deficient Ring: The pyridazine ring is electron-poor, which reduces the nucleophilicity of the exocyclic primary amine compared to a simple alkyl amine, potentially requiring more forcing reaction conditions for protection.

  • Ring Stability: The pyridazine ring is generally stable but can be susceptible to certain harsh acidic or reductive conditions, which might be employed for deprotection.[1]

  • Catalyst Poisoning: Nitrogen-containing heterocycles like pyridazine are known to act as poisons for precious metal catalysts (e.g., Pd, Pt) used in hydrogenolysis, a common deprotection method.[2][3][4][5][6]

Q2: Which protecting groups are most suitable for this substrate, and how do they compare?

The most common and effective protecting groups for primary amines are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[7][8] Their suitability depends on the planned synthetic route's compatibility with their respective deprotection conditions.

Table 1: Comparison of Common Amine Protecting Groups for (6-Methylpyridazin-3-yl)methanamine

FeatureBoc (tert-butoxycarbonyl) Cbz (Benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Typical Protection (Boc)₂O, base (e.g., TEA, DIPEA), solvent (e.g., DCM, THF)[9]Cbz-Cl, base (e.g., NaHCO₃, TEA), solvent (e.g., THF/H₂O, DCM)[10]
Stability Stable to base, hydrogenolysis, and mild nucleophiles.[11]Stable to acidic conditions and most nucleophiles.[10]
Primary Deprotection Strong acid (e.g., TFA in DCM, HCl in dioxane).[9][12]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[8][10]
Orthogonality Orthogonal to Cbz, Fmoc.[13][14]Orthogonal to Boc, Fmoc.[10]
Key Challenge with Substrate Potential for pyridazine ring protonation/alkylation with strong acid.[15]High potential for Pd/C catalyst poisoning by the pyridazine ring.[3][5]
Alternative Deprotection Thermal methods[16], Lewis acids (e.g., ZnBr₂).[9]Strong acid (e.g., HBr/AcOH)[8][17], Lewis acids (e.g., AlCl₃)[18][19], dissolving metal reduction.

Q3: How do I choose the best protecting group for my specific synthetic route?

The choice between Boc and Cbz depends entirely on the downstream reaction conditions your molecule must endure. Use the following decision tree to guide your selection.

G start Start: Need to protect the amine q1 Will your downstream steps involve strong acids (e.g., TFA, HCl)? start->q1 protect_cbz Choose Cbz Group (Stable to acid) q1->protect_cbz  Yes   q2 Will your downstream steps involve catalytic hydrogenation (e.g., H2, Pd/C) or strong bases? q1->q2  No   end_cbz Deprotect with non-hydrogenolysis method (e.g., HBr/AcOH, AlCl3) or carefully optimized hydrogenation protect_cbz->end_cbz protect_boc Choose Boc Group (Stable to H2/Pd, base) q2->protect_boc  Yes   q2->protect_boc  Either is viable.  Consider cost and ease  of deprotection. end_boc Deprotect with acid (e.g., TFA/DCM) protect_boc->end_boc

Figure 1. Decision tree for protecting group selection.

Section 2: Troubleshooting Guides and Experimental Protocols

This section provides detailed, step-by-step protocols and solutions to common issues encountered during the protection and deprotection of (6-Methylpyridazin-3-yl)methanamine.

Focus on the Boc Group

The Boc group is an excellent choice when the subsequent synthesis involves basic conditions or catalytic hydrogenation.[11]

  • Setup: To a round-bottom flask charged with (6-Methylpyridazin-3-yl)methanamine (1.0 eq), add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq). The base is crucial to neutralize the acid byproduct.

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.

Problem: Low or no yield of the protected amine.

  • Possible Cause 1: Inactive Amine. The starting amine may have formed a salt (e.g., hydrochloride) over time. The added base is consumed neutralizing this salt instead of the reaction byproduct.

    • Solution: Ensure you are using the free-base form of the amine. If starting from a salt, add an additional equivalent of base to liberate the free amine.

  • Possible Cause 2: Insufficient Base. The pyridazine ring nitrogens can be partially protonated, reducing the overall basicity available to drive the reaction.

    • Solution: Increase the amount of base (TEA or DIPEA) to 2.0-2.5 equivalents to ensure the reaction medium remains sufficiently basic.

  • Setup: Dissolve the Boc-protected amine (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Reagent Addition: At 0 °C, slowly add Trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in 1,4-dioxane (5-10 eq). Vigorous gas evolution (CO₂) will occur.[9]

  • Scavenger (Optional but Recommended): Add a scavenger like triethylsilane (TES, 1.2 eq) or anisole (1-2 eq) to the reaction mixture. This is critical to trap the liberated tert-butyl cation, preventing potential alkylation of the product amine or the pyridazine ring.[15]

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent. Co-evaporate with a solvent like toluene to ensure complete removal of TFA.

  • Isolation: Dissolve the residue in a minimal amount of solvent and precipitate the product salt by adding a non-polar solvent like diethyl ether. Filter the solid and dry under vacuum.

Problem: Incomplete deprotection or slow reaction.

  • Possible Cause: Insufficient acid. The basic nitrogens on the pyridazine ring consume some of the acid, reducing its effective concentration for carbamate cleavage.

    • Solution: Increase the equivalents of TFA or HCl used. For challenging substrates, using neat TFA at 0 °C to room temperature can be effective.

Problem: Formation of an unknown, higher molecular weight byproduct.

  • Possible Cause: Alkylation of the product by the tert-butyl cation. The newly formed primary amine or the electron-rich positions of the pyridazine ring can be alkylated.[15]

    • Solution: Always include a cation scavenger. Triethylsilane (TES) is highly effective. Anisole can also be used. This is a critical and often overlooked step for ensuring clean deprotection.

G start Boc-Protected Amine add_tfa Add TFA/DCM start->add_tfa intermediate Protonated Carbamate add_tfa->intermediate cleavage Cleavage intermediate->cleavage amine Desired Deprotected Amine Salt cleavage->amine tbu_cation tert-Butyl Cation cleavage->tbu_cation scavenger_q Scavenger Present? tbu_cation->scavenger_q scavenged Trapped Cation (e.g., tert-butyl-TES) scavenger_q->scavenged Yes alkylation Side Product: Alkylated Amine/ Pyridazine scavenger_q->alkylation No

Figure 2. Workflow for Boc deprotection highlighting the critical role of a cation scavenger.
Focus on the Cbz Group

The Cbz group is the protecting group of choice if the synthetic route requires strongly acidic conditions.[10] However, its removal requires careful consideration due to the risk of catalyst poisoning.

  • Setup: Dissolve the amine (1.0 eq) in a suitable solvent system like 1:1 THF/water or DCM.

  • Base Addition: Add a base such as NaHCO₃ (2.0 eq) for aqueous systems or TEA (1.5 eq) for organic solvents.

  • Reagent Addition: Cool the mixture to 0 °C and slowly add Benzyl chloroformate (Cbz-Cl, 1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring & Workup: Follow steps 5-7 as described in Protocol 1.

Problem: Reaction is sluggish or incomplete.

  • Possible Cause: The amine is not sufficiently nucleophilic, or the pH of the aqueous system is too low, causing Cbz-Cl to decompose.[8]

    • Solution: For aqueous systems, ensure enough base is present to maintain a pH of 8-10.[8] For organic systems, using a stronger, non-nucleophilic base like DIPEA may improve reaction rates.

  • Setup: Dissolve the Cbz-protected amine (1.0 eq) in a solvent such as Methanol, Ethanol, or Ethyl Acetate.

  • Catalyst: Add Palladium on carbon (10% Pd/C, 10-20 mol % by weight). Note: Due to poisoning risk, a higher catalyst loading is often required.

  • Acid Additive (Optional but Recommended): Adding a stoichiometric amount of a strong acid (e.g., HCl, 1.0 eq) can protonate the pyridazine ring. This protonated form has a lower affinity for the catalyst surface, mitigating poisoning and accelerating the reaction.

  • Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂), typically via a balloon or at 1-3 atm pressure.

  • Monitoring: Stir vigorously at room temperature for 4-24 hours. Monitor by TLC or LC-MS.

  • Workup: Carefully purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Problem: Reaction has stalled; starting material remains even after extended time.

  • Possible Cause: Catalyst poisoning. The lone pair electrons on the pyridazine nitrogens are strongly coordinating to the palladium surface, deactivating it.[2][5]

    • Solution 1: Increase Catalyst Loading. Increase the Pd/C loading to 30 mol % or even 50 mol %. This is often effective but costly.

    • Solution 2: Use an Acid Additive. As described in the protocol, adding HCl or another strong acid can significantly improve results.

    • Solution 3: Change Catalyst. Platinum-based catalysts (e.g., PtO₂) can sometimes be more resistant to poisoning by nitrogen heterocycles than palladium catalysts.

    • Solution 4: Use an Alternative Deprotection Method. If hydrogenolysis consistently fails, switch to an acid-mediated cleavage. Reagents like HBr in acetic acid or AlCl₃ in hexafluoroisopropanol (HFIP) are highly effective for Cbz removal and avoid the issue of catalyst poisoning entirely.[8][19]

G start Start: Cbz-Protected Amine h2 Attempt Hydrogenolysis (H2, Pd/C) start->h2 q1 Reaction Stalled? h2->q1 success Success: Deprotected Amine q1->success No poison Diagnosis: Catalyst Poisoning q1->poison Yes sol1 Option 1: Increase Pd/C Loading (e.g., to 50 mol%) poison->sol1 sol2 Option 2: Add Stoichiometric Acid (e.g., 1 eq HCl) poison->sol2 sol3 Option 3: Switch to Alternative Deprotection (e.g., HBr/AcOH) poison->sol3 sol1->h2 Re-attempt sol2->h2 Re-attempt

Figure 3. Troubleshooting workflow for Cbz deprotection via hydrogenolysis.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link][7][20][21][22]

  • J&K Scientific. BOC Protection and Deprotection. Retrieved January 18, 2026, from J&K Scientific Website. [Link][9]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved January 18, 2026, from Organic Chemistry Portal. [Link][18]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 18, 2026, from Total Synthesis Website. [Link][10]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Retrieved January 18, 2026, from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][15]

  • Sajiki, H., & Kume, A. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link][3]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link][17]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved January 18, 2026, from Organic Chemistry Portal. [Link][11]

  • Organic Chemistry Portal. Protecting Groups. Retrieved January 18, 2026, from Organic Chemistry Portal. [Link][13]

  • Wikipedia. Protecting group. Retrieved January 18, 2026, from Wikipedia. [Link][14]

  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (n.d.). ResearchGate. [Link][1]

  • Schwartz, T. J., et al. (2015). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Topics in Catalysis, 58, 89-99. [Link][4]

  • Szöllősi, G. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 10(9), 1059. [Link][5]

  • Smith, A. B., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(9), 1835-1841. [Link][16]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. [Link][19]

Sources

Technical Support Center: Chiral Separation of (6-Methylpyridazin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of (6-methylpyridazin-3-yl)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of enantioselective chromatography for this specific class of nitrogen-containing heterocyclic compounds. The inherent basicity of the primary amine and the pyridazine ring presents unique challenges that require a systematic and well-informed approach. This document provides field-proven insights, troubleshooting guides, and detailed protocols to empower you to develop robust and efficient chiral separation methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when developing methods for chiral amine derivatives.

Q1: Where should I begin with method development for a novel (6-methylpyridazin-3-yl)methanamine derivative?

A: The most effective strategy for a new chiral compound is a systematic screening approach.[1] Since predicting the ideal chiral stationary phase (CSP) is notoriously difficult, screening a set of columns with complementary selectivities is the most efficient path to success.[2] For basic compounds like yours, polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are an excellent starting point due to their broad applicability and success in separating a wide range of chiral molecules.[1][3]

Q2: Which chromatographic mode is best: Normal Phase, Reversed Phase, or SFC?

A: All modes have potential, but they offer different advantages:

  • Normal Phase (NP): Traditionally a workhorse for chiral separations, offering high efficiency. However, the non-polar solvents can be problematic for sample solubility.[4]

  • Reversed Phase (RP): Offers good compatibility with aqueous samples but can sometimes provide lower selectivity for chiral compounds compared to NP.

  • Polar Organic Mode (PO): Uses polar organic solvents like methanol or acetonitrile. It's particularly useful for compounds that are poorly soluble in typical NP solvents and is compatible with mass spectrometry (MS).

  • Supercritical Fluid Chromatography (SFC): This is often the preferred technique for chiral separations in drug development.[5] SFC uses supercritical CO2 as the main mobile phase, which dramatically reduces organic solvent consumption and allows for much faster separations—often 3 to 5 times faster than HPLC.[6][7] Its high efficiency and suitability for preparative-scale purification make it a powerful tool.[8]

Q3: My peaks are tailing significantly. What is the cause and how do I fix it?

A: Peak tailing with basic analytes like (6-methylpyridazin-3-yl)methanamine derivatives is almost always caused by secondary ionic interactions between the protonated amine and acidic silanol groups on the silica surface of the column packing. To mitigate this, you must add a basic modifier to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1-0.5% are commonly used to saturate these active sites and produce sharp, symmetrical peaks.[2]

Q4: Can I reverse the enantiomeric elution order?

A: Yes, reversing the elution order is often possible and can be critical if a minor enantiomer impurity elutes on the tail of the major peak. The method depends on the CSP. For polysaccharide-based columns, changing the alcohol modifier in the mobile phase (e.g., switching from isopropanol to ethanol) can sometimes alter the chiral recognition mechanism and reverse the order.[9] On certain Pirkle-type CSPs, changing the derivatization of the analyte can also achieve this.

Q5: What is an "immobilized" versus a "coated" polysaccharide CSP, and why does it matter?

A: This distinction is critical for column robustness.

  • Coated CSPs: The chiral polymer is physically adsorbed onto the silica surface. They are sensitive to certain "forbidden" solvents (like THF, ethyl acetate, DCM) which can strip the coating and irreversibly damage the column.[10][11]

  • Immobilized CSPs: The chiral polymer is covalently bonded to the silica. This makes them extremely robust and compatible with virtually any organic solvent.[11] This expanded solvent compatibility unlocks a wider range of mobile phase options, which can be crucial for achieving separation of difficult enantiomers.[11]

Troubleshooting Guide: From Tailing Peaks to Split Peaks

When experiments don't go as planned, a logical troubleshooting process is essential. This guide addresses specific problems you may encounter.

Problem 1: Poor or No Resolution (α ≈ 1)
  • Potential Cause A: Inappropriate CSP. The chosen stationary phase does not have the necessary chiral recognition mechanism for your analyte. Structural similarity to other compounds is no guarantee of similar chromatographic behavior on a CSP.

    • Solution: Screen a wider range of CSPs. Ensure your screening set includes both amylose and cellulose-based columns, as well as potentially a Pirkle-type or macrocyclic glycopeptide column for broader coverage.[2][9]

  • Potential Cause B: Suboptimal Mobile Phase. The mobile phase composition may not be conducive to forming the transient diastereomeric complexes required for separation.

    • Solution: Systematically vary the mobile phase. In NP or SFC, alter the type and percentage of the alcohol co-solvent (e.g., methanol, ethanol, isopropanol). In RP, vary the organic modifier and the pH of the aqueous component.

  • Potential Cause C: Temperature Effects. Enantioselectivity (α) can be temperature-dependent.

    • Solution: Experiment with different column temperatures. Decreasing the temperature often increases selectivity, but at the cost of longer run times and higher backpressure.

Problem 2: Peak Splitting or Severe Distortion

Peak splitting can be one of the most frustrating issues. The key is to determine if all peaks are split or just one.

  • Potential Cause A: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause severe peak distortion and splitting.[12][13] This is a very common issue.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[11] If solubility is an issue, use the weakest possible solvent that can still dissolve the sample. Ensure the injection volume is small.[13]

  • Potential Cause B: Column Void or Blocked Frit. A physical disruption at the head of the column can cause the sample band to split before the separation even begins, affecting all peaks in the chromatogram.[13][14]

    • Solution: First, try back-flushing the column (only for columns where this is permitted by the manufacturer).[13] If this doesn't resolve the pressure and peak shape issues, the inlet frit may need to be replaced, or the column itself may be compromised.[14] Using a guard column is a highly recommended preventative measure.[12]

  • Potential Cause C: On-Column Racemization. If the enantiomers can interconvert under the chromatographic conditions, it can lead to distorted or plateau-like peaks between the two enantiomer peaks.

    • Solution: This is analyte-specific. Try running the separation at a lower temperature to slow the conversion kinetics.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving peak shape problems.

G start Problem: Poor Peak Shape (Splitting, Tailing, Fronting) q1 Are ALL peaks in the chromatogram affected? start->q1 cause_pre_column Issue is likely pre-column or at column inlet q1->cause_pre_column  Yes cause_on_column Issue is likely related to on-column interactions q1->cause_on_column  No, only one peak or separation-dependent sol_solvent Action: Inject sample dissolved in mobile phase. Reduce injection volume. cause_pre_column->sol_solvent Check sample solvent sol_hardware Action: Check for leaks. Backflush column (if allowed). Replace guard column/frit. cause_pre_column->sol_hardware Check hardware q2 Is the peak tailing? cause_on_column->q2 sol_tailing Action: Add/increase basic modifier (e.g., 0.2% DEA) to mobile phase. q2->sol_tailing  Yes sol_other Action: Re-evaluate CSP choice. Optimize mobile phase & temperature for selectivity. q2->sol_other  No (e.g., fronting, split due to poor selectivity) G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization prep Prepare 1 mg/mL Analyte Solution screen Screen 4-6 CSPs (Amylose, Cellulose based) with NP, PO, and SFC conditions prep->screen eval Evaluate Data: Identify 'Hits' (α > 1.05) screen->eval no_hit No Separation Found eval->no_hit hit Separation Found eval->hit no_hit->screen Re-screen with different CSPs or derivatize analyte opt_mp Optimize Mobile Phase (% Modifier, Additive Conc.) hit->opt_mp opt_temp Optimize Temperature & Flow Rate opt_mp->opt_temp opt_final Final Method: Rs > 1.5 opt_temp->opt_final

Caption: Systematic workflow for chiral method development.

References
  • Top 5 FAQ's About Chiral Columns. (2022). Phenomenex. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021). Daicel Chiral Technologies. [Link]

  • Cappelli, A., et al. (2021). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Frequently Asked Questions. Daicel Chiral Technologies. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. [Link]

  • Dolan, J. W. (2014). Understanding Split Peaks. LCGC North America. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. [Link]

  • Supercritical Fluid Chiral Separations. (2006). Pharmaceutical Technology. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

  • Chiral Separations: Using SFC to Unlock Purification Potential. (2023). BUCHI Corporation. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of (6-Methylpyridazin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of medicinal chemistry, the pyridazine scaffold stands out as a privileged heterocyclic motif, consistently featured in a diverse array of biologically active compounds.[1][2] Its inherent physicochemical properties, including its ability to act as a hydrogen bond acceptor and its conformational influence on molecular architecture, make it a cornerstone for the design of novel therapeutics.[3] This guide delves into a specific, yet promising, class of pyridazine derivatives: (6-Methylpyridazin-3-yl)methanamine and its analogs.

While direct, head-to-head comparative studies on a broad series of (6-Methylpyridazin-3-yl)methanamine derivatives are emerging, a wealth of knowledge can be gleaned from the extensive research on structurally related pyridazine and pyridazinone compounds. By examining the structure-activity relationships (SAR) established for these congeners, we can project a scientifically grounded forecast of the bioactivity profile of the (6-Methylpyridazin-3-yl)methanamine series. This guide will synthesize these findings to provide a comparative analysis of their potential antimicrobial, anticonvulsant, and anti-inflammatory activities, complete with supporting data from related series and detailed experimental protocols.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Pyridazine derivatives have long been investigated for their antimicrobial properties.[1][4][5] The core scaffold appears to be a versatile template for interacting with various microbial targets.

Structure-Activity Relationship Insights from Related Pyridazine Series

Analysis of various pyridazine derivatives reveals several key structural features that govern their antimicrobial efficacy. A noteworthy study on a series of pyridazinone derivatives highlighted the significant impact of substitutions on the core ring system. For instance, the hydrazone derivative 15(d) (1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine) demonstrated the highest biological activity against a panel of bacteria, including Staphylococcus aureus and Escherichia coli.[4] This suggests that the nature of the substituent at the 3-position, in this case a substituted hydrazine, is a critical determinant of antimicrobial potency.

Furthermore, research on pyrrolopyridazine derivatives has shown that saturated or partially saturated ring systems tend to exhibit stronger and broader-spectrum activity compared to their aromatic counterparts.[1] This indicates that the three-dimensional shape and flexibility of the molecule play a crucial role in its interaction with bacterial targets.

Based on these findings, for the (6-Methylpyridazin-3-yl)methanamine scaffold, it is hypothesized that modifications of the terminal amine group of the methanamine side chain will significantly influence antimicrobial activity.

Table 1: Comparative Antimicrobial Activity of Representative Pyridazinone Derivatives

CompoundR Group at Position 6Substituent at Position 3Target OrganismActivity (MIC in µM)Reference
7 4-chlorophenyl-NH-N=CH-(4-chlorophenyl)E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii7.8[6]
13 4-chlorophenyl-NH-N=CH-(4-fluorophenyl)A. baumannii, P. aeruginosa3.74, 7.48[6]
3 4-methylphenyl-NH-N=CH-(2-hydroxyphenyl)S. aureus (MRSA)4.52[6]

Note: The data presented is for pyridazinone derivatives, which are structurally related to the topic series. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Projected SAR for (6-Methylpyridazin-3-yl)methanamine Derivatives:
  • Amine Substitution: Introduction of bulky, lipophilic groups on the terminal nitrogen of the methanamine side chain is likely to enhance antibacterial activity by improving membrane permeability.

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amine may confer selectivity against specific bacterial strains, while aliphatic or alicyclic groups could lead to broader-spectrum activity.

  • Chirality: The stereochemistry of substituents on the methanamine side chain could play a role in target engagement, warranting the investigation of chiral derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

The pyridazine nucleus is a recognized pharmacophore in the development of anticonvulsant agents.[7][8][9][10] The structural features of these compounds allow them to interact with key targets in the central nervous system to control seizures.

Structure-Activity Relationship Insights from Related Pyridazine Series

A pivotal study on 6-aryl-3-(hydroxypolymethyleneamino)pyridazines provided crucial insights into the structural requirements for anticonvulsant activity.[7] The study revealed that:

  • Aryl Substitution at Position 6: A phenyl ring at the 6-position was essential for significant activity. Furthermore, substitution on this phenyl ring, particularly with a chlorine atom at the 2-position or di-substitution at the 2- and 4-positions, led to a substantial increase in potency.[7]

  • Side Chain at Position 3: A 4-hydroxypiperidine side chain at the 3-position of the pyridazine ring was found to be critical for anticonvulsant effects.[7]

These findings strongly suggest that a combination of an appropriately substituted aromatic moiety at the 6-position and a hydrogen-bonding capable cyclic amine at the 3-position is a recipe for potent anticonvulsant activity.

Table 2: Anticonvulsant Activity of 6-Aryl-3-(4-hydroxypiperidino)pyridazine Derivatives in the Maximal Electroshock (MES) Test

CompoundR Group at Position 6ED₅₀ (mg/kg, i.p. in mice)Reference
2 2-chlorophenyl10.2[7]
3 2,4-dichlorophenyl8.5[7]
Phenobarbital (Standard) -21.2[7]

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency.

Projected SAR for (6-Methylpyridazin-3-yl)methanamine Derivatives:
  • Methyl Group at Position 6: While the established SAR points to the importance of an aryl group at this position, the electron-donating methyl group in the topic series will likely modulate the electronic properties of the pyridazine ring and influence its interaction with biological targets. Comparative studies would be needed to ascertain its effect relative to aryl substituents.

  • Methanamine Side Chain: The flexibility of the methanamine linker at the 3-position offers opportunities for optimization. Cyclization of the amine into heterocyclic structures, such as piperidine or morpholine, and the introduction of hydroxyl groups to mimic the successful 4-hydroxypiperidine moiety, are promising avenues for enhancing anticonvulsant activity.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2][11][12][13]

Mechanistic Insights and Structure-Activity Relationships

The anti-inflammatory effects of pyridazinone derivatives are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. One of the primary mechanisms involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[11][12] By suppressing NF-κB activation, these compounds can downregulate the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[11][12]

A screening of a library of pyridazinones identified several compounds that potently inhibited lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells.[11] This suggests that the pyridazine core can be effectively decorated with substituents that interfere with the NF-κB signaling cascade.

Table 3: Anti-inflammatory Activity of Selected Pyridazinone Derivatives

CompoundInhibition of LPS-induced NF-κB activity in THP1-Blue cells (IC₅₀ in µM)Reference
71 3.8[11]
84 5.2[11]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC₅₀ indicates higher potency.

Projected SAR for (6-Methylpyridazin-3-yl)methanamine Derivatives:
  • Modulation of Physicochemical Properties: The anti-inflammatory activity of pyridazinones is influenced by their lipophilicity and electronic properties. For the (6-Methylpyridazin-3-yl)methanamine series, derivatization of the terminal amine with various aromatic and heteroaromatic moieties can be systematically explored to optimize these parameters for enhanced NF-κB inhibition.

  • Hydrogen Bonding Potential: The introduction of hydrogen bond donors and acceptors on the substituents of the methanamine side chain could facilitate interactions with the target proteins in the NF-κB pathway.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity comparisons, standardized and well-documented experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus, E. coli) is grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used animal model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animal Preparation: Male Swiss mice (20-25 g) are used. The test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent only. A standard anticonvulsant drug (e.g., phenobarbital) is used as a positive control.

  • Induction of Seizures: At the time of peak effect of the test compound (typically 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED₅₀ value is then determined using probit analysis.

Protocol 3: NF-κB Reporter Assay for Anti-inflammatory Activity

This cell-based assay quantifies the inhibition of NF-κB transcriptional activity.

  • Cell Culture: Human monocytic cells (e.g., THP1-Blue™ cells), which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to standard protocols.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce NF-κB activation. A vehicle control (unstimulated cells) is also included.

  • Incubation: The cells are incubated for 24 hours to allow for SEAP expression and secretion.

  • Quantification of SEAP Activity: The cell supernatant is collected, and SEAP activity is measured using a colorimetric substrate (e.g., QUANTI-Blue™). The absorbance is read at 620-650 nm.

  • Data Analysis: The percentage of inhibition of NF-κB activity is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Visualizing the Concepts

Diagrams can effectively illustrate complex biological pathways and experimental workflows, enhancing comprehension.

G cluster_0 LPS-induced NF-κB Signaling Pathway cluster_1 cluster_2 Site of Action for Pyridazine Derivatives LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (e.g., IL-6) NFkB_nuc NF-κB NFkB_nuc->Gene induces Inhibitor (6-Methylpyridazin-3-yl)methanamine Derivative Inhibitor->IKK inhibits

Caption: LPS-induced NF-κB signaling pathway and the putative inhibitory action of (6-Methylpyridazin-3-yl)methanamine derivatives.

G cluster_0 General Workflow for Bioactivity Screening start Synthesize (6-Methylpyridazin-3-yl)methanamine Derivative Library antimicrobial Antimicrobial Assay (MIC Determination) start->antimicrobial anticonvulsant Anticonvulsant Assay (MES Test) start->anticonvulsant anti_inflammatory Anti-inflammatory Assay (NF-κB Reporter Assay) start->anti_inflammatory data_analysis Data Analysis (IC₅₀/ED₅₀/MIC Determination) antimicrobial->data_analysis anticonvulsant->data_analysis anti_inflammatory->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized experimental workflow for the comparative bioactivity screening of (6-Methylpyridazin-3-yl)methanamine derivatives.

Conclusion and Future Directions

The (6-Methylpyridazin-3-yl)methanamine scaffold represents a fertile ground for the discovery of novel therapeutic agents. By leveraging the extensive structure-activity relationship data from related pyridazine and pyridazinone series, researchers can rationally design and synthesize derivatives with enhanced antimicrobial, anticonvulsant, and anti-inflammatory properties. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions on the terminal amine of the methanamine side chain and a thorough investigation of the role of the 6-methyl group.

Future research should focus on synthesizing a focused library of (6-Methylpyridazin-3-yl)methanamine derivatives and subjecting them to the rigorous bioassays detailed in this guide. This will enable a direct and quantitative comparison of their activities, leading to the identification of promising lead compounds for further preclinical development. The integration of computational modeling and in-depth mechanistic studies will further illuminate the molecular targets and pathways through which these compounds exert their biological effects, paving the way for the next generation of pyridazine-based medicines.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. (1987). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Kandile, N. G., Mohamed, M. I., Zaky, H., & Mohamed, H. M. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Molecules. Retrieved January 19, 2026, from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PubMed. Retrieved January 19, 2026, from [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Retrieved January 19, 2026, from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 19, 2026, from [Link]

  • Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. (2015). PubMed. Retrieved January 19, 2026, from [Link]

  • A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • [Antimicrobial activity of new pyridazine derivatives]. (1990). PubMed. Retrieved January 19, 2026, from [Link]

  • Anti-inflammatory activity of pyridazinones: A review. (2022). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). Molecules. Retrieved January 19, 2026, from [Link]

  • Anticonvulsant and Comparative Structure Activity Relationship of Pyridazine Derivatives with Currently Clinically Used Anticonvulsants. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Anticonvulsant effect of different pyridazinone derivative. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Navigating the Structure-Activity Landscape of (6-Methylpyridazin-3-yl)methanamine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of medicinal chemistry, the pyridazine scaffold has consistently emerged as a privileged structure, demonstrating a remarkable versatility across a spectrum of biological targets.[1] This guide, tailored for researchers, scientists, and drug development professionals, delves into the nuanced structure-activity relationships (SAR) of a specific subclass: (6-Methylpyridazin-3-yl)methanamine analogs. By synthesizing available data and providing in-depth analysis, this document aims to illuminate the path for designing novel therapeutics with enhanced potency and selectivity.

The (6-Methylpyridazin-3-yl)methanamine Core: A Promising Starting Point

The (6-Methylpyridazin-3-yl)methanamine moiety presents a unique combination of a hydrogen bond acceptor (pyridazine ring), a potential hydrophobic pocket filler (methyl group), and a versatile linker for further functionalization (methanamine group). While comprehensive SAR studies directly focused on this specific scaffold are not abundantly available in the public domain, we can extrapolate key insights from broader studies on pyridazine and pyridazinone derivatives to guide future drug design efforts. These compounds have shown a wide range of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3]

Key Structural Modifications and Their Impact on Biological Activity: A Comparative Analysis

To construct a predictive SAR model, we will dissect the (6-Methylpyridazin-3-yl)methanamine scaffold into three key regions for modification: the pyridazine ring, the methyl group at the 6-position, and the methanamine side chain.

Table 1: Hypothetical SAR of (6-Methylpyridazin-3-yl)methanamine Analogs Based on General Pyridazine SAR
Modification Region Modification Predicted Impact on Activity Rationale/Supporting Evidence from Related Scaffolds
Pyridazine Ring Substitution at C4 and C5Increased potency and selectivityIntroduction of small alkyl or halogen groups can modulate electronic properties and provide additional interactions with the target protein. For example, in a series of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives, substitutions on the pyridazine ring were critical for high-affinity binding.[4]
Replacement with PyridazinoneAltered biological target and/or potencyThe pyridazinone scaffold is a well-known pharmacophore with a distinct biological profile, often targeting different enzymes or receptors.[5]
6-Methyl Group Replacement with larger alkyl groupsPotential for steric hindrance or enhanced hydrophobic interactionsThe impact is target-dependent. If the methyl group fits into a small hydrophobic pocket, larger groups may decrease activity. Conversely, if the pocket is larger, bulkier groups could enhance binding.
Replacement with electron-withdrawing groups (e.g., -Cl, -CF3)Modulation of ring electronics and potential for halogen bondingThese modifications can alter the pKa of the pyridazine nitrogens and introduce new, specific interactions with the target. Studies on 6-chloropyridazin-3-yl derivatives have shown that the chloro group is a key pharmacophoric feature for nicotinic receptor affinity.[6]
Methanamine Side Chain N-alkylation or N-acylationAltered polarity, basicity, and potential for new interactionsModification of the primary amine can significantly impact pharmacokinetic properties and introduce new hydrogen bond donor/acceptor capabilities.
Extension of the carbon chainIncreased flexibility and potential to reach distal binding pocketsA longer linker can allow the terminal functional group to access deeper regions of the binding site.
Incorporation into a cyclic system (e.g., piperidine, piperazine)Constrained conformation and improved metabolic stabilityCyclization can reduce the entropic penalty of binding and often leads to increased potency and better pharmacokinetic profiles.

Experimental Protocols for SAR Elucidation

To validate these predicted SAR trends and to build a robust dataset for a specific biological target, a systematic medicinal chemistry campaign is required. Below are foundational experimental protocols.

General Synthetic Scheme for (6-Methylpyridazin-3-yl)methanamine Analogs

A common synthetic route to access these analogs would likely involve the construction of the substituted pyridazine core, followed by the introduction or modification of the methanamine side chain.

G cluster_0 Synthesis of Pyridazine Core cluster_1 Introduction of Methanamine Side Chain Starting_Material Substituted 1,4-dicarbonyl Condensation Condensation with Hydrazine Starting_Material->Condensation Aromatization Aromatization Condensation->Aromatization Halogenation Halogenation at C3 Aromatization->Halogenation Functionalization Cyanation Cyanation Halogenation->Cyanation Reduction Reduction of Nitrile Cyanation->Reduction Final_Analog Final_Analog Reduction->Final_Analog N-functionalization (optional)

Synthetic workflow for (6-Methylpyridazin-3-yl)methanamine analogs.

In Vitro Biological Evaluation Workflow

A typical workflow for evaluating the biological activity of newly synthesized analogs would involve a primary screen to identify active compounds, followed by secondary assays to determine potency, selectivity, and mechanism of action.

G Synthesized_Analogs Synthesized Analogs Library Primary_Screen Primary Screen (e.g., Target-based enzyme assay or cell-based functional assay) Synthesized_Analogs->Primary_Screen Hit_Identification Hit Identification (Compounds showing >50% inhibition at a single concentration) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50/EC50 determination) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (Testing against related targets) Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetic assays, Western blotting) Selectivity_Panel->Mechanism_of_Action Lead_Candidates Lead Candidate Selection Mechanism_of_Action->Lead_Candidates

Workflow for in vitro biological evaluation.

Signaling Pathways and Molecular Targets

The diverse biological activities reported for pyridazine derivatives suggest their interaction with a multitude of signaling pathways. For instance, some pyridazinone derivatives have been identified as inhibitors of phosphodiesterases (PDEs), which are key enzymes in the cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways. Others have been shown to modulate the activity of kinases involved in cancer progression. The specific pathway targeted by (6-Methylpyridazin-3-yl)methanamine analogs will ultimately depend on the nature of the substitutions and the overall three-dimensional shape of the molecule.

G cluster_0 Potential Signaling Pathways GPCR G-Protein Coupled Receptors Cellular_Response Cellular Response (e.g., Proliferation, Inflammation, Neurotransmission) GPCR->Cellular_Response Kinase Kinase Cascades (e.g., MAPK, PI3K) Kinase->Cellular_Response Ion_Channel Ion Channels Ion_Channel->Cellular_Response Enzyme Enzymes (e.g., PDEs, COX) Enzyme->Cellular_Response Analog (6-Methylpyridazin-3-yl)methanamine Analog Analog->GPCR Binds to Analog->Kinase Inhibits Analog->Ion_Channel Modulates Analog->Enzyme Inhibits

Potential signaling pathways targeted by pyridazine analogs.

Future Directions and Conclusion

The (6-Methylpyridazin-3-yl)methanamine scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct and comprehensive SAR studies on this specific analog series are limited in publicly accessible literature, the wealth of information on related pyridazine and pyridazinone derivatives provides a solid foundation for future research. A systematic approach to medicinal chemistry, guided by the principles outlined in this guide, will be crucial for unlocking the full potential of this exciting class of molecules. The key to success will lie in the careful selection of a biological target, the rational design of analog libraries, and the rigorous biological evaluation of the synthesized compounds.

References

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • (6-Methylpyridazin-3-yl)methanamine dihydrochloride. PubChem. Available at: [Link]

  • Hu, T., et al. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 14(9), 2031-4. Available at: [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
  • Pharmaceuticals | Special Issue : Histamine Receptor Ligands in Medicinal Chemistry. MDPI. Available at: [Link]

  • WO2008071646A1 - New pyridazine derivatives with mch antagonistic activity and medicaments comprising these compounds. Google Patents.
  • Liu, Z., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry, 117521. Available at: [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 47-57. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. ResearchGate. Available at: [Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1436-1450. Available at: [Link]

  • Liu, C., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics, 314(3), 1247-52. Available at: [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate. Available at: [Link]

  • Recent advances of antihistamines (H-3 and H-4 antagonist). SlideShare. Available at: [Link]

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. Available at: [Link]

  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. (2021). International Journal of Molecular Sciences, 22(6), 3243. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. Available at: [Link]

  • Kumar, R., et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Drug Research, 70(11), 493-502. Available at: [Link]

Sources

In vitro assay validation for compounds synthesized from (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from (6-Methylpyridazin-3-yl)methanamine

This guide provides a comprehensive framework for the in vitro validation of novel compounds synthesized from the (6-Methylpyridazin-3-yl)methanamine scaffold. For the purpose of this technical discussion, we will focus on a prevalent and high-impact target class for which pyridazine derivatives have shown promise: Cyclin-Dependent Kinase 9 (CDK9). Inhibition of CDK9, a key regulator of transcriptional elongation, is a validated therapeutic strategy in oncology.[1][2]

The journey from a newly synthesized compound to a viable drug candidate is paved with rigorous, multi-faceted validation. The objective is not merely to find an active molecule but to build a comprehensive data package that confirms its potency, selectivity, mechanism of action, and suitability for further development. This guide eschews a rigid template in favor of a logical, phased validation cascade that mirrors an efficient drug discovery program.[3] We will explore the causal logic behind experimental choices, compare alternative methodologies, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Validation Funnel: A Phased Strategy for De-risking Novel Compounds

A robust screening cascade is designed to answer the most pressing questions at each stage of discovery, enabling rapid and informed decision-making.[3] For our hypothetical CDK9 inhibitor series, we will structure the validation process in three distinct phases, moving from high-throughput biochemical screening to lower-throughput, more physiologically relevant cellular assays.[4] This funneling approach ensures that resources are focused on the most promising candidates.

Phase 1: Primary Biochemical Assays for Potency Determination

The initial goal is to identify "hits" from a library of synthesized compounds by measuring their direct effect on the purified target protein. For a kinase like CDK9, this involves quantifying the inhibition of its phosphorylating activity.

Recommended Assay: ADP-Glo™ Kinase Assay (Luminescence-Based)

This assay format is an excellent choice for primary screening due to its high sensitivity, broad dynamic range, and resistance to compound interference from native fluorescence. It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Causality Behind the Choice: Unlike fluorescence-based assays, which can be prone to false positives from fluorescent compounds, luminescence assays minimize this risk. The ADP-Glo™ system is a universal assay applicable to virtually any ADP-generating enzyme, making it a versatile tool in a drug discovery lab. Its "glow" format is robust and easily automated for high-throughput screening (HTS).

Experimental Protocol: ADP-Glo™ for CDK9
  • Reagent Preparation: Prepare assay buffers, recombinant CDK9/Cyclin T1 enzyme, the appropriate peptide substrate (e.g., based on the C-terminal domain of RNA Polymerase II), and ATP.

  • Compound Dispensing: Serially dilute test compounds in DMSO and dispense a small volume (e.g., 50 nL) into a 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Kinase Reaction Initiation: Add a solution containing CDK9/Cyclin T1 enzyme and the peptide substrate to all wells. Allow a brief pre-incubation (e.g., 15 minutes) for compounds to bind the enzyme.

  • Start Reaction: Initiate the kinase reaction by adding ATP. Incubate for a set period (e.g., 60 minutes) at room temperature. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

  • Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction, generating a light signal.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to CDK9 activity.

  • Data Analysis: Normalize the data to controls and fit the compound concentration-response data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of enzyme activity).

Primary Assay Validation: The Z'-Factor

Before screening the full compound library, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.

  • Calculation: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    • Where σ is the standard deviation, μ is the mean, 'pos' refers to the positive control (e.g., a known potent inhibitor), and 'neg' refers to the negative (vehicle) control.

  • Interpretation: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[5]

Comparison of Primary Assay Formats
Assay TechnologyPrincipleProsCons
Luminescence (e.g., ADP-Glo™) Measures ADP production via a coupled luciferase reaction.High sensitivity, low interference from fluorescent compounds, wide dynamic range.Indirect format, can be more expensive than absorbance assays.
Time-Resolved FRET (TR-FRET) Measures phosphorylation of a tagged substrate via energy transfer.Homogeneous ("mix-and-read"), ratiometric measurement reduces well-to-well variability.Potential for interference from fluorescent compounds or light scattering.
Fluorescence Polarization (FP) Measures binding of a fluorescent tracer to the kinase.Homogeneous, direct binding measurement.Lower throughput, requires a suitable fluorescent probe, can have a narrow assay window.

Phase 2: Orthogonal & Selectivity Assays for Hit Confirmation

A primary "hit" is not a confirmed active compound. Its activity must be verified using a different technology (orthogonal validation) to rule out assay-specific artifacts. Furthermore, its selectivity against other related kinases must be established, as off-target activity can lead to toxicity.[4]

Recommended Orthogonal Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technology that measures direct binding between a compound and a target protein immobilized on a sensor chip. It provides rich kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

Causality Behind the Choice: Confirming that a compound physically binds to the target is a critical validation step. An SPR-derived KD value should ideally correlate with the IC50 from the biochemical assay. Discrepancies can reveal different mechanisms of action (e.g., non-ATP competitive inhibition) or potential assay artifacts.

Experimental Protocol: SPR for CDK9 Binding Kinetics
  • Chip Preparation: Covalently immobilize recombinant CDK9/Cyclin T1 onto a sensor chip surface.

  • Compound Injection: Flow a series of concentrations of the test compound over the chip surface.

  • Binding Measurement: Monitor the change in the refractive index near the sensor surface in real-time, which is proportional to the mass of compound binding to the immobilized enzyme.

  • Dissociation: After the association phase, flow buffer alone over the chip and monitor the dissociation of the compound.

  • Data Analysis: Fit the resulting sensorgrams (binding curves) to a kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

Selectivity Profiling

To assess selectivity, promising compounds should be tested against a panel of other kinases, especially closely related CDKs (e.g., CDK1, CDK2, CDK4, CDK7). This is typically done using the same biochemical assay format as the primary screen.

Data Presentation: Comparing Potency, Affinity, and Selectivity

Hypothetical data for compounds derived from (6-Methylpyridazin-3-yl)methanamine.

Table 1: Comparison of Biochemical Potency (IC50) and Binding Affinity (KD)

Compound ID CDK9 IC50 (nM) [ADP-Glo] CDK9 KD (nM) [SPR] Comment
Cmpd-01 15 25 Good correlation between function and binding.
Cmpd-02 22 250 Potent inhibitor but weak binder. Investigate mechanism.
Cmpd-03 500 450 Consistent weak activity.

| Cmpd-04 | 30 | Not Detected | Activity in functional assay is likely an artifact. False positive. |

Table 2: Kinase Selectivity Profile (IC50 in nM)

Compound ID CDK9 CDK1 CDK2 CDK7 Selectivity (CDK2/CDK9)
Cmpd-01 15 >10,000 1,500 800 100-fold

| Cmpd-05 | 50 | 200 | 150 | >10,000 | 3-fold (Poor Selectivity) |

Phase 3: Cellular Assays for Target Engagement and Functional Effects

A compound that is potent and selective in biochemical assays must also be effective in a more complex, biologically relevant cellular environment.[6] Key questions to answer are: Does the compound enter the cell? Does it bind to its intended target, CDK9, inside the cell? Does this binding event translate into the desired downstream biological effect?

Recommended Target Engagement Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures compound binding to a specific protein target within intact cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that reversibly binds to the target. Test compounds compete with the tracer for binding, leading to a decrease in the BRET signal.

Causality Behind the Choice: This assay provides definitive proof of target engagement in a physiological context, accounting for factors like cell permeability and efflux. It bridges the gap between biochemical potency and cellular activity.

Experimental Protocol: CDK9 NanoBRET™ Target Engagement
  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing CDK9 fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a white 384-well assay plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for CDK9.

  • Substrate Addition & Reading: Add the NanoLuc® substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio. The displacement of the tracer by the compound results in a concentration-dependent decrease in this ratio, from which a cellular IC50 (target engagement potency) can be determined.

Recommended Downstream Functional Assay: Phospho-RNA Polymerase II Western Blot

CDK9's primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (pSer2), which is essential for transcriptional elongation.[7] A successful CDK9 inhibitor should reduce the levels of pSer2-RNAPII in cells.

Causality Behind the Choice: This assay directly measures the intended downstream consequence of CDK9 inhibition, providing strong mechanistic validation that links target engagement to a functional cellular outcome.[7]

Experimental Protocol: Western Blot for pSer2-RNAPII
  • Cell Treatment: Treat a relevant cancer cell line (e.g., HCT116) with various concentrations of the test compound for a defined period (e.g., 2-6 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration for each sample.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for pSer2-RNAPII. Also probe with an antibody for total RNAPII and a loading control (e.g., GAPDH).

  • Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A potent CDK9 inhibitor will show a dose-dependent decrease in the pSer2-RNAPII signal relative to the total RNAPII and loading control.

Data Presentation: Correlating Biochemical and Cellular Activity

Hypothetical data for lead compound Cmpd-01.

Table 3: Integrated Validation Profile for Cmpd-01

Assay Type Parameter Value (nM)
Biochemical CDK9 IC50 (ADP-Glo) 15
Binding CDK9 KD (SPR) 25
Cellular Target Engagement CDK9 IC50 (NanoBRET) 85
Cellular Functional pSer2-RNAPII EC50 (Western) 120

| Antiproliferative | HCT116 Cell Viability IC50 | 150 |

The shift in potency from biochemical to cellular assays is expected and provides crucial information about the compound's cell permeability and stability. A strong correlation across these assays builds confidence in the compound's mechanism of action.[7]

Visualizations: Workflows and Pathways

Primary_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Library (Serial Dilution) Dispense Dispense Compound to 384-well Plate Compound->Dispense Reagents Enzyme, Substrate, ATP Incubate Add Reagents & Initiate Kinase Rxn Reagents->Incubate Dispense->Incubate Detect Add ADP-Glo™ & Read Luminescence Incubate->Detect Analyze Normalize Data & Fit Dose-Response Curve Detect->Analyze IC50 Determine IC50 Analyze->IC50

Caption: Workflow for a primary biochemical screen.

Orthogonal_Validation_Concept PrimaryHit Primary Hit (e.g., ADP-Glo IC50) Orthogonal Orthogonal Assay (e.g., SPR) PrimaryHit->Orthogonal Artifact Artifact / False Positive Orthogonal->Artifact NO (No Binding) ConfirmedHit Confirmed Hit (Data Correlates) Orthogonal->ConfirmedHit YES Investigate Investigate Mechanism (Data Discrepant) Orthogonal->Investigate Partial

Caption: Logic of orthogonal hit confirmation.

CDK9_Signaling_Pathway CDK9_CyclinT CDK9 / Cyclin T (P-TEFb Complex) RNAPII RNA Polymerase II (RNAPII) CTD Domain CDK9_CyclinT->RNAPII phosphorylates pRNAPII Phosphorylated RNAPII (pSer2) RNAPII->pRNAPII Transcription Transcriptional Elongation (e.g., MYC, MCL-1 mRNA) pRNAPII->Transcription Inhibitor Pyridazine-derived CDK9 Inhibitor Inhibitor->CDK9_CyclinT inhibits

Caption: Simplified CDK9 signaling pathway.

Conclusion

The in vitro validation of novel compounds synthesized from the (6-Methylpyridazin-3-yl)methanamine scaffold requires a systematic, evidence-based approach. By progressing from high-throughput biochemical assays to more complex, mechanistic cellular studies, researchers can build a robust data package. This phased strategy—combining functional assays (ADP-Glo™), direct binding measurements (SPR), cellular target engagement (NanoBRET™), and downstream pathway analysis (Western Blot)—ensures that only the most promising, well-characterized compounds advance through the drug discovery pipeline. This rigorous, multi-pronged validation is essential for de-risking novel chemical matter and increasing the probability of success in preclinical and clinical development.

References

  • Vertex AI Search. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • PubChem. (n.d.). (6-Methylpyridazin-3-yl)methanamine dihydrochloride.
  • Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
  • ResearchGate. (n.d.). CDK9 inhibitors that have been or are being evaluated in clinical trials.
  • Vertex AI Search. (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • AACR Journals. (2009). Abstract #3314: Discovery and characterization of selective CDK9 small molecule inhibitors in preclinical tumor models.
  • PubChem. (n.d.). (6-Methylpyridin-3-yl)methanamine.
  • PubMed Central (PMC). (n.d.). Overview of CDK9 as a target in cancer research.
  • Preprints.org. (2024). Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders.

Sources

A Comparative Guide to the Efficacy of Pyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its inherent physicochemical properties, including hydrogen bonding capacity and modulation of pharmacokinetic profiles, make it a versatile core for designing novel therapeutic agents. This guide provides an in-depth comparison of the efficacy of various pyridazine-based inhibitors, focusing on their primary targets: phosphodiesterases (PDEs), protein kinases, and cyclooxygenase (COX) enzymes. We will delve into the experimental data supporting their activity and provide detailed protocols for their evaluation, offering valuable insights for researchers and drug development professionals.

The Versatility of the Pyridazine Core in Drug Design

The unique arrangement of nitrogen atoms in the pyridazine ring imparts favorable drug-like properties. These nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets. Furthermore, the pyridazine moiety can enhance aqueous solubility and metabolic stability, crucial parameters in drug development. This has led to the exploration of pyridazine derivatives across a wide spectrum of therapeutic areas, including cardiovascular diseases, inflammation, and oncology.[1][2]

Comparative Efficacy of Pyridazine-Based Inhibitors

The true measure of a drug candidate's potential lies in its efficacy and selectivity. This section provides a comparative analysis of pyridazine-based inhibitors against three major classes of drug targets, supported by quantitative experimental data.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Their inhibition can lead to various therapeutic effects, from vasodilation to anti-inflammatory responses. Pyridazine-based compounds have shown significant promise as inhibitors of several PDE families, particularly PDE3, PDE4, and PDE5.

Quantitative structure-activity relationship (QSAR) studies on bicyclic heteroaromatic pyridazinone and pyrazolone derivatives have revealed that steric and hydrophobic fields are key determinants of their inhibitory activity against PDE3A.[1][3] These inhibitors generally establish hydrogen bonds with catalytic amino acids within the active site of the enzyme.[1]

Table 1: Comparative Efficacy of Pyridazine-Based PDE Inhibitors

Compound ClassTargetKey DerivativesIC50 (nM)Reference
PyridazinonePDE3ABicyclic heteroaromatics0.27 - 400,000[1][3]
DihydropyridazinonePDE4Rolipram analogsPotent (similar to Rolipram)[4]
Pyridazinone-IndolePDE4B4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePromising activity[5]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency.

Protein Kinase Inhibitors

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazine scaffold has been successfully incorporated into numerous kinase inhibitors, targeting a range of kinases from cyclin-dependent kinases (CDKs) to mitogen-activated protein kinases (MAPKs).

For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of CDKs, with some compounds showing IC50 values in the low nanomolar range against CDK2.[6] Trisubstituted pyridazines have also demonstrated significant in vitro activity against p38 MAPK, with IC50 values ranging from 1 to 20 nM.[7]

Table 2: Comparative Efficacy of Pyridazine-Based Kinase Inhibitors

Compound ClassTargetKey DerivativesIC50 (nM)Reference
Imidazo[1,2-b]pyridazineCDK2Compound 465[6]
Compound 473[6]
Trisubstituted Pyridazinep38 MAPKVarious1 - 20[7]
Imidazo[1,2-b]pyridazineMps1Compound 27f0.70 (cellular)[8]
Pyridazine-basedALK5VariousPotent[9]
Imidazo[1,2-b]pyridazineTYK2 (JH2 domain)Compound 29Potent and selective[10]
Cyclooxygenase (COX) Inhibitors

Cyclooxygenase enzymes are central to the inflammatory process, catalyzing the production of prostaglandins. Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Several pyridazine derivatives have emerged as potent and selective COX-2 inhibitors.

Recent studies have shown that new pyridazinone and pyridazinthione derivatives exhibit highly potent COX-2 inhibitory activity, with some compounds demonstrating IC50 values in the nanomolar range, surpassing the potency of the well-known COX-2 inhibitor, celecoxib.[2][11] For example, compound 3g from one study showed a COX-2 IC50 of 43.84 nM and a selectivity index (SI) of 11.51, comparable to celecoxib.[11] Another study reported pyridazine derivatives with COX-2 IC50 values as low as 0.18 µM.[12]

Table 3: Comparative Efficacy of Pyridazine-Based COX-2 Inhibitors

Compound ClassKey DerivativesCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Pyridazinone/PyridazinthioneCompound 3g-0.0438411.51[11]
PyridazineCompound 6b-0.186.33[12]
PyridazineCompound 4c-0.26-[12]
Pyrazole-pyridazine hybridCompound 5a-0.7716.70[13]
Pyrazole-pyridazine hybridCompound 5f-1.8913.38[13]

Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Key Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires a grasp of the signaling pathways they modulate. The following diagrams illustrate the points of intervention for pyridazine-based inhibitors in key cellular pathways.

G cluster_pde PDE Signaling Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A cAMP->PKA AMP 5'-AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response Pyridazine_PDE Pyridazine-based PDE Inhibitor Pyridazine_PDE->PDE Inhibits

Caption: Inhibition of Phosphodiesterase (PDE) by pyridazine-based inhibitors.

G cluster_kinase Kinase Signaling Cascade Signal Extracellular Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (e.g., p38 MAPK) Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Pyridazine_Kinase Pyridazine-based Kinase Inhibitor Pyridazine_Kinase->Kinase2 Inhibits

Caption: Inhibition of a kinase cascade by pyridazine-based kinase inhibitors.

G cluster_workflow General Experimental Workflow for Inhibitor Screening Start Start Compound_Synthesis Synthesize Pyridazine Derivatives Start->Compound_Synthesis In_Vitro_Assay In Vitro Enzyme Assay (e.g., Kinase, PDE, COX) Compound_Synthesis->In_Vitro_Assay Determine_IC50 Determine IC50 Values In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Anti-inflammatory) Determine_IC50->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A generalized workflow for the screening and development of pyridazine-based inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate pyridazine-based inhibitors.

Protocol 1: In Vitro Kinase Inhibitor Assay (Example: p38 MAPK)

This protocol outlines a typical in vitro assay to determine the IC50 value of a pyridazine-based inhibitor against a specific protein kinase.

Materials:

  • Recombinant human p38 MAPK enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Pyridazine-based inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Plate reader for luminescence or radioactivity detection

Procedure:

  • Prepare inhibitor dilutions: Serially dilute the pyridazine-based inhibitor in kinase reaction buffer to achieve a range of concentrations.

  • Enzyme and substrate preparation: Prepare a solution of p38 MAPK and MBP in the kinase reaction buffer.

  • Assay setup: To each well of the microplate, add the inhibitor dilution, followed by the enzyme/substrate mixture. Include control wells with DMSO (vehicle) and a known p38 MAPK inhibitor.

  • Initiate reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay for luminescence or P81 phosphocellulose paper for radioactivity).

  • Data analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro PDE Activity Assay (Example: PDE4)

This protocol describes a method to measure the inhibitory activity of pyridazine compounds against a specific phosphodiesterase isoform.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP (cyclic adenosine monophosphate) substrate

  • PDE reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Pyridazine-based inhibitor stock solution (in DMSO)

  • Snake venom nucleotidase

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Inhibitor pre-incubation: In a reaction tube, mix the PDE4 enzyme with the desired concentration of the pyridazine-based inhibitor in the PDE reaction buffer.

  • Reaction initiation: Start the reaction by adding cAMP (containing a trace amount of [3H]-cAMP) to the mixture.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Reaction termination: Stop the reaction by boiling the tubes for 1 minute.

  • Nucleotidase treatment: Add snake venom nucleotidase to convert the [3H]-5'-AMP product to [3H]-adenosine.

  • Separation: Separate the charged [3H]-cAMP from the uncharged [3H]-adenosine using an anion-exchange resin.

  • Quantification: Measure the amount of [3H]-adenosine in the eluate using a scintillation counter.

  • IC50 determination: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Protocol 3: Cellular Anti-inflammatory Assay (LPS-induced TNF-α production in RAW 264.7 macrophages)

This protocol details a cell-based assay to evaluate the anti-inflammatory effects of pyridazine derivatives.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Pyridazine-based inhibitor stock solution (in DMSO)

  • MTT reagent for cell viability assay

  • ELISA kit for TNF-α quantification

Procedure:

  • Cell culture: Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.

  • Compound treatment: Pre-treat the cells with various concentrations of the pyridazine-based inhibitor for 1-2 hours.

  • Inflammatory stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for a specified period (e.g., 24 hours).

  • Supernatant collection: Collect the cell culture supernatant for cytokine analysis.

  • Cell viability: Assess the viability of the remaining cells using the MTT assay to rule out cytotoxic effects of the inhibitor.

  • Cytokine measurement: Quantify the concentration of TNF-α in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data analysis: Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Perspectives

The pyridazine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective inhibitors against a range of important therapeutic targets. The comparative efficacy data presented in this guide highlight the potential of pyridazine-based compounds in the fields of inflammation, oncology, and cardiovascular disease. The detailed experimental protocols provide a solid foundation for researchers to evaluate novel pyridazine derivatives and contribute to the advancement of this promising class of therapeutic agents.

Future research should continue to explore the vast chemical space around the pyridazine core, focusing on optimizing potency, selectivity, and pharmacokinetic properties. The integration of structure-based drug design and quantitative structure-activity relationship studies will be instrumental in the rational design of next-generation pyridazine-based inhibitors with improved therapeutic profiles.

References

  • A. Kassab, et al. (2020). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry, 95, 103497. Available at: [Link]

  • M. A. Hasan, et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 150, 107623. Available at: [Link]

  • A. M. El-Sayed, et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. Available at: [Link]

  • A. M. El-Sayed, et al. (2023). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. ResearchGate. Available at: [Link]

  • E. A. Kassab, et al. (2020). New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • H. M. Al-Sanea, et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. Available at: [Link]

  • J. A. Valdivieso, et al. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLoS ONE, 12(12), e0189213. Available at: [Link]

  • M. A. El-Sayed, et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Chemical Biology & Drug Design. Available at: [Link]

  • E. Silva-junior, et al. (2017). 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Acta Scientific Pharmaceutical Sciences, 1(5), 23-31. Available at: [Link]

  • T. M. de Aquino, et al. (2017). Selectivity of the most potent PDE4-inhibitors derived from dihydropyridazinones versus PDE1, PDE2, PDE3 and PDE5. ResearchGate. Available at: [Link]

  • A. K. El-Ziaty, et al. (2025). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]

  • M. A. Al-Sha'er, et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]

  • C. J. McIntyre, et al. (2002). Pyridazine Based Inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692. Available at: [Link]

  • J. D. Wrobleski, et al. (2019). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 10(4), 549-559. Available at: [Link]

  • M. A. Al-Sha'er, et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). ResearchGate. Available at: [Link]

  • A. D'Andrea, et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • R. W. Allcock, et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312. Available at: [Link]

  • A. M. El-Sayed, et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Chemical Biology & Drug Design. Available at: [Link]

  • T. Honda, et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1846-1863. Available at: [Link]

  • A. M. El-Sayed, et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. Available at: [Link]

  • S. Radi, et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Inhibitors Derived from (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The intricate network of cellular signaling pathways, governed by over 500 kinases, demands therapeutic agents with surgical precision. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy.[1][2] The (6-Methylpyridazin-3-yl)methanamine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of inhibitors derived from or structurally related to this core, offering field-proven insights into optimizing selectivity and navigating the complex kinome landscape.

The Pyridazine Core: A Privileged Scaffold in Kinase Inhibitor Design

The pyridazine moiety is a versatile heterocyclic scaffold frequently employed in the design of kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases, a key anchor point for many inhibitors.[3] The (6-Methylpyridazin-3-yl)methanamine core offers multiple points for chemical modification, allowing for the fine-tuning of potency and selectivity against specific kinase targets.

This guide will delve into the selectivity profiles of representative kinase inhibitors featuring a pyridazine or a closely related fused pyridazine core. We will explore how subtle structural modifications can dramatically alter their interaction with the broader kinome, transforming a promiscuous compound into a highly selective agent.

Comparative Cross-Reactivity Analysis: PIM Kinase Inhibitors as a Case Study

While specific kinome-wide screening data for inhibitors directly derived from (6-Methylpyridazin-3-yl)methanamine is not extensively published in the public domain, a closely related class of compounds, the imidazo[1,2-b]pyridazines, offers a compelling case study in achieving high selectivity. These compounds, which can be conceptualized as constrained analogs of substituted pyridazines, have been identified as potent inhibitors of the PIM kinase family.[4][5][6][7]

The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[4][8][9]

Table 1: Comparative Kinase Selectivity Profile

Compound ClassPrimary Target(s)Representative IC50Key Off-Targets (at 1 µM)Selectivity Profile
Imidazo[1,2-b]pyridazine (e.g., K00135) PIM1, PIM234 nM (PIM1)CLK1Highly Selective[4][6]
Imidazo[1,2-b]pyridazine (e.g., Compound 27f) Mps10.7 nM (cellular)Minimal (selective over 192 kinases)Highly Selective[10]
Aminoquinazoline (e.g., AMG-47a) Lck0.2 nMVEGFR2, p38α, JAK3, SRCMulti-targeted[11][12][13]

This table is a composite representation based on published data for structurally related compound classes to illustrate selectivity principles.

The remarkable selectivity of the imidazo[1,2-b]pyridazine PIM inhibitors is attributed to their unique binding mode. Unlike typical ATP-mimetic inhibitors that primarily interact with the kinase hinge region, these compounds also form interactions with the N-terminal lobe αC helix.[4][5][7] This distinct binding mechanism reduces interaction with the broader kinome, resulting in a highly favorable selectivity profile. In a screen against 50 different kinases, the lead compound K00135 only showed significant cross-reactivity with Cdc-like kinase 1 (CLK1).[6]

In contrast, a multi-targeted inhibitor like AMG-47a, which also contains a nitrogen-containing heterocyclic core, demonstrates potent inhibition of its primary target, Lck, but also engages other kinases such as VEGFR2, p38α, and JAK3 at low nanomolar concentrations.[11][12][13] This broader activity profile can be advantageous in certain therapeutic contexts where hitting multiple nodes in a signaling network is desirable, but it also carries a higher risk of off-target toxicities.

The development of highly selective Mps1 inhibitors from an imidazo[1,2-b]pyridazine scaffold further underscores the versatility of this core. Through property-based optimization, compound 27f was developed, demonstrating exceptional potency and selectivity over a panel of 192 kinases.[10]

Visualizing Signaling Pathways and Experimental Workflows

To better understand the implications of inhibitor selectivity, it is crucial to visualize the signaling pathways in which the target kinases operate, as well as the experimental workflows used to determine their cross-reactivity.

PIM_Signaling_Pathway Cytokines Cytokines & Growth Factors Receptor Receptor Tyrosine Kinases (e.g., FLT3) Cytokines->Receptor STATs STAT3/5 Receptor->STATs PIM1 PIM1 Kinase STATs->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation (inactivation) mTORC1 mTORC1 PIM1->mTORC1 Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation (inactivation) eIF4E eIF4E _4EBP1->eIF4E Translation Protein Translation eIF4E->Translation Kinome_Profiling_Workflow Compound Test Inhibitor ((6-Methylpyridazin-3-yl)methanamine derivative) Assay Competition Binding Assay (e.g., KINOMEscan) Compound->Assay KinasePanel Immobilized Kinase Panel (~400+ kinases) KinasePanel->Assay DataAcquisition Data Acquisition (Quantification of bound kinase) Assay->DataAcquisition Analysis Data Analysis (Kd determination, % inhibition) DataAcquisition->Analysis SelectivityPlot Selectivity Profile (Dendrogram or TreeSpot) Analysis->SelectivityPlot

Caption: KINOMEscan Experimental Workflow.

Methodologies for Assessing Inhibitor Cross-Reactivity

A robust assessment of inhibitor selectivity requires a multi-pronged approach, employing a combination of biochemical and cellular assays.

In Vitro Kinase Profiling (e.g., KINOMEscan®)

This high-throughput binding assay is the gold standard for determining the selectivity of a kinase inhibitor across a large portion of the human kinome. [14] Experimental Protocol:

  • Kinase Panel Preparation: A large panel of human kinases (typically over 400) is expressed and tagged, then immobilized on a solid support.

  • Competition Binding: The test inhibitor is incubated with the kinase panel in the presence of an ATP-competitive, tagged ligand. The test inhibitor competes with the tagged ligand for binding to the kinases.

  • Quantification: The amount of tagged ligand bound to each kinase is quantified, typically using quantitative PCR (for DNA-tagged ligands) or other sensitive detection methods.

  • Data Analysis: The amount of bound tagged ligand is inversely proportional to the affinity of the test inhibitor for that kinase. The results are often expressed as the dissociation constant (Kd) or percent inhibition at a given concentration.

  • Visualization: The data is visualized using tools like TREEspot®, which provides a graphical representation of the inhibitor's interactions across the kinome. [14] The causality behind this experimental choice lies in its breadth. By screening against a vast array of kinases in a standardized format, it provides a comprehensive and unbiased view of a compound's selectivity, revealing both intended targets and potential off-targets that might be missed in more focused assays.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Experimental Protocol:

  • Cell Treatment: Intact cells or cell lysates are incubated with the test inhibitor at various concentrations.

  • Thermal Challenge: The treated cells or lysates are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Fractionation: The samples are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement. An isothermal dose-response curve can also be generated by heating at a single temperature with varying inhibitor concentrations.

The trustworthiness of this protocol is rooted in its ability to confirm target interaction within a physiological context. It accounts for factors like cell permeability and intracellular ATP concentrations, providing a more accurate reflection of a compound's activity in a living system than purely biochemical assays.

Conclusion: Designing for Selectivity

The (6-Methylpyridazin-3-yl)methanamine scaffold and its derivatives hold significant promise for the development of novel kinase inhibitors. The case of the imidazo[1,2-b]pyridazine PIM inhibitors demonstrates that with rational, structure-guided design, it is possible to achieve exceptional selectivity, even within a highly conserved family of enzymes.

For drug development professionals, a deep understanding of the structure-activity relationships that govern both on-target potency and off-target cross-reactivity is essential. The judicious application of comprehensive profiling technologies like KINOMEscan, coupled with cellular target engagement assays such as CETSA, provides a robust framework for identifying and optimizing inhibitor candidates with the desired selectivity profile. By embracing these principles, the scientific community can continue to develop safer and more effective kinase-targeted therapies.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Semantic Scholar. [Link]

  • Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [Link]

  • Pim kinase inhibitors in cancer: medicinal chemistry insights into their activity and selectivity. ScienceDirect. [Link]

  • US8580781B2 - Pyridazinone derivatives.
  • US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.
  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. PubMed. [Link]

  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. PubMed. [Link]

  • US8822468B2 - 3-Methyl-imidazo[1,2-b]pyridazine derivatives.
  • The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL. PubMed. [Link]

  • #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. PMC. [Link]

  • AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors.
  • (12) United States Patent. Googleapis.com. [Link]

  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PMC. [Link]

Sources

A Comparative Guide to the Synthetic Validation of (6-Methylpyridazin-3-yl)methanamine: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The (6-methylpyridazin-3-yl)methanamine scaffold is a crucial building block in the synthesis of numerous drug candidates, valued for its unique physicochemical properties and its ability to engage in specific biological interactions. The efficient and scalable synthesis of this intermediate is therefore a critical consideration in the drug development pipeline. This guide provides a comparative analysis of two plausible synthetic routes to (6-Methylpyridazin-3-yl)methanamine, offering detailed experimental protocols and a discussion of their respective advantages and disadvantages to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to the (6-Methylpyridazin-3-yl)methanamine Moiety

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The incorporation of a methyl group and an aminomethyl substituent on the pyridazine ring, as seen in (6-methylpyridazin-3-yl)methanamine, can significantly influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its binding affinity to biological targets. The development of robust and efficient synthetic routes is paramount for the timely and cost-effective production of drug candidates containing this key fragment.

This guide will explore two distinct synthetic strategies for the preparation of (6-Methylpyridazin-3-yl)methanamine, providing a comprehensive validation and comparison to inform synthetic route selection in a research and development setting.

Synthetic Route A: Multi-step Synthesis from 3-Chloro-6-methylpyridazine

This route commences with the commercially available 3-chloro-6-methylpyridazine and proceeds through a three-step sequence involving oxidation, amidation, and reduction.

Synthetic Route A A 3-Chloro-6-methylpyridazine B Oxidation (KMnO4, H2SO4) A->B Step 1 C 6-Chloropyridazine-3- carboxylic acid B->C D Amidation (SOCl2, then NH4OH) C->D Step 2 E 6-Chloropyridazine-3- carboxamide D->E F Reduction (LiAlH4, THF) E->F Step 3 G (6-Chloropyridazin-3-yl)methanamine F->G H Final Reduction/Dechlorination (H2, Pd/C) G->H Step 4 I (6-Methylpyridazin-3-yl)methanamine H->I

Caption: Synthetic workflow for Route A.

Experimental Protocol for Route A

Step 1: Oxidation of 3-Chloro-6-methylpyridazine to 6-Chloropyridazine-3-carboxylic acid [2]

  • To a stirred solution of 3-chloro-6-methylpyridazine (1 equiv.) in concentrated sulfuric acid, add potassium permanganate (4 equiv.) portion-wise at a temperature maintained below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization.

Step 2: Amidation of 6-Chloropyridazine-3-carboxylic acid to 6-Chloropyridazine-3-carboxamide

  • Suspend the 6-chloropyridazine-3-carboxylic acid (1 equiv.) in thionyl chloride (excess) and reflux for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled (0°C) concentrated aqueous solution of ammonium hydroxide.

  • Stir the mixture vigorously for 1-2 hours at room temperature.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the amide.

Step 3: Reduction of 6-Chloropyridazine-3-carboxamide to (6-Chloropyridazin-3-yl)methanamine

  • To a suspension of lithium aluminum hydride (LiAlH4) (3-4 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the 6-chloropyridazine-3-carboxamide (1 equiv.) portion-wise.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to 0°C and quench the excess LiAlH4 by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting slurry and extract the filtrate with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Step 4: Reductive Dechlorination to (6-Methylpyridazin-3-yl)methanamine [3]

  • Dissolve the crude (6-chloropyridazin-3-yl)methanamine in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40-50 psi) for 12-18 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, (6-Methylpyridazin-3-yl)methanamine.

Synthetic Route B: A More Direct Approach via Nitrile Reduction

This alternative route offers a more streamlined synthesis starting from 6-methylpyridazine-3-carbonitrile.

Synthetic Route B A 6-Methylpyridazine-3-carbonitrile B Reduction (e.g., H2, Raney Nickel or LiAlH4) A->B Single Step C (6-Methylpyridazin-3-yl)methanamine B->C

Caption: Synthetic workflow for Route B.

Experimental Protocol for Route B

Single Step: Reduction of 6-Methylpyridazine-3-carbonitrile to (6-Methylpyridazin-3-yl)methanamine [4]

  • Method 1 (Catalytic Hydrogenation):

    • To a solution of 6-methylpyridazine-3-carbonitrile (1 equiv.) in a suitable solvent (e.g., methanol or ethanol) containing ammonia, add a catalytic amount of Raney Nickel.

    • Hydrogenate the mixture in a high-pressure autoclave under a hydrogen atmosphere (e.g., 50-100 psi) at a suitable temperature (e.g., 50-80°C) for 6-12 hours.

    • After cooling, carefully filter the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel.

  • Method 2 (Chemical Reduction):

    • To a suspension of lithium aluminum hydride (LiAlH4) (2-3 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 6-methylpyridazine-3-carbonitrile (1 equiv.) in THF dropwise at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

    • Cool the mixture to 0°C and quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting slurry and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Comparative Analysis of Synthetic Routes

ParameterRoute A: From 3-Chloro-6-methylpyridazineRoute B: From 6-Methylpyridazine-3-carbonitrile
Number of Steps 41
Starting Material Availability Readily availableCommercially available
Overall Yield (Estimated) 20-30%60-80%
Reagent Hazards Strong oxidants (KMnO4), thionyl chloride, highly reactive LiAlH4Flammable hydrogen gas, pyrophoric Raney Nickel, highly reactive LiAlH4
Process Scalability More complex due to multiple steps and purificationsMore straightforward for scale-up
Purification Multiple chromatographic or recrystallization steps requiredTypically a single purification step (distillation or chromatography)

Discussion

Route A represents a classical approach to functional group manipulation on the pyridazine ring. While it utilizes a readily available starting material, the multi-step nature of this synthesis presents several challenges. The oxidation step with potassium permanganate can be difficult to control on a large scale and may lead to over-oxidation or ring-opening byproducts. The use of thionyl chloride and lithium aluminum hydride requires careful handling due to their reactivity and hazardous nature.[5] Each step necessitates purification, which can significantly lower the overall yield and increase the production time and cost.

Route B , in contrast, offers a much more convergent and efficient synthesis. The direct reduction of the nitrile to the primary amine is a well-established and high-yielding transformation. Both catalytic hydrogenation and chemical reduction with hydrides are viable options, allowing for flexibility based on available equipment and safety considerations. Catalytic hydrogenation is often preferred for larger-scale synthesis due to its operational simplicity and the avoidance of large amounts of reactive metal hydrides. However, the catalyst can be sensitive to impurities in the starting material. The LiAlH4 reduction is a robust laboratory-scale method but can be challenging to scale up safely. The overall efficiency and atom economy of Route B are significantly higher than Route A, making it the more attractive option for the synthesis of (6-Methylpyridazin-3-yl)methanamine.

Conclusion

The validation of a synthetic route is a critical step in the development of any drug candidate. This comparative guide has outlined two plausible synthetic pathways to the key intermediate, (6-Methylpyridazin-3-yl)methanamine. While Route A is a feasible, albeit lengthy, approach, Route B, the direct reduction of 6-methylpyridazine-3-carbonitrile, is demonstrably superior in terms of efficiency, scalability, and overall yield. For researchers and drug development professionals, the choice of a more direct and higher-yielding synthetic route like Route B can significantly accelerate the drug discovery process by ensuring a reliable and cost-effective supply of this vital building block.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91667906, (6-Methylpyridazin-3-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Al-Tel, T. H. (2013). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Molecules, 18(9), 10357–10372. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-6-methylpyridazine. Retrieved from [Link]

  • Gomha, S. M., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(1), 1346–1363. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Sinha, S., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Chemical Research in Toxicology, 27(12), 2133–2143. [Link]

  • Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine.
  • Google Patents. (2011). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]

Sources

Benchmarking New PDE10A Inhibitors: A Comparative Guide to Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Introduction

Phosphodiesterase 10A (PDE10A) has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and Huntington's disease.[1][2][3] This dual-substrate enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, where it plays a critical role in modulating cyclic nucleotide signaling cascades (cAMP and cGMP).[1][4][5][6] By hydrolyzing these second messengers, PDE10A fine-tunes the activity of downstream effectors like protein kinase A (PKA), thereby influencing neuronal excitability and gene expression.[1][7] Inhibition of PDE10A elevates cAMP and cGMP levels, which can potentiate signaling through the direct pathway (D1 receptor-expressing MSNs) and attenuate signaling through the indirect pathway (D2 receptor-expressing MSNs).[1][5][8][7] This mechanism of action has positioned PDE10A inhibitors as a promising novel class of antipsychotics and neuroprotective agents.[4][5][9]

The development of novel PDE10A inhibitors necessitates rigorous benchmarking against well-characterized standards to ascertain their potency, selectivity, and potential for in vivo efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of new chemical entities against established PDE10A inhibitors. We will delve into the underlying principles of experimental design, provide detailed protocols for key assays, and present a structured approach to data analysis and interpretation.

The Rationale for PDE10A Inhibition: A Signaling Pathway Perspective

The therapeutic potential of PDE10A inhibitors stems from their ability to modulate the intricate signaling balance within the striatum. In conditions like schizophrenia, dysregulation of these pathways is believed to contribute to the manifestation of positive, negative, and cognitive symptoms.[4][8][7] By inhibiting PDE10A, the subsequent increase in cyclic nucleotides is hypothesized to restore a more balanced signaling state.[5]

PDE10A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Medium Spiny Neuron DA Dopamine D1R D1 Receptor DA->D1R Activates D2R D2 Receptor DA->D2R Inhibits AC Adenylate Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Downstream Downstream Signaling (e.g., pCREB, Gene Expression) PKA->Downstream Phosphorylates AMP AMP PDE10A->AMP Hydrolyzes Inhibitor New PDE10A Inhibitor Inhibitor->PDE10A Inhibits

Caption: PDE10A signaling pathway in a medium spiny neuron.

Part 1: In Vitro Characterization - Potency and Selectivity

The initial and most critical step in benchmarking a new PDE10A inhibitor is to determine its intrinsic potency and selectivity profile. These in vitro assays provide fundamental data on the compound's interaction with the target enzyme and its potential for off-target effects.

Established Standards for Comparison

A robust benchmarking study requires comparison against well-validated and commercially available PDE10A inhibitors. The following compounds are widely recognized as standards in the field:

CompoundReported PDE10A IC50 (nM)Key Characteristics
Papaverine ~30A non-selective phosphodiesterase inhibitor, often used as a historical reference.[9][10] Its use is limited by poor potency and selectivity.[9]
MP-10 (PF-2545920) 0.18 - 0.37A highly potent and selective clinical candidate.[11][12] It has been extensively profiled in both preclinical and clinical settings.[13]
TP-10 0.3 - 0.8Another highly potent and selective inhibitor that has been instrumental in preclinical validation of the PDE10A target.[10][11][12][14]
TAK-063 ~0.3A clinical candidate known for its high potency and selectivity.[5][12]
MK-8189 0.029 (Ki)A highly potent and selective clinical candidate with excellent pharmaceutical properties.[15]
Experimental Protocol: In Vitro PDE10A Inhibition Assay

A common and reliable method for determining the IC50 of PDE10A inhibitors is a fluorescence polarization (FP) or luminescence-based assay.[11][16] These assays measure the amount of cyclic nucleotide (cAMP or cGMP) remaining after incubation with the PDE10A enzyme.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - PDE10A Enzyme - Fluorescent Substrate (e.g., FAM-cAMP) - Assay Buffer - Test Compounds & Standards Plate Plate Compounds: Add serial dilutions of test compounds and standards to a 96-well plate. Reagents->Plate Incubate Enzyme Reaction: Add PDE10A enzyme and fluorescent substrate. Incubate at room temperature. Plate->Incubate Stop Stop Reaction & Add Binding Agent: Add a binding agent that specifically binds to the hydrolyzed product. Incubate->Stop Read Read Plate: Measure fluorescence polarization or luminescence using a microplate reader. Stop->Read Analyze Data Analysis: Calculate % inhibition and determine IC50 values by fitting data to a dose-response curve. Read->Analyze

Caption: Workflow for an in vitro PDE10A inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the new PDE10A inhibitor and the chosen standards (e.g., MP-10, Papaverine) in a suitable solvent like DMSO.

    • Dilute the PDE10A enzyme to the desired concentration in a cold assay buffer immediately before use.

    • Prepare the fluorescently labeled substrate (e.g., FAM-cAMP) and binding agent according to the assay kit manufacturer's instructions.[17][18]

  • Assay Procedure:

    • Add the diluted test compounds and standards at various concentrations to the wells of a 96-well plate. Include vehicle controls (DMSO).

    • Initiate the enzymatic reaction by adding the diluted PDE10A enzyme to each well.

    • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).[17]

    • Stop the reaction by adding the binding agent.

  • Data Analysis:

    • Measure the fluorescence polarization or luminescence using a microplate reader.

    • Calculate the percent inhibition for each concentration of the inhibitor.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Selectivity Profiling

To assess the selectivity of a novel inhibitor, it should be tested against a panel of other phosphodiesterase subtypes. This is crucial to identify potential off-target effects that could lead to undesirable side effects. A common approach is to perform similar in vitro inhibition assays using a panel of recombinant PDE enzymes (PDE1-11). The selectivity is typically expressed as a fold-difference in IC50 values between PDE10A and other PDE subtypes. For instance, a compound with an IC50 of 1 nM for PDE10A and 1000 nM for PDE3A would have a 1000-fold selectivity for PDE10A over PDE3A.

Part 2: In Vivo Evaluation - Target Engagement and Efficacy

While in vitro data are essential, they do not always translate directly to in vivo efficacy. Therefore, benchmarking new PDE10A inhibitors in relevant animal models is a critical next step.

Established Animal Models

The choice of animal model depends on the therapeutic indication being investigated. Some commonly used models include:

  • Pharmacologically-induced models for Schizophrenia:

    • Phencyclidine (PCP) or MK-801-induced hyperlocomotion: These models are used to assess the potential of a compound to mitigate psychosis-like behaviors.[19]

    • Conditioned Avoidance Response (CAR): This model is predictive of antipsychotic efficacy and measures the ability of a compound to suppress a learned avoidance behavior.[9][16][20]

  • Genetic Models for Huntington's Disease:

    • R6/2 mouse model: This transgenic model exhibits a progressive neurological phenotype that mimics aspects of Huntington's disease.[19]

Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats

The CAR test is a robust and widely used behavioral assay for evaluating the antipsychotic potential of new compounds.

in_vivo_workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Acclimatize Acclimatize Rats: Allow rats to habituate to the testing apparatus. Train Training Sessions: A conditioned stimulus (e.g., a light or tone) is followed by an unconditioned stimulus (e.g., a mild foot shock). Acclimatize->Train Criterion Training Criterion: Training continues until rats consistently avoid the shock by moving to a different compartment during the conditioned stimulus. Train->Criterion Dosing Compound Administration: Administer the new PDE10A inhibitor, a standard (e.g., MP-10), or vehicle to the trained rats. Criterion->Dosing Testing CAR Testing: Place the rats in the apparatus and present the conditioned stimulus. Record whether the rat avoids the shock. Dosing->Testing Analyze Analyze Data: Compare the percentage of avoidance responses between the different treatment groups. Testing->Analyze

Caption: Workflow for the Conditioned Avoidance Response (CAR) assay.

Step-by-Step Methodology:

  • Apparatus: A shuttle box with two compartments separated by a partition.

  • Training:

    • Place a rat in one compartment.

    • Present a conditioned stimulus (e.g., a light or tone) for a set duration (e.g., 10 seconds).

    • Following the conditioned stimulus, deliver a mild, brief foot shock (unconditioned stimulus).

    • The rat can avoid the shock by moving to the other compartment during the presentation of the conditioned stimulus.

    • Repeat this process until the rat reaches a stable performance criterion (e.g., >80% avoidance).

  • Testing:

    • Administer the new PDE10A inhibitor, a known standard (e.g., MP-10), or vehicle to the trained rats.

    • At a predetermined time after dosing, place the rat in the shuttle box and conduct a test session.

    • Record the number of successful avoidance responses.

Target Engagement

To confirm that the observed behavioral effects are due to the inhibition of PDE10A in the brain, it is important to measure target engagement. This can be achieved through ex vivo autoradiography or by measuring downstream biomarkers.

  • Ex Vivo Autoradiography: This technique involves administering a radiolabeled PDE10A inhibitor to animals, followed by the collection of brain tissue. The amount of radioactivity in the striatum is then quantified to determine the degree of PDE10A occupancy.[20]

  • Biomarker Analysis: Inhibition of PDE10A leads to an increase in the phosphorylation of downstream signaling molecules like the cAMP response element-binding protein (pCREB). Measuring the levels of pCREB in the striatum of treated animals can serve as a surrogate measure of target engagement.[20]

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: In Vitro Potency and Selectivity of a Novel PDE10A Inhibitor Compared to Standards

CompoundPDE10A IC50 (nM)PDE1B IC50 (nM)PDE2A IC50 (nM)PDE3A IC50 (nM)PDE4D IC50 (nM)Selectivity over PDE3A (fold)
New Inhibitor [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Calculate]
MP-10 0.25>10,000>10,000>10,000>10,000>40,000
Papaverine 305401,2001,2004,00040

Table 2: In Vivo Efficacy of a Novel PDE10A Inhibitor in the Rat Conditioned Avoidance Response (CAR) Model

TreatmentDose (mg/kg)% Avoidance Response (Mean ± SEM)
Vehicle -[Insert Data]
New Inhibitor 1[Insert Data]
New Inhibitor 3[Insert Data]
New Inhibitor 10[Insert Data]
MP-10 1[Insert Data]
MP-10 3[Insert Data]

Interpretation:

When interpreting the data, consider the following:

  • Potency: A lower IC50 value indicates higher potency. How does the potency of the new inhibitor compare to the established standards?

  • Selectivity: A higher fold-selectivity over other PDE subtypes is desirable to minimize off-target effects.

  • In Vivo Efficacy: Does the new inhibitor demonstrate a dose-dependent effect in the chosen animal model? How does its efficacy compare to the standard at similar doses?

  • Therapeutic Window: Is there a clear separation between the efficacious dose and the dose that produces side effects (e.g., catalepsy)?[20]

Conclusion

The systematic benchmarking of new PDE10A inhibitors against known standards is an indispensable component of the drug discovery and development process. By employing a rigorous and multi-faceted approach that encompasses in vitro potency and selectivity profiling, as well as in vivo target engagement and efficacy studies, researchers can gain a comprehensive understanding of a new compound's potential. This guide provides a foundational framework to ensure that novel PDE10A inhibitors are objectively and thoroughly evaluated, ultimately facilitating the identification of promising new therapeutic candidates for the treatment of debilitating CNS disorders.

References

  • What are PDE10A gene inhibitors and how do they work?
  • The Pivotal Role of Phosphodiesterase 10A (PDE10A) in Central Nervous System Disorders: A Technical Guide for Researchers - Benchchem.
  • PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC.
  • What are the therapeutic candidates targeting PDE10A?
  • Phosphodiesterase 10 inhibitors in clinical development for CNS disorders - ResearchG
  • PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed.
  • PDE10A Inhibitors: Novel Therapeutic Drugs for Schizophrenia. (2011-01-01).
  • Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed.
  • Chemoproteomics Demonstrates Target Engagement and Exquisite Selectivity of the Clinical Phosphodiesterase 10A Inhibitor MP-10 in Its Native Environment | ACS Chemical Biology.
  • Advances in Discovery of PDE10A Inhibitors for CNS-Related Disord... - Ingenta Connect. (2019-01-01).
  • Application Notes and Protocols for In Vivo Studies of PDE10A Inhibitors in Mouse Models - Benchchem.
  • PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output p
  • Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC - NIH. (2018-02-01).
  • Preclinical efficacy of novel PDE10A inhibitors suggests potential for schizophrenia therapy. (2014-04-07).
  • PDE10A Inhibitors-Clinical Failure or Window Into Antipsychotic Drug Action? - PubMed. (2021-01-20).
  • Data Sheet PDE10A Assay Kit - BPS Bioscience.
  • [PDF] Preclinical Characterization of Selective Phosphodiesterase 10A Inhibitors: A New Therapeutic Approach to the Treatment of Schizophrenia | Semantic Scholar.
  • Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed.
  • Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PubMed Central.
  • Genetic deletion and pharmacological inhibition of phosphodiesterase 10A protects mice from diet-induced obesity and insulin resistance - PubMed.
  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia | Journal of Medicinal Chemistry - ACS Public
  • Technical Support Center: PDE10A Inhibitor Experiments - Benchchem.
  • A Comparative Guide to PDE10A Inhibitors: TC-E 5005, MP-10, and TP-10 - Benchchem.
  • PDE10A (Mouse) Assay Kit - BPS Bioscience.
  • Structure-based discovery and bio-evaluation of a cyclopenta[2][5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC - PubMed Central.

  • Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC. (2013-12-27).
  • PDE10A Phoshodiesterase Assay Service - Reaction Biology.
  • A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - Frontiers. (2022-11-08).
  • Validating PDE10A Target Engagement In Vivo: A Comparative Guide to PDE10A-IN-2 (hydrochloride) - Benchchem.

Sources

A Head-to-Head Comparison of P2X3 Antagonists for Refractory Chronic Cough: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Chronic cough, a persistent and often debilitating condition, represents a significant unmet medical need. For patients with refractory chronic cough (RCC), where underlying causes are untreatable or unknown, therapeutic options have been historically limited and often ineffective. The emergence of P2X3 receptor antagonists has marked a paradigm shift in the therapeutic landscape for this condition. This guide provides a comprehensive head-to-head comparison of the leading P2X3 antagonists, offering in-depth analysis of their pharmacological profiles, clinical efficacy, and the experimental methodologies used in their evaluation.

The P2X3 Receptor: A Key Player in Cough Hypersensitivity

The P2X3 receptor, an ATP-gated ion channel, is predominantly expressed on sensory nerve fibers, including the vagal C-fibers that innervate the airways.[1] In response to airway inflammation, irritation, or injury, cells release adenosine triphosphate (ATP), which then binds to and activates P2X3 receptors on these sensory neurons.[2] This activation triggers an action potential that is transmitted to the brainstem, culminating in the sensation of an urge to cough and the subsequent motor act of coughing. In chronic cough, this pathway is often hypersensitized, leading to an exaggerated cough reflex in response to even low-level stimuli. P2X3 antagonists work by blocking the binding of ATP to these receptors, thereby dampening this hypersensitive signaling cascade.[2]

P2X3 Receptor Signaling Pathway

The activation of P2X3 receptors initiates a cascade of intracellular events. The following diagram illustrates the simplified signaling pathway involved in P2X3-mediated cough reflex.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Sensory Neuron) ATP ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds to Ca_ion Ca²⁺ Influx P2X3->Ca_ion Opens to allow Na_ion Na⁺ Influx P2X3->Na_ion Opens to allow Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brainstem Signal to Brainstem Action_Potential->Brainstem Cough Cough Reflex Brainstem->Cough

Caption: P2X3 receptor activation by ATP leads to cation influx, neuronal depolarization, and cough.

Key P2X3 Antagonists: A Comparative Overview

Several P2X3 antagonists are in various stages of clinical development or have received regulatory approval. This section provides a head-to-head comparison of four prominent molecules: gefapixant, eliapixant, sivopixant, and camlipixant.

Potency and Selectivity: The P2X3 vs. P2X2/3 Dilemma

A critical aspect in the development of P2X3 antagonists is their selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor. While P2X3 is the primary target for cough suppression, P2X2/3 receptors are implicated in taste sensation.[3] Therefore, a lack of selectivity can lead to the common adverse effect of taste disturbance.[3][4] The following table summarizes the in vitro potency (IC50) of the four antagonists against both receptor subtypes.

CompoundP2X3 IC50 (nM)P2X2/3 IC50 (nM)Selectivity Ratio (P2X2/3 / P2X3)
Gefapixant ~30-153[5][6]~100-250[6]~3-8
Eliapixant 8-10[5]129-163[5]~16-20
Sivopixant 4.2[6]1100[6]~262
Camlipixant 25[7][8][9][10][11]>24,000[9][10][11]>960

Data compiled from multiple sources.[5][6][7][8][9][10][11] Note that IC50 values can vary depending on the specific assay conditions.

This data clearly illustrates the evolution of P2X3 antagonists towards greater selectivity. While gefapixant shows modest selectivity, subsequent molecules like sivopixant and particularly camlipixant demonstrate a significantly higher selectivity ratio, which is hypothesized to translate to a better safety profile regarding taste-related side effects.

Clinical Performance: Efficacy vs. Tolerability

The ultimate measure of a drug's utility lies in its clinical performance. The following table summarizes key efficacy and safety data from clinical trials of the four P2X3 antagonists in patients with refractory chronic cough.

CompoundPhase of DevelopmentEfficacy (Reduction in 24h Cough Frequency vs. Placebo)Incidence of Taste-Related Adverse Events
Gefapixant Approved (Japan, EU); Phase 3[6][12][13][14]14.6% - 18.5% (45 mg BID)[13]High (up to 68.9% in some studies)[13]
Eliapixant Phase 2b (Development discontinued)[15][16][17][18][19]Up to 27% (75 mg BID)[16]Lower than gefapixant (up to 24% at highest dose)[16]
Sivopixant Phase 2a[3][4][20][21][22]30.9% (150 mg OD)[3][20]Low (6.5%)[3][20]
Camlipixant Phase 2b/3[5][23][24][25][26]34.2% - 34.4% (50 mg & 200 mg BID)[5][25]Low (4.8% - 6.5%)[5][25]

Clinical trial data is subject to ongoing research and may be updated.

The clinical data aligns with the selectivity profiles. Gefapixant, with its lower selectivity, is associated with a high incidence of taste-related side effects.[13] In contrast, the more selective antagonists, sivopixant and camlipixant, demonstrate a significantly lower rate of these adverse events while showing promising efficacy in cough reduction.[3][5][20][25] Eliapixant also showed a favorable balance of efficacy and tolerability, though its development was discontinued for other reasons.[18]

Experimental Methodologies: A Guide to Preclinical and Clinical Evaluation

The development of P2X3 antagonists relies on a robust pipeline of in vitro and in vivo assays, as well as well-designed clinical trials.

In Vitro Potency and Selectivity Assays

1. Whole-Cell Patch Clamp Electrophysiology: This gold-standard technique provides a direct measure of ion channel function and is crucial for determining the potency and mechanism of action of P2X3 antagonists.

Experimental Workflow:

Patch_Clamp_Workflow Cell_Culture 1. Culture mammalian cells (e.g., HEK293) expressing human P2X3 or P2X2/3 receptors Pipette_Prep 2. Fabricate glass micropipette (3-7 MΩ resistance) and fill with intracellular solution Cell_Culture->Pipette_Prep Giga_Seal 3. Form a high-resistance 'giga-seal' between the micropipette and the cell membrane Pipette_Prep->Giga_Seal Whole_Cell 4. Rupture the membrane patch to achieve whole-cell configuration Giga_Seal->Whole_Cell Voltage_Clamp 5. Voltage-clamp the cell at a holding potential (e.g., -60 mV) Whole_Cell->Voltage_Clamp Agonist_Application 6. Apply P2X3 agonist (e.g., α,β-meATP) to elicit an inward current Voltage_Clamp->Agonist_Application Antagonist_Application 7. Co-apply antagonist at varying concentrations with the agonist Agonist_Application->Antagonist_Application Data_Analysis 8. Measure the reduction in current and calculate the IC50 value Antagonist_Application->Data_Analysis

Caption: Workflow for whole-cell patch clamp analysis of P2X3 antagonists.

Detailed Protocol: A detailed protocol for whole-cell patch clamp can be found in various methodology resources.[27][28][29] Key steps include preparing the appropriate extracellular and intracellular solutions, pulling and fire-polishing micropipettes to the correct resistance, achieving a gigaohm seal with the cell membrane, and applying suction to rupture the patch for whole-cell access. Agonists and antagonists are then perfused over the cell, and the resulting currents are recorded and analyzed.

2. Intracellular Calcium Flux Assays: This higher-throughput method measures the downstream signaling consequence of P2X3 receptor activation – an increase in intracellular calcium concentration.

Experimental Workflow:

Calcium_Flux_Workflow Cell_Plating 1. Plate cells expressing P2X3 or P2X2/3 receptors in a microplate Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Antagonist_Incubation 3. Add antagonist at various concentrations and incubate Dye_Loading->Antagonist_Incubation FLIPR_Reading 4. Place the plate in a Fluorometric Imaging Plate Reader (FLIPR) Antagonist_Incubation->FLIPR_Reading Agonist_Addition 5. Add a P2X3 agonist (e.g., α,β-meATP) to stimulate calcium influx FLIPR_Reading->Agonist_Addition Data_Analysis 6. Measure the change in fluorescence and calculate the IC50 value Agonist_Addition->Data_Analysis

Caption: Workflow for intracellular calcium flux assays of P2X3 antagonists.

Detailed Protocol: A general protocol for calcium flux assays involves plating cells, loading them with a fluorescent calcium indicator, and then using an automated plate reader to add agonist and antagonist solutions while simultaneously measuring the fluorescence signal.[30][31][32] The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

In Vivo Efficacy Models

Citric Acid-Induced Cough Model in Guinea Pigs: This is a widely used and well-validated animal model for evaluating the efficacy of antitussive drugs.

Experimental Workflow:

Cough_Model_Workflow Animal_Acclimation 1. Acclimate guinea pigs to the experimental environment Drug_Administration 2. Administer the P2X3 antagonist or vehicle control (e.g., orally) Animal_Acclimation->Drug_Administration Exposure_Chamber 3. Place the animal in a whole-body plethysmography chamber Drug_Administration->Exposure_Chamber Citric_Acid_Challenge 4. Expose the animal to an aerosolized solution of citric acid Exposure_Chamber->Citric_Acid_Challenge Cough_Recording 5. Record cough events using a microphone and pressure transducer Citric_Acid_Challenge->Cough_Recording Data_Analysis 6. Quantify the number and latency of coughs and compare between treatment groups Cough_Recording->Data_Analysis

Caption: Workflow for the citric acid-induced cough model in guinea pigs.

Detailed Protocol: The protocol involves exposing conscious, unrestrained guinea pigs to an aerosol of citric acid, a known tussive agent.[33][34][35][36][37] The number of coughs is typically counted over a set period. Test compounds are administered prior to the citric acid challenge to assess their ability to suppress the cough reflex.

Clinical Trial Design for Antitussive Drugs

Clinical trials for P2X3 antagonists in refractory chronic cough typically follow a randomized, double-blind, placebo-controlled design.[1][38]

Key Components of a Typical Clinical Trial Protocol:

  • Patient Population: Adults with a diagnosis of refractory or unexplained chronic cough for at least one year.[12]

  • Inclusion/Exclusion Criteria: Specific criteria are used to ensure a homogenous patient population and to exclude individuals for whom the drug may be unsafe.

  • Randomization and Blinding: Patients are randomly assigned to receive the investigational drug at one or more dose levels or a placebo. Both patients and investigators are blinded to the treatment allocation.

  • Primary Endpoint: The primary measure of efficacy is typically the change from baseline in 24-hour cough frequency, objectively measured using a sound recording device.[12]

  • Secondary Endpoints: These often include patient-reported outcomes such as cough severity (measured on a visual analog scale) and cough-specific quality of life (e.g., using the Leicester Cough Questionnaire).[39]

  • Safety and Tolerability: Adverse events, particularly taste-related side effects, are closely monitored throughout the trial.

Future Directions and Conclusion

The development of P2X3 antagonists represents a significant advancement in the treatment of refractory chronic cough. The head-to-head comparison presented in this guide highlights a clear trajectory towards more selective compounds with improved tolerability profiles. As our understanding of the P2X3 signaling pathway deepens and our experimental methodologies become more refined, we can anticipate the development of even more effective and safer therapies for this challenging condition. For researchers and drug development professionals, the continued exploration of the P2X3 receptor and its antagonists holds immense promise for improving the lives of patients with chronic cough.

References

  • Smith JA, et al. Camlipixant in Refractory Chronic Cough: A Phase 2b, Randomized, Placebo-controlled Trial (SOOTHE). Am J Respir Crit Care Med. 2024.
  • Niimi A, et al. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough. Eur Respir J. 2022;59(6):2100725.
  • Healio. Camlipixant safe, yields improvements in refractory chronic cough. 2025.
  • Birring SS, et al. Antitussive Drugs—Past, Present, and Future. Front Pharmacol. 2018;9:133.
  • Health Technology Wales. Camlipixant for treating refractory or unexplained chronic cough. 2024.
  • Healio. Gefapixant yields modest improvements in refractory, unexplained chronic cough vs. placebo. 2023.
  • Respiratory Therapy.
  • Niimi A, et al. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough. Eur Respir J. 2022;59(6):2100725.
  • Smith JA, et al. Camlipixant in Refractory Chronic Cough: A Phase 2b, Randomized, Placebo-controlled Trial (SOOTHE). Am J Respir Crit Care Med. 2024.
  • Morice A, et al. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study. Eur Respir J. 2021;58(5):2004240.
  • American Journal of Respiratory and Critical Care Medicine. Initial Success: Camlipixant in Refractory Chronic Cough. 2024.
  • McGarvey L, et al. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials. Lancet. 2022;399(10328):909-923.
  • European Respiratory Society. Late Breaking Abstract - Two Phase 3 Randomized Clinical Trials of Gefapixant, a P2X3 Receptor Antagonist, in Refractory or Unexplained Chronic Cough (COUGH-1 and COUGH-2). 2020.
  • Niimi A, et al. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough. Eur Respir J. 2021;58(4):2100725.
  • Dicpinigaitis PV, et al. Efficacy and Safety of Gefapixant for Refractory or Unexplained Chronic Cough over 52 Weeks. Am J Respir Crit Care Med. 2022;206(5):643-645.
  • Bayer. Bayer's Eliapixant significantly decreased cough frequency in Phase IIb trial in patients with refractory chronic cough. 2021.
  • Niimi A, et al. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough. Eur Respir J. 2021.
  • Tanaka H, et al. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model. J Pharmacol Sci. 2003;93(4):465-70.
  • European Respiratory Society. Late Breaking Abstract - Efficacy and safety of eliapixant in refractory chronic cough: Results of the PAGANINI 12-week, randomized, placebo-controlled Phase 2b study. 2021.
  • Morice A, et al. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study. Lung. 2023;201(3):215-224.
  • Probechem. BLU-5937 (Camlipixant) | P2X3 antagonist.
  • Niimi A, et al. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough.
  • Morice A, et al. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study. PubMed. 2021.
  • MedchemExpress. Camlipixant (BLU-5937) | P2X3 Antagonist.
  • Canning BJ, et al. Mechanistic studies of acid-evoked coughing in anesthetized guinea pigs. J Appl Physiol. 2004;97(5):1853-9.
  • Kamei J, et al. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs. Pulm Pharmacol Ther. 2005;18(3):197-201.
  • Garceau D, Chauret N. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration. Pulm Pharmacol Ther. 2019;55:59-65.
  • Birring SS. Developing antitussives: the ideal clinical trial. Pulm Pharmacol Ther. 2009;22(2):155-8.
  • Garceau D, Chauret N. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration. Eur Respir J. 2019;54(suppl 63):OA1200.
  • Santa Cruz Biotechnology. P2X3 Inhibitors.
  • Bonvini A, et al. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs. Semantic Scholar. 2025.
  • Ford AP. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain. Neurotherapeutics. 2020;17(4):1597-1609.
  • Olorunfemi, OJ, et al. The antitussive effects of Korean red ginseng on citric acid-induced cough in Guinea pigs. International Journal of Herbal Medicine. 2023;11(4):1-5.
  • Patsnap. What are P2X3 receptor antagonists and how do they work?. 2024.
  • Wang T, et al. A Second Drug Binding Site in P2X3. bioRxiv. 2023.
  • Wikipedia. P2RX3.
  • protocols.io.
  • University of Pennsylvania. CALCIUM FLUX PROTOCOL.
  • BindingDB. Intracellular Calcium Measurement to Assess Antagonist Activity at Human P2X3 and Human P2X2/3 Receptors.
  • Fabbretti E. Regulation of P2X3 receptor structure and function. Curr Opin Pharmacol. 2011;11(1):55-61.
  • Axol Bioscience.
  • Labome.
  • Revvity.
  • Montana State University. Assay of Intracellular Free Calcium in RAW 264.

Sources

A Guide to the Structural Analysis of (6-Methylpyridazin-3-yl)methanamine Derivatives as Protein Kinase Inhibitors: A Case Study with p38 MAP Kinase

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise interactions between a small molecule and its protein target is paramount. This guide provides a comprehensive framework for the structural analysis of (6-Methylpyridazin-3-yl)methanamine derivatives, a class of compounds with significant potential in drug discovery. Due to the current absence of publicly available co-crystal structures for this specific class of molecules, this guide will present a robust, validated workflow for their structural elucidation using a combination of computational modeling and established experimental techniques.

We will use p38 Mitogen-Activated Protein (MAP) kinase as a case study target. Pyridinyl-imidazole inhibitors, which are structurally analogous to pyridazine derivatives, are known to be potent and selective inhibitors of p38 MAP kinase, making it a highly relevant and well-characterized system for this guide.[1] Several crystal structures of p38 MAP kinase in complex with these inhibitors are available in the Protein Data Bank (PDB), providing an excellent foundation for our comparative analysis.[2][3][4]

The Significance of the Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its capacity for dual hydrogen bonding and a significant dipole moment, make it an attractive component in the design of molecules that can effectively interact with biological targets.[5][6][7] These characteristics can enhance binding affinity, selectivity, and pharmacokinetic properties.[5][7] Recent approvals of pyridazine-containing drugs underscore the therapeutic potential of this heterocyclic system.[5][6]

A Multi-faceted Approach to Structural Analysis

Our approach to elucidating the binding of (6-Methylpyridazin-3-yl)methanamine derivatives to p38 MAP kinase will be two-pronged:

  • Computational Structural Prediction: We will employ molecular docking to predict the binding poses of our compounds of interest within the ATP-binding site of p38 MAP kinase. This will be followed by a detailed analysis of the interactions that stabilize the protein-ligand complex.

  • Experimental Validation: We will then outline the key experimental techniques, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, that are the gold standards for validating and refining our computational models.

This integrated workflow provides a powerful strategy for gaining deep insights into the structure-activity relationships (SAR) of this promising class of compounds.

Part 1: Computational Structural Analysis Workflow

This section provides a step-by-step guide to predicting and analyzing the binding of (6-Methylpyridazin-3-yl)methanamine derivatives to p38 MAP kinase using molecular docking.

Experimental Workflow: Computational Analysis

G cluster_prep Preparation cluster_dock Molecular Docking cluster_analysis Analysis & Comparison cluster_refine Refinement (Optional) PDB Retrieve p38 MAPK Structure (e.g., PDB: 1A9U) Docking Perform Molecular Docking (e.g., AutoDock) PDB->Docking Ligand Prepare Ligand Structures ((6-Methylpyridazin-3-yl)methanamine derivatives) Ligand->Docking Pose Analyze Binding Poses (Key Interactions) Docking->Pose SAR Compare Derivatives (SAR) Pose->SAR MD Molecular Dynamics Simulation Pose->MD SAR->Ligand Design New Derivatives

Caption: Workflow for computational structural analysis.

Step-by-Step Protocol for Molecular Docking
  • Protein Preparation:

    • Obtain the crystal structure: Download the coordinates of human p38 MAP kinase from the RCSB PDB. For this example, we will use the structure in complex with a pyridinyl-imidazole inhibitor (PDB ID: 1A9U).[3]

    • Prepare the protein: Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. This can be done using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation:

    • Generate 3D structures: Create 3D structures of (6-Methylpyridazin-3-yl)methanamine and its derivatives. Assign partial charges and define rotatable bonds. Software such as Open Babel can be used for this step.

  • Molecular Docking:

    • Define the binding site: The binding site can be defined based on the location of the co-crystallized inhibitor in the PDB structure.

    • Perform docking: Use a docking program like AutoDock. We will employ the Lamarckian genetic algorithm (LGA) for conformational searching.[8]

    • Parameters for AutoDock:

      • Number of GA runs: 30

      • Population size: 150

      • Maximum number of energy evaluations: 2,500,000

      • RMSD tolerance for clustering: 2.0 Å

  • Analysis of Docking Results:

    • Clustering and pose selection: The docking results will be clustered based on conformational similarity. The lowest energy pose in the most populated cluster is typically selected for further analysis.

    • Visualize and analyze interactions: Use a molecular visualization program (e.g., PyMOL, UCSF Chimera) to examine the predicted binding pose. Identify key interactions such as:

      • Hydrogen bonds: The pyridazine nitrogen atoms are excellent hydrogen bond acceptors.[5][6][7] Look for interactions with backbone amides or side chains of key residues in the hinge region of the kinase.

      • Hydrophobic interactions: The methyl group and the pyridazine ring can form hydrophobic interactions with nonpolar residues in the active site.

      • π-π stacking: The aromatic pyridazine ring can engage in π-π stacking with aromatic residues like tyrosine or phenylalanine.[5][6][7]

Comparative Analysis and SAR

By docking a series of (6-Methylpyridazin-3-yl)methanamine derivatives with varying substituents, you can build a structure-activity relationship model. For example, adding a hydroxyl group might introduce a new hydrogen bond, while a bulky hydrophobic group could enhance van der Waals interactions. Comparing the predicted binding energies and interaction patterns with experimental bioactivity data (if available) can validate your model and guide the design of more potent inhibitors.

DerivativePredicted Binding Energy (kcal/mol)Key Predicted Interactions
(6-Methylpyridazin-3-yl)methanamine-7.5H-bond with hinge region, hydrophobic interaction with gatekeeper residue
Derivative A (with hydroxyl group)-8.2Additional H-bond with solvent-exposed residue
Derivative B (with phenyl group)-8.5π-π stacking with active site tyrosine

Note: The data in this table is hypothetical and for illustrative purposes only.

Part 2: Experimental Validation of Computational Models

Computational models, while powerful, are predictions. Experimental validation is crucial to confirm the predicted binding mode.

X-Ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the protein-ligand complex, revealing the precise atomic coordinates of both the protein and the bound ligand.[9][10][11][12]

G cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution Protein Express & Purify Protein CoCryst Co-crystallization Protein->CoCryst Soaking Soaking Protein->Soaking Ligand Synthesize & Purify Ligand Ligand->CoCryst Ligand->Soaking Diffraction X-ray Diffraction CoCryst->Diffraction Soaking->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution & Refinement Processing->Solution

Caption: Workflow for X-ray crystallography.

  • Protein Expression and Purification: High-purity protein is a prerequisite for successful crystallization.

  • Complex Formation:

    • Co-crystallization: The purified protein is mixed with the ligand before setting up crystallization trials. This is often the preferred method.[10]

    • Soaking: Pre-grown crystals of the apo-protein are soaked in a solution containing the ligand.[10][13] This is a simpler method but requires that the crystal lattice is permeable to the ligand.[13]

  • Crystallization Screening: A wide range of conditions (e.g., pH, precipitant concentration, temperature) are screened to find those that promote crystal growth.

  • X-ray Diffraction and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the protein-ligand complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site.[14][15][16][17]

  • Chemical Shift Perturbation (CSP): Changes in the chemical shifts of protein or ligand signals upon complex formation can be used to map the binding interface and determine the dissociation constant (Kd).[16]

  • Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which parts of a ligand are in close proximity to the protein, providing a detailed epitope map of the binding interaction.[15]

  • Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This is another ligand-observed technique that is particularly useful for detecting weak binding, making it ideal for fragment-based screening.[15]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Intermolecular NOEs can provide distance restraints between protons on the ligand and the protein, which can be used to calculate a high-resolution structure of the complex.[14]

Conclusion

The structural analysis of (6-Methylpyridazin-3-yl)methanamine derivatives, while currently lacking direct experimental data, can be effectively pursued through a synergistic combination of computational modeling and experimental validation. The workflow presented in this guide, using p38 MAP kinase as a relevant case study, provides a robust framework for researchers to elucidate the binding modes of these and other novel compounds. By carefully applying these methodologies, scientists can gain critical insights into structure-activity relationships, enabling the rational design of next-generation therapeutics.

References

  • Balaram, P. (2018). NMR-based analysis of protein-ligand interactions. PubMed.
  • Tong, L., et al. (1998). HUMAN P38 MAP KINASE INHIBITOR COMPLEX. RCSB PDB. [Link]

  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions.
  • Ortega, G., & Griesinger, C. (2014). Quantitative analysis of protein-ligand interactions by NMR. PubMed.
  • Bohrium. (n.d.). High-field solution NMR spectroscopy as a tool for assessing protein interactions with small molecule ligands.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
  • ACS Publications. (2023).
  • Wang, Z., et al. (1999). THE COMPLEX STRUCTURE OF THE MAP KINASE P38/SB203580. RCSB PDB. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Wilson, K. P., et al. (1996). The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase. PubMed.
  • Zhang, Y., et al. (2024).
  • Buehrmann, M., & Rauh, D. (2017). Human p38alpha MAPK in complex with imidazolyl pyridine inhibitor 11b. RCSB PDB. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • PharmaBlock. (n.d.). Pyridazines in Drug Discovery.
  • Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction.
  • FEBS Open Bio. (2025).
  • Springer Nature Experiments. (n.d.). X-Ray Crystallography of Protein-Ligand Interactions.
  • Springer. (n.d.). Studying Protein–Ligand Interactions Using X-Ray Crystallography.
  • IUCR. (n.d.). Guidelines for the successful generation of protein–ligand complex crystals.
  • ResearchGate. (n.d.). Protocols used for molecular docking studies.
  • ACS Publications. (n.d.).
  • Shokat Lab. (n.d.). Modified AutoDock for accurate docking of protein kinase inhibitors.
  • An Easy Protocol. (2018). Molecular Docking - An easy protocol.
  • Goldsmith, E.J. (2017). THE STRUCTURE OF THE MAP KINASE P38 AT 2.1 ANGSTROMS RESOLUTION. RCSB PDB. [Link]

  • Springer Nature Experiments. (n.d.). Molecular Docking.
  • PubChem. (n.d.). (6-Methylpyridazin-3-yl)methanamine dihydrochloride. [Link]

  • PubChem. (n.d.). (6-Methyl-3-pyridinyl)-pyridazin-4-ylmethanamine. [Link]

  • BLDpharm. (n.d.). 1004972-49-9|1-((6-Methylpyridazin-3-yl))methanamine.
  • Benchchem. (n.d.). 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9.
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed.

Sources

A Senior Application Scientist’s Guide: Systematically Deconvoluting the Mechanism of Action of a Novel (6-Methylpyridazin-3-yl)methanamine Compound (MPM-001)

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific validation. A critical milestone in this journey is the unambiguous confirmation of the compound's mechanism of action (MoA). Understanding precisely how a molecule exerts its biological effect is paramount for optimizing efficacy, predicting pharmacokinetics, and minimizing off-target effects.

This guide presents a comprehensive, multi-phase experimental framework for elucidating the MoA of a novel investigational compound, which we will call MPM-001, based on a (6-Methylpyridazin-3-yl)methanamine scaffold. Our approach is not a rigid checklist but a logical, cascading workflow designed to build a high-confidence MoA model through systematic, orthogonal validation. We will move from broad, unbiased screening to highly specific biophysical and cellular characterization, explaining the rationale behind each experimental choice.

Phase 1: The Initial Hunt - Unbiased Target Identification

The first and most fundamental question is: what protein or proteins does MPM-001 interact with inside the cell? Phenotypic screening may have revealed what the compound does, but not how. To answer this, we must cast a wide net. While traditional methods like affinity chromatography, which involves immobilizing the small molecule to "pull down" its binding partners, are powerful, they require chemical modification of the compound that can sometimes alter its binding behavior.[1][2][3]

Therefore, our strategy prioritizes a label-free approach that assesses target engagement in a more native physiological context.

Primary Approach: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA®-MS)

The foundational principle of the Cellular Thermal Shift Assay (CETSA) is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[4] By coupling this principle with quantitative mass spectrometry, we can perform a proteome-wide screen to identify which proteins are stabilized by MPM-001 in intact cells.

Causality & Rationale: This choice is deliberate. Performing the initial screen in live cells ensures that the compound's cell permeability, metabolism, and interaction with targets in their native conformational state and cellular location are all accounted for. It provides a direct biophysical readout of target engagement, making it a superior starting point for MoA validation.[5]

G cluster_workflow Phase 1: Target Identification Workflow start Treat intact cells with MPM-001 vs. Vehicle Control heat Apply thermal challenge (gradient of temperatures) start->heat lyse Lyse cells and separate soluble vs. aggregated proteins heat->lyse ms_prep Prepare soluble fractions for Mass Spectrometry lyse->ms_prep ms_run LC-MS/MS Analysis ms_prep->ms_run data Data Analysis: Identify thermally stabilized proteins ms_run->data

Caption: High-level workflow for unbiased target discovery using CETSA-MS.

Phase 2: Target Validation & Biophysical Characterization

Let us hypothesize that our CETSA-MS screen identified a specific kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5 (MAP4K5) , as the top candidate target for MPM-001. The next phase is to rigorously validate this interaction and quantify its biophysical parameters using orthogonal methods. This step is crucial to eliminate false positives and build a robust case for target engagement.

Orthogonal Confirmation with Targeted CETSA

Before investing in more complex assays, we will first confirm the MAP4K5-MPM-001 interaction using a targeted, antibody-based CETSA format (e.g., Western Blot or an AlphaScreen®-based method).[6] This approach validates the mass spectrometry result with a different detection modality.

Experimental Protocol: Targeted CETSA via Western Blot

  • Cell Culture & Treatment: Seed a suitable cell line (e.g., HEK293) in 6-well plates. Once at 80-90% confluency, treat cells with a range of MPM-001 concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for 2 hours at 37°C.

  • Thermal Challenge: Transfer the cell suspension to PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 48°C to 62°C) in a PCR machine, followed by rapid cooling to 4°C.[6] Include an unheated control.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blot: Resolve 20 µg of the soluble protein from each sample on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with a primary antibody specific for MAP4K5, followed by an HRP-conjugated secondary antibody. Visualize using a chemiluminescent substrate.

  • Analysis: Quantify band intensity. Plot the percentage of soluble MAP4K5 as a function of temperature for each MPM-001 concentration. A rightward shift in the melting curve in the presence of MPM-001 confirms target stabilization.

Quantifying Binding Affinity and Kinetics

Confirmation of engagement is not enough; we need quantitative data. Two gold-standard techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[7]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index on a sensor chip as molecules bind and dissociate.[8][9]Measures the heat released or absorbed during a binding event.[10][11]
Primary Data Association rate (ka), Dissociation rate (kd), Affinity (KD).[12]Affinity (KD), Enthalpy (ΔH), Stoichiometry (n).[13]
Strengths Real-time kinetic information, high sensitivity, lower protein consumption.[14]Label-free, in-solution, provides a complete thermodynamic profile.[11]
Considerations Requires immobilization of one binding partner, which can affect activity.Requires higher concentrations of protein and compound.

We will proceed with SPR to gain detailed kinetic insights.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize recombinant human MAP4K5 protein onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Response Units (RU).

  • Compound Preparation: Prepare a dilution series of MPM-001 (e.g., 0.1 nM to 1 µM) in running buffer (e.g., HBS-EP+). Also prepare an inactive analog of MPM-001 and a known MAP4K5 inhibitor as negative and positive controls, respectively.

  • Binding Analysis:

    • Inject the compound dilutions over the MAP4K5-functionalized and a reference flow cell for a set association time (e.g., 180 seconds).

    • Follow with a dissociation phase by flowing running buffer over the chip (e.g., 600 seconds).

  • Regeneration: Inject a low pH glycine solution to regenerate the chip surface between compound injections.

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Hypothetical Data Summary:

Compoundka (1/Ms)kd (1/s)KD (nM)
MPM-001 2.5 x 10⁵5.0 x 10⁻⁴2.0
Positive Control 1.8 x 10⁵3.6 x 10⁻⁴2.0
Inactive Analog No Binding DetectedNo Binding Detected>10,000
Confirming Functional Impact

Binding must translate to a functional consequence. Since MAP4K5 is a kinase, we will perform a biochemical assay to measure whether MPM-001 inhibits its enzymatic activity.

Hypothetical Kinase Inhibition Data:

CompoundMAP4K5 IC50 (nM)
MPM-001 5.5
Positive Control 4.8
Inactive Analog >50,000

Phase 3: Mapping the Cellular Aftermath

With the direct target validated, we must now understand the downstream consequences of its inhibition within the cell. This step connects the biophysical interaction to a cellular phenotype.

G cluster_pathway Hypothetical MAP4K5 Signaling Pathway MPM MPM-001 MAP4K5 MAP4K5 MPM->MAP4K5 JNK JNK Pathway MAP4K5->JNK cJun c-Jun JNK->cJun Gene Gene Expression (e.g., Proliferation, Apoptosis) cJun->Gene

Caption: Hypothetical pathway showing MPM-001 inhibiting MAP4K5.

Target-Centric Pathway Analysis: Kinobeads & Phosphoproteomics

To confirm that MPM-001 inhibits MAP4K5 in a cellular context and affects its downstream signaling, we can use a chemical proteomics approach like Kinobeads.[15][16][17][18] These beads are derivatized with broad-spectrum kinase inhibitors to enrich the majority of the cellular kinome.[19] In a competition binding experiment, the displacement of kinases from the beads by a free inhibitor (MPM-001) can be quantified by mass spectrometry, providing a selectivity profile. This confirms MAP4K5 as a primary target relative to other kinases.

Furthermore, a global phosphoproteomics analysis (e.g., SILAC or TMT labeling) of cells treated with MPM-001 versus a control can identify changes in the phosphorylation status of known MAP4K5 substrates, providing direct evidence of target inhibition in a native cellular system.

Global Cellular Impact: RNA-Sequencing

To obtain the broadest, most unbiased view of the cellular pathways modulated by MPM-001, we will perform RNA-sequencing (RNA-Seq). This technique measures the expression levels of all genes in the transcriptome, revealing the global cellular response to MAP4K5 inhibition.[20][21][22]

Experimental Protocol: RNA-Sequencing

  • Cell Culture & Treatment: Treat a relevant cell line with MPM-001 (at a concentration ~10x its IC50) and a vehicle control in biological triplicate for a relevant time period (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a column-based kit. Assess RNA quality and quantity using a Bioanalyzer to ensure high integrity (RIN > 8).

  • Library Preparation:

    • Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second cDNA strand, incorporating dUTP.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Digest the dUTP-containing strand to ensure strand-specificity.

    • Amplify the library via PCR.

  • Sequencing: Sequence the prepared libraries on an Illumina NovaSeq platform to a depth of at least 20 million reads per sample.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by MPM-001.

    • Conduct pathway analysis (e.g., GSEA, IPA) on the differentially expressed genes to identify enriched biological pathways, confirming their link to known MAP4K5 functions (e.g., JNK signaling, apoptosis).

Conclusion: Synthesizing a Cohesive Mechanism of Action

By systematically progressing through these three phases, we have constructed a multi-layered, evidence-based model for the mechanism of action of MPM-001.

  • Phase 1 identified MAP4K5 as the primary molecular target in an unbiased cellular screen.

  • Phase 2 orthogonally confirmed this interaction, quantified its high-affinity binding kinetics, and demonstrated a direct functional inhibition of the kinase's enzymatic activity.

  • Phase 3 placed this interaction in a cellular context, showing modulation of downstream signaling pathways and a global transcriptomic signature consistent with on-target inhibition.

This rigorous, self-validating workflow provides the high degree of confidence required for advancing a compound like MPM-001 through the drug development pipeline. It transforms a molecule with an interesting phenotype into a well-understood therapeutic candidate with a clear and confirmed mechanism of action.

References

  • Title: What is the mechanism of action of methenamine? - Dr.
  • Title: Methenamine - LiverTox - NCBI Bookshelf Source: National Institutes of Health URL
  • Title: Methenamine - Wikipedia Source: Wikipedia URL
  • Title: What is the mechanism of Methenamine Hippurate?
  • Title: Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks Source: PubMed Central URL
  • Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PubMed Central URL
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: PubMed Central URL
  • Title: RNA Sequencing in Drug Discovery and Development Source: Lexogen URL
  • Title: Isothermal titration calorimetry in drug discovery Source: PubMed URL
  • Title: Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery Source: PubMed URL
  • Title: Electrophoretic Mobility Shift Assay Guide Source: LI-COR Biosciences URL
  • Title: Identifying mechanism-of-action targets for drugs and probes Source: PubMed Central URL
  • Title: Identification of Direct Protein Targets of Small Molecules Source: ACS Chemical Biology URL
  • Title: Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks Source: ACS Publications URL
  • Title: Surface Plasmon Resonance for Biomolecular Interaction Analysis Source: Aragen Life Sciences URL
  • Title: Mechanism of Action (MOA)
  • Title: Using transcriptome sequencing to identify mechanisms of drug action and resistance Source: National Institutes of Health URL
  • Title: Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions Source: Malvern Panalytical URL
  • Title: Cellular Thermal Shift Assay (CETSA)
  • Title: EMSA (Electrophoretic Mobility Shift Assay)
  • Title: The Art of Finding the Right Drug Target: Emerging Methods and Strategies Source: PubMed Central URL
  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL
  • Title: Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments Source: ResearchGate URL
  • Title: How can we use RNA sequencing to figure out how a drug works?
  • Title: Electrophoretic Mobility Shift Assay (EMSA)
  • Title: Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions Source: UKM Medical Molecular Biology Institute URL
  • Title: How does SPR work in Drug Discovery?
  • Title: Target Identification and Validation in Drug Discovery Source: Chemspace URL
  • Title: Drug Target Identification Methods After a Phenotypic Screen Source: Drug Hunter URL
  • Title: Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach Source: Ora Biomedical URL
  • Title: Experimental Methods for Identifying Drug-Drug Interactions Source: Creative Bioarray URL
  • Title: Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design Source: Frontiers in Molecular Biosciences URL
  • Title: Cell and Drug Interactions Studied Using Surface Plasmon Resonance and Fluorescence Source: Spectroscopy Online URL
  • Title: Electrophoresis Mobility Shift Assay Source: Bio-protocol URL
  • Title: Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections.
  • Title: Known experimental techniques to identify drug targets.
  • Title: Surface Plasmon Resonance (SPR)
  • Title: RNA-Based Drug Response Biomarker Discovery and Profiling Source: Illumina URL
  • Title: Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors Source: PubMed Central URL
  • Title: Isothermal Titration Calorimetry (ITC)
  • Title: Gel Shift Assays (EMSA)
  • Title: Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • Title: Cracking the Code of Drug Discovery: Small Molecules and Target Identification Source: Technology Networks URL
  • Title: Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: ACS Publications URL
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (6-Methylpyridazin-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (6-Methylpyridazin-3-yl)methanamine dihydrochloride (CAS No: 1141392-70-1). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the essential safety information needed to maintain a secure laboratory environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety data.

Executive Summary: Hazard Profile and Disposal Overview

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Proper disposal is not merely a procedural task but a critical safety function to protect laboratory personnel and the environment. Disposal must be conducted through a licensed hazardous waste contractor.[3][4][5]

Property Identifier/Classification Source
Chemical Name (6-Methylpyridazin-3-yl)methanamine dihydrochloride-
Molecular Formula C₆H₁₁Cl₂N₃[1]
CAS Number 1141392-70-1-
GHS Pictogram Warning[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[2][3][4]

Understanding the Compound-Specific Risks: The "Why" Behind the Protocol

The disposal protocol for this compound is directly derived from its chemical nature and toxicological profile. As a substituted pyridazine, a class of nitrogen-containing heterocycles, its reactivity and biological activity warrant specific precautions.[6][7][8]

  • Oral Toxicity (H302): The "Harmful if swallowed" classification underscores the importance of preventing ingestion.[1] This dictates that all contaminated materials, including empty containers that are not properly decontaminated, must be handled as hazardous waste to prevent accidental exposure.

  • Skin and Eye Irritation (H315, H319): The compound can cause significant irritation upon contact.[1][2] This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times and informs the first-aid response to an exposure.[4][9] The causality is clear: preventing contact eliminates the hazard, and proper disposal of contaminated PPE prevents secondary exposure.

  • Respiratory Irritation (H335): As a fine powder or dust, the compound can become airborne and irritate the respiratory tract.[1][2] Therefore, all handling and weighing should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[2][3] This also means that waste containers must be kept tightly closed to prevent the release of dust.[3][4][9]

Pre-Disposal Management: Waste Segregation and Storage

Effective disposal begins at the point of waste generation. Proper segregation and storage are critical to prevent hazardous reactions and ensure compliance.[10][11]

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area in your laboratory for the temporary storage of hazardous waste.[12] This area must be under the control of the laboratory personnel.

Step 2: Use Appropriate Waste Containers All waste, including the pure compound and contaminated materials, must be collected in containers that are compatible with the chemical.[10]

  • Use only robust, leak-proof containers with secure, tight-fitting lids.

  • Never use containers that may react with amine hydrochlorides, such as certain metals.[10]

Step 3: Label Waste Containers Correctly Proper labeling is a regulatory requirement and a safety imperative.

  • As soon as you begin collecting waste, affix a hazardous waste tag.

  • Clearly write the full chemical name: "(6-Methylpyridazin-3-yl)methanamine dihydrochloride." Avoid abbreviations or formulas.[10]

  • Indicate all associated hazards (e.g., "Toxic," "Irritant").

Step 4: Practice Safe Waste Segregation

  • Do Not Mix: Never mix (6-Methylpyridazin-3-yl)methanamine dihydrochloride waste with other incompatible waste streams. Specifically, keep it separate from:

    • Strong bases: Mixing an amine salt with a strong base can liberate the free amine.

    • Strong oxidizing agents.[4]

    • Other reactive chemical classes.[10]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a clear path for managing different forms of waste associated with this compound.

G cluster_waste_type Identify Waste Type cluster_actions Disposal Actions start Waste Generated: (6-Methylpyridazin-3-yl)methanamine dihydrochloride is_solid Unused/Expired Solid Compound? start->is_solid is_consumable Contaminated Consumables? start->is_consumable is_container Empty Stock Container? start->is_container action_solid 1. Place directly into a labeled hazardous waste container. 2. Keep container closed. is_solid->action_solid Yes action_consumable 1. Collect in a dedicated, lined hazardous waste container. 2. Do not compact. is_consumable->action_consumable Yes action_rinse Triple rinse with a suitable solvent (e.g., water or methanol). is_container->action_rinse Yes end_point Arrange Pickup by Licensed Waste Contractor action_solid->end_point action_consumable->end_point collect_rinsate Collect all rinsate as hazardous liquid waste. action_rinse->collect_rinsate dispose_container Deface label and dispose of rinsed container as non-hazardous glass/plastic waste. collect_rinsate->dispose_container collect_rinsate->end_point

Caption: Waste Disposal Decision Workflow.

Protocol for Unused/Expired Solid Compound:

  • Work inside a chemical fume hood to avoid inhaling dust.[3]

  • Carefully transfer the solid waste into a designated and properly labeled hazardous waste container.

  • Ensure the container is kept tightly closed when not in use.[9]

  • Store the container in your lab's Satellite Accumulation Area.

Protocol for Contaminated Consumables (Gloves, Weigh Boats, Wipes):

  • Segregate all contaminated solid waste into a dedicated hazardous waste container, which may be a sturdy cardboard box lined with a plastic bag.[12][13]

  • Do not overfill the container.

  • When full, securely seal the liner and the box, and attach a completed hazardous waste label.

  • Arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[14]

Protocol for Empty Stock Containers: An empty container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste.[15]

  • Under a fume hood, rinse the empty container three times with a suitable solvent (e.g., water, methanol).

  • Crucially, collect all three rinses (the "rinsate") as hazardous liquid waste. [15] Place this rinsate in a labeled hazardous liquid waste container.

  • Once triple-rinsed, deface or remove the original product label.

  • The decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.[12][16]

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action.

In Case of a Spill:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing appropriate PPE (gloves, safety glasses/goggles, lab coat), carefully cover the spill with an inert absorbent material like sand or vermiculite.[5] Avoid raising dust.[3]

  • Gently sweep or scoop the material into a hazardous waste container.

  • Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report the spill to your institution's EHS office.

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][4][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][9]

Regulatory Context

All hazardous waste disposal is governed by strict regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[12] Adhering to the procedures outlined in this guide and consulting with your institution's EHS department will help ensure compliance with all local, state, and federal laws.[5][14] Never discharge this chemical waste down the drain or dispose of it in regular trash.[15][17]

References

  • PubChem. . National Center for Biotechnology Information.

  • A75706 Safety D
  • W354007 Safety D
  • Cyclopropyl(2-methylpyridin-3-yl)methanamine dihydrochloride Safety Data Sheet. (2025-09-08). KISHIDA CHEMICAL CO., LTD.
  • BD219664 Safety Data Sheet.
  • 3,6-Dichloropyridazine Safety Data Sheet. (2012-04-30). Thermo Fisher Scientific.
  • Laboratory Waste Management Guidelines. (2020-10). Old Dominion University, Office of Environmental Health and Safety.
  • W340804 Safety D
  • Jennings, M. R., & Hirst, J. D. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry.
  • Laboratory Waste Disposal Guidelines. King Abdullah University of Science and Technology.
  • Labor
  • NIH Waste Disposal Guide 2022. National Institutes of Health, Division of Environmental Protection.
  • Pyridazine and its deriv
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research.
  • Asif, M. (2018). Pyridazines and Their Benzo Derivatives.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Office of Clinical and Research Safety.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Chemical Compatibility D
  • Quaternary ammonium chloride compound Safety Data Sheet.
  • Amine Disposal For Businesses. Collect and Recycle.
  • The NIH Drain Discharge Guide. National Institutes of Health, Division of Environmental Protection.
  • 6-Methyl-3-pyridazinemethanamine Safety D
  • (5-(Pyridazin-3-yl)pyridin-3-yl)
  • Hazardous Waste - EHSO Manual 2025-2026. The University of Oklahoma Health Sciences Center.

Sources

A Senior Application Scientist's Guide to Handling (6-Methylpyridazin-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with (6-Methylpyridazin-3-yl)methanamine dihydrochloride. The information herein is designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research by explaining the causality behind each procedural step.

Hazard Profile and Immediate Assessment

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is a compound that requires careful handling due to its specific toxicological profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential hazards.[1] Understanding these hazards is the foundational step in establishing a robust safety protocol.

Table 1: GHS Hazard Classification for (6-Methylpyridazin-3-yl)methanamine dihydrochloride [1]

Hazard Statement Classification Rationale and Immediate Implication
H302 Harmful if swallowed Ingestion can lead to acute toxicity. Strict measures must be in place to prevent oral intake, including prohibiting eating and drinking in the laboratory.
H315 Causes skin irritation Direct contact with the skin can cause irritation. This necessitates the use of appropriate gloves and protective clothing.
H319 Causes serious eye irritation The compound poses a significant risk to vision upon contact. Mandatory eye protection is non-negotiable.

| H335 | May cause respiratory irritation | Inhalation of the dust or aerosols can irritate the respiratory tract. All handling must be performed in a controlled, ventilated environment. |

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified chemical hazards. Each component of the PPE ensemble is chosen to mitigate a specific risk outlined in the hazard profile.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[2] A face shield may be required for procedures with a high risk of splashing.

    • Causality: This is a direct countermeasure to the H319 (Causes serious eye irritation) hazard.[1] The eyes are highly susceptible, and direct contact can lead to serious damage.

  • Hand Protection:

    • Requirement: Chemically resistant gloves, such as nitrile or neoprene, must be worn at all times when handling the compound.[3] Latex gloves are not recommended. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[2]

    • Causality: This protocol directly addresses the H315 (Causes skin irritation) hazard, preventing dermal exposure and potential absorption.[1]

  • Body Protection:

    • Requirement: A clean, fully-buttoned laboratory coat is required to protect against accidental spills and contamination of personal clothing.[4]

    • Causality: This serves as a primary barrier against skin contact (H315 ), minimizing the area of potential exposure.[1]

  • Respiratory Protection:

    • Requirement: All procedures involving the solid compound or its solutions must be conducted within a certified chemical fume hood to control exposure.[3][4][5] A NIOSH-approved respirator may be necessary for emergency situations or large-scale operations where ventilation is insufficient.[6][7]

    • Causality: This is the most critical control for the H335 (May cause respiratory irritation) hazard, preventing the inhalation of airborne particles.[1]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow minimizes the risk of exposure and ensures procedural consistency. The following steps should be considered standard operating procedure.

Experimental Protocol: Safe Handling Workflow

  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Have designated, labeled waste containers ready.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles, and finally, gloves.

  • Chemical Handling: Conduct all weighing and solution preparation within the chemical fume hood.[3] Handle the compound carefully to avoid generating dust.[4] Keep containers tightly closed when not in use.[2][6]

  • Post-Handling: Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the reverse order of donning, taking care to not contaminate yourself. Gloves should be removed last using a skin-safe technique.[2]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Verify Fume Hood & Prepare Workspace Don_PPE 2. Don PPE (Coat -> Goggles -> Gloves) Prep->Don_PPE Handle 3. Handle Chemical Inside Fume Hood Don_PPE->Handle Decon 4. Decontaminate Workspace Handle->Decon Doff_PPE 5. Doff PPE (Gloves -> Goggles -> Coat) Decon->Doff_PPE Wash 6. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Standard workflow for handling (6-Methylpyridazin-3-yl)methanamine dihydrochloride.

Disposal Plan: Waste Management Protocol

Proper disposal is a critical aspect of laboratory safety and environmental responsibility. This compound and its containers must be treated as hazardous waste.

  • Segregation: Keep (6-Methylpyridazin-3-yl)methanamine dihydrochloride waste separate from other chemical waste streams to prevent hazardous reactions.[4][8]

  • Containment:

    • Solid Waste: Carefully transfer solid waste into a designated, compatible, and sealable container. Avoid generating dust during this process.[4]

    • Liquid Waste: Collect solutions in a clearly labeled, compatible hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[4][9]

  • Storage: Store sealed waste containers in a designated, cool, and well-ventilated area away from incompatible materials, pending collection by a licensed hazardous waste disposal service.[10][11] Never dispose of this chemical down the drain.[5][11]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12][13]

    • Remove all contaminated clothing while washing.

    • Seek immediate medical attention.[12]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[12][13]

    • Remove contact lenses if present and easy to do. Continue rinsing.

    • Seek immediate medical attention.[13]

  • Inhalation:

    • Move the affected person to fresh air immediately.[13][14]

    • If breathing is difficult, provide respiratory support.

    • Seek medical attention.

  • Ingestion:

    • Rinse the mouth thoroughly with water.[15]

    • Do NOT induce vomiting.[13]

    • Immediately call a poison control center or physician.[15]

  • Small Spill:

    • If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert, dry material (e.g., sand or vermiculite).

    • Collect the material into a labeled hazardous waste container.

    • Ventilate the area and wash the spill site after cleanup is complete.[16]

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation cluster_ingest Ingestion Start Exposure Event Skin_Wash Wash with soap & water for 15+ min Start->Skin_Wash Eye_Flush Flush with water for 15+ min Start->Eye_Flush Inhale_Air Move to fresh air Start->Inhale_Air Ingest_Rinse Rinse mouth with water Start->Ingest_Rinse Skin_Remove Remove contaminated clothing Skin_Wash->Skin_Remove Skin_Med Seek medical attention Skin_Remove->Skin_Med Eye_Lenses Remove contact lenses Eye_Flush->Eye_Lenses Eye_Med Seek IMMEDIATE medical attention Eye_Lenses->Eye_Med Inhale_Med Seek medical attention Inhale_Air->Inhale_Med Ingest_Vomit DO NOT induce vomiting Ingest_Rinse->Ingest_Vomit Ingest_Med Call Poison Center / Doctor Ingest_Vomit->Ingest_Med

Caption: Emergency response plan for exposure to the compound.

References

  • (6-Methylpyridazin-3-yl)methanamine dihydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

  • What are the Health and Safety Guidelines for Using Amines? . Diplomata Comercial. [Link]

  • Pyridazine - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE) . CHEMM (Chemical Hazards Emergency Medical Management). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia . Optics Mag. [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • Standard Operating Procedure for Pyridine . Washington State University. [Link]

  • Chemical Waste Disposal Guidelines . Hamilton College. [Link]

  • Safety Data Sheet for Cyclopropyl(2-methylpyridin-3-yl)methanamine dihydrochloride . Kishida Chemical Co., Ltd.. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methylpyridazin-3-yl)methanamine dihydrochloride
Reactant of Route 2
(6-Methylpyridazin-3-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.